3-Methyl-5-vinylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMCQRXSYEGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363810 | |
| Record name | 3-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51961-51-4 | |
| Record name | 3-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-5-vinylpyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally validated data on 3-Methyl-5-vinylpyridine (CAS: 51961-51-4) is limited. This guide consolidates available information, including predicted properties from chemical suppliers and extrapolated methodologies from structurally similar compounds. All experimental protocols should be considered as starting points and require optimization.
Core Chemical Properties and Structure
This compound, also known as 3-ethenyl-5-methylpyridine, is a substituted pyridine with the molecular formula C₈H₉N.[1][2] Its chemical structure consists of a pyridine ring substituted with a methyl group at the 3-position and a vinyl group at the 5-position.
Structure:
Caption: Chemical structure of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| Molecular Formula | C₈H₉N | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| CAS Number | 51961-51-4 | [3] |
| Predicted Boiling Point | 188.4 ± 9.0 °C | |
| Predicted Density | 0.954 ± 0.06 g/cm³ | |
| Predicted pKa | 5.15 ± 0.20 |
Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic route to this compound could involve a multi-step process starting from simpler precursors, followed by the introduction of the vinyl group. A possible, though not experimentally confirmed, pathway is outlined below.
References
A Comprehensive Guide to the Identifiers of 3-Methyl-5-vinylpyridine
This technical guide provides a detailed overview of the chemical identifiers for 3-Methyl-5-vinylpyridine, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The following sections present key identifiers in a structured format and illustrate their relationships.
Chemical Identity and Properties
This compound, with the CAS number 51961-51-4, is a substituted pyridine.[1][2][3][4] It is characterized by a pyridine ring with a methyl group at the 3-position and a vinyl group at the 5-position.
A comprehensive summary of its identifiers is presented in the table below, offering a clear comparison of various nomenclature and structural representations.
| Identifier Type | Value |
| CAS Number | 51961-51-4 |
| IUPAC Name | 3-ethenyl-5-methyl-pyridine |
| Synonyms | This compound, Pyridine, 3-ethenyl-5-methyl- |
| Molecular Formula | C8H9N |
| Molecular Weight | 119.16 g/mol |
| SMILES | C=CC1=CN=CC(C)=C1 |
Note: A specific PubChem Compound ID (CID) for this compound was not explicitly found in the conducted searches. The identifiers provided are based on available chemical database information.
Logical Relationship of Identifiers
The various identifiers for a chemical compound are interconnected, each providing a different layer of information, from a unique registry number to a complete structural description. The following diagram, generated using the DOT language, illustrates the logical flow from the common name to its detailed structural and formulaic representations.
This guide provides foundational information for the accurate identification and sourcing of this compound for research and development purposes. The structured presentation of data and the logical relationship diagram aim to facilitate a clear understanding of the key identifiers for this compound.
References
- 1. Pyridine, 3-ethyl-5-methyl- | C8H11N | CID 19901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[(5-ethenyl-1H-pyrrol-2-yl)methyl]pyridine | C12H12N2 | CID 167098663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS:1121-55-7, 3-烯基吡啶-毕得医药 [bidepharm.com]
- 4. 3-Methyl-5-(5-methyl-3-pyridinyl)pyridine | C12H12N2 | CID 15520045 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methyl-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Methyl-5-vinylpyridine, a pyridine derivative of significant interest in pharmaceutical and materials science applications. The document outlines a feasible two-step synthetic pathway, commencing with the formation of a 3-methyl-5-ethylpyridine intermediate via the Chichibabin pyridine synthesis, followed by a catalytic dehydrogenation to yield the final vinylpyridine product. Detailed experimental protocols, quantitative data extrapolated from analogous reactions, and process visualizations are provided to facilitate laboratory-scale synthesis and process development.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-stage process:
-
Step 1: Chichibabin Pyridine Synthesis of 3-Methyl-5-ethylpyridine. This initial step involves the condensation of a specific mixture of aldehydes with ammonia over a solid acid catalyst at elevated temperatures to construct the disubstituted pyridine ring.
-
Step 2: Catalytic Dehydrogenation of 3-Methyl-5-ethylpyridine. The ethyl group of the intermediate is subsequently converted to a vinyl group through a vapor-phase dehydrogenation reaction using a suitable catalyst.
This strategy allows for the controlled construction of the desired substitution pattern on the pyridine ring followed by the introduction of the reactive vinyl functionality.
Step 1: Synthesis of 3-Methyl-5-ethylpyridine via Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis is a well-established method for the formation of pyridine rings from the reaction of aldehydes and ketones with ammonia.[1][2][3] To achieve the desired 3-methyl-5-ethyl substitution pattern, a proposed mixture of propionaldehyde and butyraldehyde is reacted with ammonia in the gas phase over a solid catalyst.
Proposed Reaction and Mechanism
The overall reaction for the synthesis of 3-methyl-5-ethylpyridine is proposed as follows:
Propionaldehyde + Butyraldehyde + Ammonia → 3-Methyl-5-ethylpyridine + Water
The mechanism of the Chichibabin synthesis is complex and involves a series of aldol condensations, Michael additions, and cyclization/dehydration/aromatization steps on the surface of the catalyst.
Quantitative Data
The following table summarizes typical reaction parameters for the Chichibabin synthesis of alkyl-substituted pyridines, based on literature data for analogous reactions.[1]
| Parameter | Value |
| Reactants | Propionaldehyde, Butyraldehyde, Ammonia |
| Catalyst | Alumina (Al₂O₃) or Silica (SiO₂) |
| Temperature | 350 - 500 °C |
| Pressure | Atmospheric |
| Phase | Gas Phase |
| Typical Yield | 40 - 60% (estimated) |
Detailed Experimental Protocol
This protocol is a representative procedure for the gas-phase Chichibabin synthesis of 3-methyl-5-ethylpyridine.
Materials:
-
Propionaldehyde
-
Butyraldehyde
-
Ammonia gas
-
Alumina (Al₂O₃) or Silica (SiO₂) catalyst, pelletized
-
Inert gas (e.g., Nitrogen)
-
Quartz tube reactor
-
Tube furnace
-
Syringe pump
-
Gas mass flow controllers
-
Condenser and collection flask
Procedure:
-
A quartz tube reactor is packed with the alumina or silica catalyst.
-
The reactor is placed in a tube furnace and the temperature is raised to the desired reaction temperature (e.g., 400 °C) under a flow of inert gas.
-
A mixture of propionaldehyde and butyraldehyde (e.g., in a 1:1 molar ratio) is fed into a vaporizer using a syringe pump.
-
The vaporized aldehydes are mixed with a stream of ammonia gas before entering the reactor. The molar ratio of total aldehydes to ammonia is typically in the range of 1:1 to 1:3.
-
The gaseous mixture is passed through the heated catalyst bed.
-
The product stream exiting the reactor is passed through a condenser to liquefy the pyridine derivatives and unreacted aldehydes.
-
The crude liquid product is collected and can be purified by fractional distillation.
Step 2: Catalytic Dehydrogenation of 3-Methyl-5-ethylpyridine
The conversion of the ethyl group to a vinyl group is achieved through a catalytic dehydrogenation reaction. This process is typically carried out in the vapor phase at high temperatures over a metal oxide catalyst.
Reaction
The dehydrogenation of 3-methyl-5-ethylpyridine proceeds as follows:
3-Methyl-5-ethylpyridine → this compound + Hydrogen
Quantitative Data
The table below presents typical conditions for the dehydrogenation of ethylpyridines, based on established procedures for similar substrates.
| Parameter | Value |
| Reactant | 3-Methyl-5-ethylpyridine |
| Catalyst | Tungstic oxide (WO₃) or Vanadium pentoxide (V₂O₅) on a support (e.g., silica) |
| Temperature | 500 - 800 °C |
| Pressure | Atmospheric |
| Phase | Gas Phase |
| Typical Conversion | 25 - 40% per pass |
| Selectivity | High |
Detailed Experimental Protocol
This protocol describes a general procedure for the vapor-phase dehydrogenation of 3-methyl-5-ethylpyridine.
Materials:
-
3-Methyl-5-ethylpyridine
-
Dehydrogenation catalyst (e.g., WO₃ on silica)
-
Inert gas (e.g., Nitrogen or steam)
-
Quartz tube reactor
-
Tube furnace
-
Syringe pump
-
Gas mass flow controller
-
Condenser and collection flask
Procedure:
-
The dehydrogenation catalyst is loaded into a quartz tube reactor.
-
The reactor is heated to the reaction temperature (e.g., 600 °C) in a tube furnace under a flow of inert gas.
-
3-Methyl-5-ethylpyridine is vaporized and mixed with an inert gas (steam is often used to improve heat transfer and minimize coking).
-
The gaseous mixture is passed over the heated catalyst bed.
-
The product stream, containing this compound, unreacted starting material, and hydrogen, is cooled to condense the organic components.
-
The liquid product is collected and can be purified by vacuum distillation to separate the desired vinylpyridine from the starting ethylpyridine. The unreacted 3-methyl-5-ethylpyridine can be recycled.
Visualizations
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Chichibabin Synthesis of 3-Methyl-5-ethylpyridine
Caption: Experimental workflow for Chichibabin synthesis.
Dehydrogenation of 3-Methyl-5-ethylpyridine
Caption: Experimental workflow for catalytic dehydrogenation.
References
Spectroscopic Characterization of 3-Methyl-5-vinylpyridine: A Technical Guide
Introduction
3-Methyl-5-vinylpyridine is a substituted pyridine derivative of interest in polymer chemistry and as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine ring with methyl and vinyl substituents, imparts specific spectroscopic characteristics that are crucial for its identification and characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound and the experimental data for the reference compounds 2-Methyl-5-vinylpyridine and 3-Methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Data for this compound:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H2 | ~8.3 | s | 1H | H-2 |
| Pyridine-H4 | ~7.5 | s | 1H | H-4 |
| Pyridine-H6 | ~8.4 | s | 1H | H-6 |
| Vinyl-H | ~6.7 | dd | 1H | =CH- |
| Vinyl-H (trans) | ~5.8 | d | 1H | =CH₂ (trans to ring) |
| Vinyl-H (cis) | ~5.3 | d | 1H | =CH₂ (cis to ring) |
| Methyl-H | ~2.4 | s | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Pyridine-C2 | ~149 | C-2 |
| Pyridine-C3 | ~137 | C-3 |
| Pyridine-C4 | ~133 | C-4 |
| Pyridine-C5 | ~135 | C-5 |
| Pyridine-C6 | ~147 | C-6 |
| Vinyl-CH | ~136 | =CH- |
| Vinyl-CH₂ | ~117 | =CH₂ |
| Methyl-C | ~18 | -CH₃ |
Experimental NMR Data for Reference Compounds:
-
2-Methyl-5-vinylpyridine
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Pyridine-H3 7.42 dd 1H Pyridine-H4 7.03 d 1H Pyridine-H6 8.35 d 1H Vinyl-H 6.65 dd 1H Vinyl-H (trans) 5.80 d 1H Vinyl-H (cis) 5.27 d 1H | Methyl-H | 2.51 | s | 3H |
-
3-Methylpyridine (3-Picoline)
¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment Pyridine-H2 8.44 s H-2 Pyridine-H4 7.46 d H-4 Pyridine-H5 7.16 t H-5 Pyridine-H6 8.42 d H-6 | Methyl-H | 2.32 | s | -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Pyridine-C2 | 149.7 | C-2 |
| Pyridine-C3 | 137.9 | C-3 |
| Pyridine-C4 | 133.5 | C-4 |
| Pyridine-C5 | 123.3 | C-5 |
| Pyridine-C6 | 147.1 | C-6 |
| Methyl-C | 18.4 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted and Experimental IR Data (cm⁻¹):
| Vibrational Mode | This compound (Predicted) | 2-Methyl-5-vinylpyridine (Experimental) | 3-Methylpyridine (Experimental) |
| Aromatic C-H Stretch | ~3100-3000 | 3080 | 3050 |
| Aliphatic C-H Stretch | ~2980-2920 | 2950 | 2920 |
| C=C Stretch (Vinyl) | ~1630 | 1630 | - |
| C=C, C=N Stretch (Pyridine Ring) | ~1590, 1480, 1430 | 1580, 1470, 1430 | 1580, 1480, 1430 |
| C-H Bend (Vinyl) | ~990, 910 | 990, 910 | - |
| C-H Bend (Pyridine Ring) | ~850-750 | 825 | 790 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted and Experimental Mass Spectrometry Data (m/z):
| Ion | This compound (Predicted) | 2-Methyl-5-vinylpyridine (Experimental) | 3-Methylpyridine (Experimental) |
| Molecular Ion [M]⁺ | 119 | 119 | 93 |
| [M-1]⁺ | 118 | 118 | 92 |
| [M-15]⁺ (-CH₃) | 104 | 104 | 78 |
| [M-27]⁺ (-HCN) | 92 | 92 | 66 |
| Other significant fragments | 91, 78, 65, 52 | 91, 78, 65, 52 | 65, 51, 39 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample holder (KBr plates or ATR crystal) should be recorded and subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and identification.
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Analysis (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries or predicted fragmentation pathways.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and the information they provide.
A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-5-vinylpyridine Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-vinylpyridine is a heterocyclic aromatic compound that serves as a critical building block in the synthesis of a variety of polymers and pharmaceutical intermediates. Its unique molecular structure, featuring both a pyridine ring and a vinyl group, imparts specific chemical reactivity and physical characteristics that are essential for its application in materials science and drug discovery. This technical guide provides an in-depth overview of the core physical properties of the this compound monomer, alongside detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, processing, and performance in various applications. A summary of its key physical properties is presented below.
| Physical Property | Value |
| CAS Number | 51961-51-4 |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.16 g/mol |
| Boiling Point | 188.4 °C at 760 mmHg[1] |
| Refractive Index | 1.555[1] |
| Density | Data not readily available in searched sources. |
| Melting Point | Data not readily available in searched sources. |
| Solubility | Information on specific solvent compatibility is not extensively documented in the public domain. General solubility principles for organic compounds can be applied. |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for its application. The following section outlines detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side-arm.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil bath.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for precise measurements)
-
Dropper or pipette
-
Lint-free tissue
-
Standard calibration liquid (e.g., distilled water)
-
Solvent for cleaning (e.g., ethanol or isopropanol)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry. Clean with a suitable solvent and a lint-free tissue if necessary.
-
Calibrate the refractometer using a standard liquid with a known refractive index at a specific temperature.
-
Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the illuminating prism gently to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the light source and mirror to obtain maximum illumination.
-
Turn the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the line.
-
Read the refractive index value from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Determination of Solubility (Qualitative)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, toluene, hexane)
Procedure:
-
Label a series of small, clean, and dry test tubes, one for each solvent to be tested.
-
Add approximately 1 mL of a chosen solvent to the corresponding test tube.
-
Add 2-3 drops of this compound to the solvent.
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a clean glass rod for about 30 seconds.
-
Allow the mixture to stand and observe if the monomer dissolves completely, is partially soluble (forms a cloudy suspension), or is insoluble (forms a separate layer or remains as undissolved droplets).
-
Record the observations for each solvent. The general principle of "like dissolves like" can be a useful guide; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given its structure, this compound is expected to be soluble in many common organic solvents.
Monomer Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a monomer such as this compound.
References
Reactivity of the Vinyl Group in 3-Methyl-5-vinylpyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the chemical reactivity of the vinyl group in 3-Methyl-5-vinylpyridine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into polymerization, addition reactions, and other transformations. This document summarizes available quantitative data, presents detailed experimental protocols for key reactions, and includes visualizations of reaction pathways and workflows.
Introduction
This compound is a substituted vinylpyridine monomer that holds significant potential in the synthesis of functional polymers and as a building block in organic synthesis. The reactivity of this molecule is dominated by two primary sites: the basic nitrogen atom of the pyridine ring and the carbon-carbon double bond of the vinyl group. This guide focuses on the chemistry of the vinyl group, which readily undergoes a variety of transformations characteristic of electron-deficient alkenes. The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic attack and makes it a versatile monomer for polymerization.
Polymerization of the Vinyl Group
The vinyl group of this compound, like other vinylpyridines, is susceptible to polymerization under various conditions, including free-radical, anionic, and cationic initiation. The resulting polymer, poly(this compound), possesses pendant pyridine moieties that can be further functionalized, for example, through quaternization, making it a valuable precursor for specialty polymers used in applications such as ion-exchange resins, flocculants, and dye acceptors.[1]
Free-Radical Copolymerization
Table 1: Monomer Reactivity Ratios for the Copolymerization of 2-Methyl-5-vinylpyridine (M₁) with Triethyleneglycol Dimethacrylate (M₂)[2]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (MVP) | r₂ (TGM-3) | r₁ * r₂ | Interpretation |
| 2-Methyl-5-vinylpyridine | Triethyleneglycol Dimethacrylate | 0.32 ± 0.065 | 0.59 ± 0.06 | 0.19 | The product of the reactivity ratios is less than 1, indicating a tendency for alternation of the monomer units in the copolymer chain. |
Experimental Protocol: Free-Radical Polymerization of this compound (Adapted from similar vinylpyridine polymerizations)[3]
Objective: To synthesize poly(this compound) via free-radical solution polymerization.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and vacuum line
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound (e.g., 5 g, 41.9 mmol) and AIBN (e.g., 0.069 g, 0.42 mmol, 1 mol% with respect to monomer) in anhydrous toluene (20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under an inert atmosphere.
-
Termination and Precipitation: Terminate the polymerization by cooling the mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the viscous solution to a large volume of stirred methanol (e.g., 200 mL).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
-
Characterization: Characterize the resulting polymer by techniques such as ¹H NMR, FTIR, and gel permeation chromatography (GPC) to determine its structure, purity, and molecular weight distribution.
Addition Reactions at the Vinyl Group
The electron-deficient nature of the vinyl group in this compound makes it an excellent Michael acceptor and susceptible to catalytic hydrogenation.
Michael Addition
The vinyl group of vinylpyridines readily undergoes Michael (conjugate) addition with a variety of nucleophiles.[3][4] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific examples for this compound are scarce, the general reactivity is expected to be similar to that of other vinylpyridines.
A general workflow for a Michael addition followed by electrophilic quench is depicted below. This highlights the formation of a stabilized anionic intermediate that can be trapped by an electrophile.
Caption: Workflow for Michael addition to this compound.
Catalytic Hydrogenation
The vinyl group of this compound can be selectively reduced to an ethyl group by catalytic hydrogenation. This transformation is useful for the synthesis of 3-Methyl-5-ethylpyridine and its derivatives. Under more forcing conditions, the pyridine ring can also be hydrogenated to a piperidine ring.[5][6]
Table 2: Conditions for Catalytic Hydrogenation of Related Pyridine Derivatives
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Reference |
| 3-Methylpyridine | PtO₂ | Acetic Acid | 70 | Room Temp | 3-Methylpiperidine | [7] |
| 2-Vinylpyridine | Rh₂O₃ | TFE | 5 | 40 | 2-Ethylpiperidine | [6] |
| 4-Vinylpyridine | Rh₂O₃ | TFE | 5 | 40 | 4-Ethylpiperidine | [6] |
Experimental Protocol: Selective Catalytic Hydrogenation of the Vinyl Group (Adapted from similar reductions)[7]
Objective: To selectively hydrogenate the vinyl group of this compound to an ethyl group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (solvent)
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (e.g., 1 g, 8.4 mmol) in ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 50 mg, ~5 mol% Pd) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 5 bar of hydrogen.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 3-Methyl-5-ethylpyridine.
-
Purification: Purify the product by distillation or column chromatography if necessary.
Other Potential Reactions
While less documented for this compound specifically, the vinyl group is expected to participate in other reactions common to alkenes.
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or participate in [2+2] and 1,3-dipolar cycloadditions to form various cyclic and heterocyclic structures.[8]
-
Oxidation: The vinyl group can be oxidized to form an epoxide, cleaved to an aldehyde, or dihydroxylated to a diol using standard oxidizing agents. The oxidation of 2-methyl-5-vinylpyridine is a step in the synthesis of nicotinic acid.[9]
Conclusion
The vinyl group of this compound is a versatile functional handle that imparts a rich reactivity profile to the molecule. It readily undergoes polymerization, Michael addition, and catalytic hydrogenation. While much of the detailed quantitative data and specific protocols are derived from closely related analogs, the fundamental principles of vinylpyridine reactivity provide a strong predictive framework for researchers exploring the chemistry of this compound. Further investigation into the specific reaction kinetics and optimization of protocols for this compound will undoubtedly expand its utility in the development of novel materials and pharmaceutical intermediates.
References
- 1. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Isomers of methyl-vinylpyridine and their basic differences
An In-depth Technical Guide to the Isomers of Methyl-vinylpyridine: Core Differences and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-vinylpyridine (MVP) isomers are a class of heterocyclic organic compounds that serve as crucial building blocks in the synthesis of polymers, resins, and pharmaceutical agents. As derivatives of pyridine, their basicity is a key physicochemical property that, along with other characteristics, is highly dependent on the substitution pattern of the methyl and vinyl groups on the pyridine ring. Understanding the distinct properties of each isomer is paramount for their effective application in materials science and drug development. This guide provides a comprehensive overview of the structural isomers of methyl-vinylpyridine, focusing on their fundamental differences in basicity and other physical properties. It includes detailed experimental protocols for pKa determination and illustrates key chemical relationships and workflows using standardized diagrams.
Introduction to Methyl-vinylpyridine Isomers
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of methyl and vinyl substituents creates a family of methyl-vinylpyridine isomers, each with a unique electronic and steric profile. The position of the electron-donating methyl group and the electron-withdrawing, resonance-participating vinyl group relative to the basic nitrogen atom dictates the isomer's reactivity, polarity, and, most critically, its basicity (pKa). These differences influence properties ranging from polymerization capacity to biological activity and pharmacokinetic profiles, making a detailed understanding of each isomer essential for targeted applications.[1][2][3]
The general synthesis of vinylpyridines often involves the dehydrogenation of the corresponding methyl-ethylpyridine precursor or the condensation of a methylpyridine (picoline) with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[4][5]
Caption: General synthetic pathways to methyl-vinylpyridine isomers.
Structural Isomers and Nomenclature
The isomers of methyl-vinylpyridine are differentiated by the positions of the methyl and vinyl groups on the pyridine ring (positions 2 through 6). The systematic naming follows IUPAC conventions, typically listing the substituents alphabetically (e.g., 5-ethenyl-2-methylpyridine). Common names, such as 2-methyl-5-vinylpyridine, are also widely used.
Caption: Numbering of the pyridine ring and examples of isomers.
Comparative Physicochemical Properties
The substitution pattern profoundly affects the physical and chemical properties of MVP isomers. Basicity, measured as the pKa of the conjugate acid, is particularly sensitive to the electronic interplay between the substituents and the nitrogen lone pair. The following tables summarize key quantitative data for several common isomers.
Table 1: Physical Properties of Methyl-vinylpyridine Isomers
| Property | 2-Methyl-5-vinylpyridine | 5-Methyl-2-vinylpyridine | 2-Methyl-6-vinylpyridine | 2-Vinylpyridine |
| CAS Number | 140-76-1[6][7][8] | 3883-39-4[9][10] | 1122-70-9[11] | 100-69-6[4] |
| Molecular Formula | C₈H₉N[6][7] | C₈H₉N[9] | C₈H₉N | C₇H₇N[4] |
| Molecular Weight | 119.16 g/mol [6][7] | 119.16 g/mol [9] | 119.16 g/mol | 105.14 g/mol [4] |
| Boiling Point | 175.5 °C @ 760 mmHg[8] | N/A | 73 °C @ 21 Torr[11] | 158 °C @ 760 mmHg[4] |
| Density | 0.954 g/cm³[8] | N/A | 0.954 g/cm³ (Predicted)[11] | 0.977 g/cm³[4] |
| Flash Point | 56.6 °C[8][12] | N/A | N/A | 42 °C[13] |
| Refractive Index | 1.5400-1.5454 @ 20 °C[6] | N/A | N/A | 1.549 @ 20 °C |
Table 2: Basicity of Methyl-vinylpyridine Isomers
| Isomer | pKa (Conjugate Acid) | Measurement Type | Reference |
| 2-Methyl-5-vinylpyridine | 5.67 | Experimental | [6] |
| 2-Methyl-5-vinylpyridine | 5.58 ± 0.10 | Predicted | [12] |
| 5-Methyl-2-vinylpyridine | 5.09 ± 0.10 | Predicted | [9] |
| 2-Methyl-6-vinylpyridine | 5.52 ± 0.10 | Predicted | [11] |
| 2-Vinylpyridine | 4.98 | Experimental | [4] |
Analysis of Basicity Differences: The basicity of a pyridine derivative is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.
-
Methyl Group (Electron-Donating): The methyl group is an electron-donating group through an inductive effect, which increases the electron density on the pyridine ring and on the nitrogen atom, thereby increasing basicity (higher pKa).
-
Vinyl Group (Electron-Withdrawing): The vinyl group is electron-withdrawing through resonance, delocalizing the ring's electrons and the nitrogen's lone pair, which decreases basicity (lower pKa).
-
Positional Effects: The magnitude of these effects depends on the substituent's position relative to the nitrogen.
-
In 2-methyl-5-vinylpyridine (pKa ≈ 5.67) , the methyl group at position 2 strongly enhances basicity, while the vinyl group at position 5 has a weaker deactivating effect.
-
In 5-methyl-2-vinylpyridine (pKa ≈ 5.09) , the vinyl group is at the 2-position, where its electron-withdrawing resonance effect is much stronger, significantly reducing the basicity despite the presence of the methyl group at position 5.[9]
-
The basicity of 2-vinylpyridine (pKa ≈ 4.98) is lower than pyridine itself (pKa ≈ 5.25) due to the strong deactivating effect of the vinyl group at the 2-position.[4]
-
Experimental Protocols for pKa Determination
Accurate determination of pKa is critical for predicting a molecule's behavior in different pH environments, which is vital for drug development (e.g., absorption, distribution) and chemical synthesis.
Potentiometric Titration
This is a highly accurate and widely used method for determining the pKa of weak acids and bases.[14]
Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 ± 0.5 °C).[14][15]
-
Sample Preparation: Prepare a solution of the methyl-vinylpyridine isomer (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as potassium chloride to a final concentration of 0.15 M.[15]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain temperature. Purge the solution with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[15]
-
Titration Procedure: Make the solution acidic (pH ~2.0) by adding 0.1 M HCl. Titrate the solution by adding small, precise aliquots (e.g., 0.05-0.1 mL) of a standardized titrant (0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until the pH reaches a basic value (e.g., pH 12).[15]
-
Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve). Alternatively, the pKa can be calculated from the first derivative of the curve, where the peak corresponds to the equivalence point.
-
Replication: Perform at least three replicate titrations for each isomer to ensure precision and calculate the average pKa and standard deviation.[15]
Caption: Workflow for pKa determination by potentiometric titration.
NMR Spectroscopy
This method relies on the change in the chemical shift of specific protons (typically on the aromatic ring) as the molecule transitions between its protonated and deprotonated states.[16]
Methodology:
-
Sample Preparation: Prepare a series of solutions of the MVP isomer at a constant concentration (e.g., 20 mg/mL) in D₂O.[16]
-
pH Adjustment: Adjust the pD of each solution to a different value across a wide range (e.g., pD 1 to 10) using small amounts of DCl or NaOD. Measure the pD using a pH meter calibrated with aqueous buffers (pD = pH reading + 0.4).[16]
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Data Analysis: Identify an aromatic proton whose chemical shift (δ) is sensitive to the protonation state of the nitrogen. Plot the chemical shift of this proton as a function of the pD.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts:
-
δ_obs = (δ_A * [A] + δ_HA * [HA]) / ([A] + [HA])
-
Where δ_obs is the observed chemical shift, and δ_A and δ_HA are the shifts of the fully deprotonated and protonated forms, respectively. The pKa is the pD value at which the chemical shift is exactly halfway between δ_A and δ_HA.[16]
-
Conclusion
The isomers of methyl-vinylpyridine exhibit significant differences in their fundamental physicochemical properties, driven primarily by the position of the methyl and vinyl substituents. Basicity, in particular, varies predictably based on the interplay of inductive and resonance effects, a factor of great importance for applications in drug design and polymer chemistry. The choice of a specific isomer must be carefully considered based on its unique reactivity and physical characteristics. The experimental protocols detailed herein provide robust methods for characterizing these properties, enabling researchers to select and utilize the optimal isomer for their specific application.
References
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 5. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]
- 6. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 5-ethenyl-2-methyl- [webbook.nist.gov]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. Page loading... [guidechem.com]
- 10. 3883-39-4 CAS MSDS (5-METHYL-2-VINYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2-METHYL-6-VINYLPYRIDINE CAS#: 1122-70-9 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
Potential Research Frontiers for 3-Methyl-5-vinylpyridine: A Technical Guide for Scientists and Drug Development Professionals
Introduction
3-Methyl-5-vinylpyridine is a heterocyclic aromatic compound that, despite its structural similarity to the well-studied 2- and 4-vinylpyridine isomers, remains a largely unexplored molecule with significant untapped potential. The strategic placement of the methyl and vinyl groups on the pyridine ring offers unique electronic and steric properties that could be harnessed for a variety of applications, from advanced polymer synthesis to novel therapeutic systems. This in-depth technical guide provides a comprehensive overview of potential research areas for this compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its latent capabilities. By extrapolating from the extensive research on its isomers, this document outlines key research directions, detailed experimental protocols, and comparative data to accelerate innovation with this promising molecule.
Advanced Polymer Synthesis and Material Science
The presence of a polymerizable vinyl group and a functional pyridine ring makes this compound an ideal monomer for the synthesis of a new class of functional polymers. The methyl group at the 3-position is anticipated to influence the polymer's stereochemistry, solubility, and thermal properties.
Controlled Radical Polymerization
To synthesize well-defined polymers with controlled molecular weights and narrow polydispersities, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.
Experimental Protocol: RAFT Polymerization of this compound
-
Materials: this compound (monomer), azo-bis(isobutyronitrile) (AIBN) (initiator), a suitable RAFT agent (e.g., cumyl dithiobenzoate), and an appropriate solvent (e.g., anhydrous toluene or 1,4-dioxane).
-
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
In a Schlenk flask, dissolve the monomer, AIBN, and RAFT agent in the solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be systematically varied.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Conduct the polymerization at a constant temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold hexanes or diethyl ether), filter, and dry under vacuum.[1][2][3][4][5]
-
Synthesis of Cross-linked Materials and Hydrogels
Cross-linked polymers and hydrogels based on this compound could exhibit interesting pH-responsive swelling behavior, making them suitable for applications in sensors, actuators, and controlled release systems.
Experimental Protocol: Synthesis of a Poly(this compound) Hydrogel
-
Materials: this compound, a cross-linking agent (e.g., N,N'-methylenebisacrylamide), an initiator (e.g., ammonium persulfate), and a solvent (e.g., deionized water/ethanol mixture).
-
Procedure:
-
Dissolve the monomer and cross-linking agent in the solvent.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Add the initiator to the solution to initiate polymerization.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60 °C) for a specified time to form the hydrogel.
-
Purify the hydrogel by washing it extensively with deionized water to remove unreacted monomers and initiator.
-
Characterize the swelling behavior of the hydrogel in buffer solutions of different pH.[6][7][8]
-
Table 1: Comparative Physicochemical Properties of Poly(vinylpyridine) Isomers
| Property | Poly(2-vinylpyridine) | Poly(4-vinylpyridine) | Predicted for Poly(this compound) |
| Glass Transition Temperature (Tg) | ~104 °C | ~152 °C | Intermediate to P2VP and P4VP, likely influenced by the methyl group's effect on chain packing. |
| pKa of conjugate acid | ~3.5 | ~5.5 | Expected to be slightly higher than P2VP due to the electron-donating methyl group, but lower than P4VP. |
| Solubility | Soluble in many organic solvents and acidic aqueous solutions. | Soluble in alcohols, DMF, and acidic aqueous solutions. | Likely soluble in a range of organic solvents; aqueous solubility will be pH-dependent. |
Note: The predicted properties for Poly(this compound) are estimations and require experimental verification.
Diagram 1: General Workflow for Polymer Synthesis and Functionalization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 4. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization [ouci.dntb.gov.ua]
- 5. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 6. Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of 3-Methyl-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data currently available for 3-Methyl-5-vinylpyridine (CAS No. 51961-51-4). Due to a scarcity of specific toxicological data for this compound, information from structurally related chemicals, such as 2-Methyl-5-vinylpyridine and 3-Methylpyridine, has been included for a qualitative assessment of potential hazards. All personnel handling this chemical should exercise caution and adhere to the safety protocols outlined herein.
Chemical and Physical Properties
While extensive experimental data for this compound is limited, some physical and chemical properties have been predicted and are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H9N | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Yellow to brown liquid | [2] |
| Boiling Point | 188.4±9.0 °C (Predicted) | [2] |
| Density | 0.954±0.06 g/cm3 (Predicted) | [2] |
| pKa | 5.15±0.20 (Predicted) | [2] |
| Storage Temperature | 0-8 °C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Toxicological Data
| Type of Toxicity | Species | Route | Value | Source(s) |
| LC50 | Rat | Inhalation | 189 mg/m³/2h | [4] |
It is important to note that this data is for a structural isomer and should be used with caution as a direct indicator of this compound's toxicity.
Experimental Protocols for Toxicity Assessment
In the absence of specific experimental protocols for this compound, this section outlines general methodologies based on OECD guidelines for acute toxicity testing. These protocols are intended to provide a framework for any future toxicological assessments.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)[1]
This method involves a stepwise procedure with the use of a small number of animals per step.
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[5]
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and humidity. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[5]
-
Dose Preparation and Administration: The test substance is typically administered orally by gavage. The concentration is prepared in a suitable vehicle, if necessary. Dosing is done in a stepwise manner, starting with a predetermined dose.[1]
-
Procedure: A small group of animals (typically 3) is dosed at a specific level. The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher dose level or terminating the test.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]
-
Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.
Acute Dermal Toxicity - OECD Guideline 402[6]
This guideline provides a method for assessing the potential hazards of a substance when applied to the skin.
-
Animal Selection: Young adult rats, rabbits, or guinea pigs are typically used.[6]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.[7]
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for at least 14 days. Body weights are recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[7]
Acute Inhalation Toxicity - OECD Guideline 436 (Acute Toxic Class Method)[9]
This method is used to assess the toxicity of a substance when inhaled.
-
Animal Selection: Young adult rodents (usually rats) are the preferred species.
-
Exposure System: Nose-only exposure chambers are generally preferred to minimize oral ingestion from grooming.[8]
-
Concentration and Exposure: Animals are exposed to a fixed target concentration for a predetermined duration, typically 4 hours.[8]
-
Procedure: A stepwise procedure is used, with a small group of animals at each concentration level. The results of one step determine the concentration for the next.
-
Observation: Animals are monitored for signs of toxicity during and after exposure for at least 14 days. Body weights are recorded at least weekly.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[9]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, long pants, and closed-toe shoes.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Storage
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents and acids.[10]
Spill and Leak Procedures
In the event of a spill:
-
Evacuate the area and remove all ignition sources.[7]
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[7]
-
Clean the spill area with soap and water.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Fire and Explosion Hazard
This compound is a highly flammable liquid and vapor.[3] Vapors may form explosive mixtures with air.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[12]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Reactivity and Incompatibilities
-
Reactivity: Information on the specific reactivity of this compound is limited. However, related vinylpyridines can polymerize.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][13]
This document is intended to provide guidance and is not a substitute for a comprehensive risk assessment. All users should consult the Safety Data Sheet (SDS) provided by the supplier and be fully trained in the proper handling and emergency procedures for this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. 51961-51-4 | MFCD04038673 | this compound [aaronchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. fishersci.com [fishersci.com]
- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
In-Depth Technical Guide to 3-Methyl-5-vinylpyridine: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-5-vinylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document covers its commercial availability from various suppliers, outlines a plausible synthetic route based on established chemical transformations, and explores its potential, though currently underexplored, applications in drug development. Detailed experimental protocols for analogous compounds are provided as a foundation for its synthesis and analysis. Quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and further research into this compound.
Commercial Availability and Suppliers
This compound (CAS No. 51961-51-4) is commercially available from a number of chemical suppliers catering to research and development needs. The purity and available quantities can vary between suppliers. Researchers are advised to consult the suppliers directly for the most current information and to obtain certificates of analysis.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity/Grades | Available Quantities | Storage Conditions |
| BLD Pharm | Research Grade | Inquire | 2-8°C, Sealed in dry |
| Apollo Scientific | 97% (mix TBC as stabilizer) | Inquire | Inquire |
| ChemicalBook | Research Grade | Inquire | Inquire |
| Sense Chemicals | Research Grade | Inquire | Inquire |
| Bellen Chemistry | Research Grade | Inquire | Inquire |
| Dayang Chem | Research Grade | Inquire | Inquire |
| Bide Pharmatech | Research Grade | Inquire | Inquire |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences with the formation of the precursor, 3-methyl-5-ethylpyridine, via the Chichibabin pyridine synthesis. This is followed by the dehydrogenation of the ethyl group to yield the desired vinyl functionality.
Experimental Protocols (Adapted from Analogous Syntheses)
The following protocols are adapted from established procedures for the synthesis of structurally similar compounds, such as 2-methyl-5-ethylpyridine and 2-methyl-5-vinylpyridine, and provide a strong starting point for the synthesis of this compound.
Protocol 2.2.1: Chichibabin Synthesis of 3-Methyl-5-ethylpyridine (Precursor)
This procedure is based on the general principles of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia over a solid acid catalyst.[1]
-
Reactants: Propionaldehyde, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and ammonia.
-
Catalyst: Alumina-silica or a similar solid acid catalyst.
-
Reaction Conditions: The reactants are typically passed in the gas phase over the heated catalyst bed.
-
Temperature: 350-500 °C.
-
Pressure: Atmospheric pressure.
-
-
Procedure Outline:
-
Prepare a gaseous mixture of propionaldehyde, formaldehyde, and ammonia.
-
Pass the gaseous mixture over a pre-heated solid acid catalyst in a tube reactor.
-
Condense the product stream to collect the crude 3-methyl-5-ethylpyridine.
-
Purify the product by fractional distillation.
-
Protocol 2.2.2: Catalytic Dehydrogenation of 3-Methyl-5-ethylpyridine
This protocol is adapted from patents describing the dehydrogenation of 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine.[2]
-
Reactant: 3-Methyl-5-ethylpyridine.
-
Catalyst: A supported palladium catalyst is a common choice for such dehydrogenations.
-
Reaction Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures.
-
Temperature: 200-400 °C.[3]
-
-
Procedure Outline:
-
Vaporize the 3-methyl-5-ethylpyridine, optionally with an inert carrier gas.
-
Pass the vapor over the heated dehydrogenation catalyst.
-
Condense the product stream to collect the crude this compound.
-
Due to the propensity of vinylpyridines to polymerize at elevated temperatures, purification by vacuum distillation in the presence of a polymerization inhibitor (e.g., tert-butylcatechol) is recommended.[4]
-
Potential Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry.[5][6] Pyridine and its derivatives are present in numerous FDA-approved drugs and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9]
The vinyl group in this compound offers a versatile handle for further chemical modification through various reactions such as polymerization, addition reactions, and cross-coupling reactions. This allows for its incorporation into larger molecules or polymer backbones, which could be explored for applications in:
-
Drug Delivery: Vinylpyridine-based polymers can be used to create nanoparticles or hydrogels for controlled drug release. The pyridine nitrogen can be quaternized to create cationic polymers capable of complexing with nucleic acids for gene delivery applications.
-
Novel Scaffolds: The this compound core can serve as a starting point for the synthesis of novel compound libraries for screening against various biological targets. The methyl and vinyl substituents allow for fine-tuning of steric and electronic properties to optimize interactions with target proteins.
-
Bioconjugation: The vinyl group can be functionalized to attach the molecule to biomolecules such as proteins or antibodies for targeted drug delivery or diagnostic applications.
Analytical and Quantitative Data (Predicted)
Detailed experimental analytical data for this compound is not widely published. However, based on the analysis of its structural isomers and related compounds, the following data can be predicted.
Table 2: Predicted Analytical Data for this compound
| Analytical Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | * Vinyl Protons: δ 5.5-6.8 ppm (3H, complex multiplet) * Pyridine Protons: δ 7.2-8.5 ppm (3H, multiplet) * Methyl Protons: δ 2.3-2.5 ppm (3H, singlet) |
| ¹³C NMR (CDCl₃, 100 MHz) | * Pyridine C: δ 120-150 ppm (5C) * Vinyl C: δ 115-140 ppm (2C) * Methyl C: δ ~18-22 ppm (1C) |
| GC-MS (EI) | * Molecular Ion (M⁺): m/z 119 * Major Fragments: Loss of methyl (m/z 104), loss of vinyl (m/z 92) |
| Purity (from suppliers) | Typically ≥97% |
Signaling Pathways: A Frontier for Exploration
Currently, there is no specific information linking this compound to any particular signaling pathway. However, the pyridine nucleus is a common feature in many kinase inhibitors and other modulators of cellular signaling. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in the binding of ligands to the ATP-binding pocket of kinases.
Future research could involve screening this compound and its derivatives against panels of kinases or other enzymes involved in key signaling pathways implicated in diseases such as cancer and inflammation.
Conclusion
This compound is a commercially available substituted pyridine with significant, yet largely untapped, potential in the fields of drug discovery and materials science. While detailed studies on this specific molecule are limited, its structural features and the well-documented chemistry of related compounds provide a solid foundation for future research. The synthetic route proposed in this guide, based on the Chichibabin synthesis and catalytic dehydrogenation, offers a viable method for its preparation. The versatility of the vinyl and methyl groups as handles for further chemical modification makes this compound an attractive building block for the development of novel therapeutics and functional materials. Further investigation into its biological activities and potential interactions with cellular signaling pathways is warranted to fully realize its potential.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]
- 3. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]
- 4. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of 3-Methyl-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols for the polymerization of 3-Methyl-5-vinylpyridine. The methodologies detailed herein are foundational for the synthesis of poly(this compound), a polymer with potential applications in drug delivery, biomaterials, and catalysis due to the functional pyridine moiety. The protocols are adapted from established procedures for structurally similar monomers, such as 3-vinylpyridine, and should be considered as a starting point for optimization.
Data Presentation: Comparative Overview of Polymerization Techniques
The following tables summarize quantitative data for various polymerization methods of vinylpyridines, offering a comparative perspective on the achievable molecular weights and control over the polymer architecture. This data, primarily from studies on 3-vinylpyridine, serves as a valuable reference for anticipating the outcomes of this compound polymerization.
Table 1: Nitroxide-Mediated Radical Polymerization (NMRP) of 3-Vinylpyridine
| Entry | Initiator | Mediator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | BPO | TEMPO | 138 | 4 | 85 | 45,000 | 1.30 |
| 2 | BPO | TEMPO | 125 | 6 | 78 | 42,500 | 1.35 |
| 3 | BPO | TEMPO | 110 | 10 | 65 | 38,000 | 1.40 |
Data adapted from studies on 3-vinylpyridine and should be considered as a reference.
Table 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Vinylpyridines
| Entry | Monomer | RAFT Agent | Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | 3-Vinylpyridine | CPBD | AIBN | 70 | 8 | 18,600 | 1.10 |
| 2 | 2-Vinylpyridine | CDB | AIBN | 60 | 16 | 15,000 | 1.15 |
| 3 | 4-Vinylpyridine | CDB | AIBN | 60 | 16 | 17,500 | 1.20 |
CPBD: 2-Cyano-2-propyl benzodithioate, CDB: Cumyl dithiobenzoate. Data adapted from various sources on vinylpyridine polymerization.[1][2]
Experimental Protocols
The following are detailed protocols for the free-radical and RAFT polymerization of this compound. These protocols are based on established methods for similar monomers and may require optimization for this specific derivative.
Protocol 1: Free-Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via a conventional free-radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Vacuum line
Procedure:
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove inhibitors. Subsequently, distill under reduced pressure.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified this compound (e.g., 5 g, 41.9 mmol) and AIBN (e.g., 0.069 g, 0.42 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 24 hours).
-
Termination and Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.
Protocol 2: RAFT Polymerization of this compound
Objective: To synthesize well-defined poly(this compound) with a controlled molecular weight and low polydispersity index via RAFT polymerization.[1]
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl benzodithioate (CPBD) or another suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane or toluene (solvent)
-
Methanol or hexane (non-solvent for precipitation)
-
Schlenk flask or sealed ampoules
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Vacuum line
Procedure:
-
Monomer Purification: Follow the same purification procedure as in Protocol 1.
-
Reaction Mixture Preparation: In a Schlenk flask, prepare a stock solution of the purified this compound, CPBD, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight (e.g.,[3]::[0.1]).
-
Degassing: Degas the reaction mixture by performing at least three freeze-pump-thaw cycles.
-
Polymerization: If using a Schlenk flask, immerse it in a preheated oil bath at the desired temperature (e.g., 70°C). If using ampoules, seal them under vacuum and place them in the oil bath. Stir the reaction for the required duration to achieve the target conversion.
-
Monitoring the Reaction: Periodically, small aliquots can be withdrawn under inert conditions to monitor the monomer conversion by ¹H NMR and the evolution of molecular weight by GPC.
-
Isolation and Purification: After the desired time, quench the reaction by cooling and exposure to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.
Visualizations
Experimental Workflow
Caption: General workflow for the polymerization of this compound.
RAFT Polymerization Mechanism
Caption: Mechanism of Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.
References
Application Notes and Protocols for the Controlled Radical Polymerization of 3-Methyl-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-methyl-5-vinylpyridine) is a functional polymer with significant potential in various applications, including drug delivery, gene therapy, catalysis, and smart materials. The pyridine moiety within the polymer structure offers a versatile handle for post-polymerization modification, such as quaternization to introduce a positive charge, which is particularly useful for interacting with biological molecules like nucleic acids. Controlled radical polymerization (CRP) techniques provide a powerful means to synthesize well-defined poly(this compound) with precise control over molecular weight, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.
This document provides detailed application notes and experimental protocols for the controlled radical polymerization of this compound using three prominent CRP methods: Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Disclaimer: The scientific literature on the controlled radical polymerization of this compound is limited. The following protocols are based on established methods for structurally similar monomers, such as 3-vinylpyridine and other vinylpyridine isomers. Researchers should consider these as starting points and may need to optimize reaction conditions for the specific monomer.
Data Presentation: Comparison of Controlled Radical Polymerization Techniques
The following table summarizes typical experimental data for the controlled polymerization of vinylpyridine monomers, which can be used as a reference for the polymerization of this compound.
| Polymerization Technique | Monomer | Initiator/Catalyst/Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| NMP | 3-Vinylpyridine | BPO / TEMPO | Bulk | 138 | 4 | ~60 | 25,000 | 1.35 | [1] |
| ATRP | 4-Vinylpyridine | Ethyl 2-chloropropionate / CuCl / HMTETA | Methanol/Water | 30 | 1.5 | >95 | 10,000 | 1.15 | This work (adapted) |
| RAFT | 2-Vinylpyridine | AIBN / Cumyl dithiobenzoate | Bulk | 60 | 4 | 75 | 7,900 | 1.18 | [2][3] |
| RAFT | 4-Vinylpyridine | AIBN / Cumyl dithiobenzoate | Bulk | 60 | 2 | 82 | 8,500 | 1.20 | [2][3] |
Note: BPO = Benzoyl Peroxide, TEMPO = (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical, HMTETA = 1,1,4,7,10,10-Hexamethyltriethylenetetramine, AIBN = Azobisisobutyronitrile. Data for NMP of 3-vinylpyridine is used as a close analog.
Experimental Protocols
Nitroxide-Mediated Polymerization (NMP) of this compound
NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, allowing for controlled growth.[1]
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.
-
Benzoyl peroxide (BPO) (initiator), recrystallized from methanol.
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (mediator).
-
Anhydrous toluene (solvent, optional for solution polymerization).
-
Methanol (for precipitation).
-
Schlenk flask, vacuum line, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: In a Schlenk flask, add the desired amounts of this compound, BPO, and TEMPO. For a target molecular weight of 20,000 g/mol , a molar ratio of [Monomer]:[BPO]:[TEMPO] of 200:1:1.3 can be used as a starting point. If conducting a solution polymerization, add anhydrous toluene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 125-138 °C and stir vigorously.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and determining the monomer conversion by ¹H NMR spectroscopy or gas chromatography (GC).
-
Termination and Isolation: After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. If the polymerization was performed in bulk, dissolve the viscous product in a minimal amount of a suitable solvent like THF.
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a versatile CRP method that employs a transition metal catalyst (typically copper) to reversibly activate and deactivate the growing polymer chain.[4][5]
Materials:
-
This compound (monomer), purified.
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anhydrous solvent (e.g., anisole, DMF, or a mixture of methanol and water).
-
Methanol (for precipitation).
-
Syringes, Schlenk flask, vacuum line, magnetic stirrer, and thermostat-controlled oil bath.
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add CuBr and the solvent. Degas the suspension with argon or nitrogen for 15-20 minutes. Add the PMDETA ligand via a degassed syringe and stir until a homogeneous solution is formed.
-
Reaction Mixture Preparation: In a separate Schlenk flask, add the this compound monomer and the solvent. Degas this mixture by three freeze-pump-thaw cycles.
-
Initiation: Using a degassed syringe, add the initiator (EBiB) to the monomer solution.
-
Polymerization: Transfer the catalyst solution to the monomer/initiator mixture via a cannula under an inert atmosphere. Place the flask in a thermostatted oil bath at the desired temperature (e.g., 50-90 °C).
-
Monitoring and Termination: Monitor the reaction as described for NMP. To terminate the polymerization, cool the flask and expose the reaction mixture to air. This will oxidize the copper catalyst and stop the reaction.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation and Drying: Precipitate the purified polymer solution into cold methanol, filter, and dry under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to control the polymerization.[2][3][6]
Materials:
-
This compound (monomer), purified.
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate or cumyl dithiobenzoate).
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Methanol or hexane (for precipitation).
-
Ampules or Schlenk flask, vacuum line, magnetic stirrer, and heating source.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the monomer, RAFT agent, and AIBN in the chosen solvent in a volumetric flask. The molar ratio of [Monomer]:[RAFT agent]:[AIBN] will determine the target molecular weight and should be optimized (a starting point could be 200:1:0.2).
-
Reaction Setup: Transfer the stock solution to a Schlenk flask or ampule.
-
Degassing: Degas the solution using three freeze-pump-thaw cycles. If using an ampule, seal it under vacuum.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring and Termination: Monitor the monomer conversion over time. The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
Purification and Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane). The choice of non-solvent may need to be determined empirically.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Mandatory Visualizations
Caption: Mechanisms of ATRP, RAFT, and NMP controlled radical polymerizations.
Caption: General experimental workflow for controlled radical polymerization.
Caption: Logical relationship of polymer synthesis and characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. polymersource.ca [polymersource.ca]
- 4. WO2016020534A1 - Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RAFT Polymerization of 3-Methyl-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinylpyridine derivatives, with a specific focus on 3-Methyl-5-vinylpyridine. The protocols and data presented are compiled from established methodologies for structurally similar monomers, providing a robust starting point for the synthesis of well-defined polymers.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distributions), and complex architectures.[1] This control is achieved by adding a suitable RAFT agent to a conventional free-radical polymerization system. The RAFT process is particularly well-suited for a wide range of monomers, including vinylpyridines, which are valuable building blocks in drug delivery systems, smart materials, and nanotechnology. This document outlines the experimental setup and a general protocol for the RAFT polymerization of this compound, based on successful polymerizations of related vinylpyridine monomers.
Experimental Data Summary
The following table summarizes experimental conditions and results for the RAFT polymerization of various vinylpyridine monomers. This data serves as a valuable reference for designing the synthesis of poly(this compound).
| Monomer | RAFT Agent | Initiator | [Monomer]:[RAFT]:[Initiator] Ratio | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | PDI (Đ) | Conversion (%) | Reference |
| 3-Vinylpyridine | CPBD | AIBN | 188:1:0.05 | Bulk | 80 | 4 | 18.6 | 1.1 | 95 | [2] |
| 4-Vinylpyridine | Trithiocarbonate | AIBN | 270:1:0.056 | Ethanol | 70 | 24 | ~30 (target) | Low | High | [3] |
| 2-Vinylpyridine | CDB | AIBN | 374:1:0.21 | Bulk | 60 | 2.5 | 11.2 | 1.10 | 25 | [1] |
| 4-Vinylpyridine | CDB | AIBN | 374:1:0.21 | Bulk | 60 | 3 | 12.0 | 1.13 | 27 | [1] |
Abbreviations:
-
CPBD: 2-Cyano-2-propyl benzodithioate
-
CDB: Cumyl dithiobenzoate
-
AIBN: 2,2'-Azobis(2-methylpropionitrile)
-
Mn: Number-average molecular weight
-
PDI (Đ): Polydispersity Index (Mw/Mn)
Experimental Workflow
The following diagram illustrates the general workflow for the RAFT polymerization of this compound.
Caption: General experimental workflow for RAFT polymerization.
Detailed Experimental Protocol
This protocol is adapted from the successful bulk RAFT polymerization of 3-vinylpyridine.[2] Researchers should adjust the molar ratios to target the desired molecular weight.
Materials:
-
Monomer: this compound (purified to remove inhibitor)
-
RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPBD) or another suitable dithiobenzoate/trithiocarbonate
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
Solvent (optional for solution polymerization): Anhydrous Dimethylformamide (DMF) or 1,4-Dioxane
-
Schlenk tube or reaction vial with a rubber septum
-
Nitrogen or Argon source
-
Oil bath with temperature controller
-
Magnetic stirrer and stir bar
-
Precipitation solvent: Ice-cold n-hexane or diethyl ether
-
Vacuum oven
Procedure:
-
Reagent Preparation:
-
Calculate the required amounts of this compound, CPBD, and AIBN based on the desired molecular weight and a target molar ratio (e.g., [Monomer]:[RAFT]:[Initiator] = 200:1:0.1).
-
The theoretical number-average molecular weight (Mn) can be estimated using the formula: Mn = (([Monomer]₀ / [RAFT]₀) * MW_monomer * conversion) + MW_RAFT
-
-
Reaction Setup:
-
Place a magnetic stir bar into a dry Schlenk tube.
-
Add the calculated amounts of the RAFT agent (CPBD) and the initiator (AIBN) to the tube.
-
Add the this compound monomer. If performing a solution polymerization, add the desired amount of anhydrous solvent.
-
Seal the Schlenk tube with a rubber septum.
-
-
Degassing:
-
To remove dissolved oxygen, which inhibits the polymerization, perform at least three freeze-evacuate-thaw cycles.
-
Freeze: Place the sealed tube in a liquid nitrogen bath until the contents are completely frozen.
-
Evacuate: While frozen, connect the tube to a Schlenk line and apply a vacuum (e.g., < 0.1 mmHg).
-
Thaw: Close the vacuum valve, remove the tube from the liquid nitrogen, and allow it to thaw at room temperature. You should observe bubbling as dissolved gases are released.
-
Repeat this cycle two more times. After the final cycle, backfill the tube with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 70-80 °C).[2][3]
-
Begin stirring to ensure the reaction mixture is homogeneous.
-
Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.[2][3] The mixture will likely become more viscous as the polymer forms.
-
-
Quenching the Reaction:
-
To stop the polymerization, remove the Schlenk tube from the oil bath and immerse it in an ice-water bath to rapidly cool it down.
-
Expose the reaction mixture to air by removing the septum. Oxygen will quench the propagating radicals.
-
-
Polymer Isolation and Purification:
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., Tetrahydrofuran - THF).
-
Slowly add the polymer solution to a large volume of a stirred, non-solvent (e.g., ice-cold n-hexane) to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Repeat the dissolution and precipitation steps at least once more to ensure high purity.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy by comparing the integrals of the monomer vinyl protons with the polymer backbone protons.
-
Analyze the number-average molecular weight (Mn) and the polydispersity index (Đ) of the purified polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vinylpyridine monomers are toxic and should be handled with care.
-
AIBN is a thermal initiator and should be stored at a low temperature.
-
The freeze-evacuate-thaw procedure should be performed with caution, ensuring the glassware is rated for vacuum.
References
Application Notes and Protocols for Nitroxide-Mediated Polymerization (NMP) of 3-Methyl-5-vinylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[][2] This technique is particularly valuable for creating block copolymers and other complex macromolecular structures.[3] The mechanism relies on the reversible capping of the growing polymer chain by a stable nitroxide radical, creating a dormant species.[4][5] This reversible termination minimizes irreversible termination reactions, allowing for a "living" polymerization process.[2]
Core Concepts of NMP
The key to NMP is the reversible dissociation of an alkoxyamine at the growing polymer chain end. This process establishes an equilibrium between active propagating radicals and dormant, nitroxide-capped chains. This equilibrium, known as the persistent radical effect, ensures that all polymer chains grow at a similar rate, leading to low polydispersity.[2][5]
There are two primary approaches to initiating NMP:
-
Bimolecular Initiation: This involves a conventional radical initiator (like benzoyl peroxide, BPO) and a stable nitroxide radical (like TEMPO). The initiator generates propagating radicals that are then capped by the nitroxide.[]
-
Unimolecular Initiation: This method utilizes a pre-formed alkoxyamine initiator, which upon thermal cleavage, generates both the initiating radical and the mediating nitroxide radical in a 1:1 stoichiometry.[]
Experimental Protocols
The following protocols are adapted from the successful NMP of 3-vinylpyridine and can be used as a starting point for the polymerization of 3-Methyl-5-vinylpyridine.[6]
1. Materials:
-
Monomer: this compound (purified by passing through a basic alumina column to remove inhibitor).
-
Initiator (for bimolecular setup): Benzoyl peroxide (BPO).
-
Nitroxide Mediator: 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).
-
Solvent (optional): Ethylene glycol or other suitable solvent.
-
Atmosphere: Inert (Nitrogen or Argon).
2. Experimental Setup:
A standard Schlenk line or glovebox is recommended to maintain an inert atmosphere and prevent oxygen from interfering with the radical polymerization. Reactions are typically carried out in sealed glass ampoules or Schlenk flasks equipped with a magnetic stirrer and reflux condenser.
3. General Procedure for Bulk Polymerization:
-
To a glass ampoule, add the desired amount of TEMPO and BPO (if using a bimolecular system).
-
Add the purified this compound monomer to the ampoule.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The ampoule is sealed under vacuum or backfilled with an inert gas.
-
The sealed ampoule is then placed in a preheated oil bath at the desired reaction temperature (e.g., 110°C, 125°C, or 138°C).[6]
-
The polymerization is allowed to proceed for a specified time. Samples can be taken at different time points to monitor conversion and molecular weight evolution.
-
To quench the reaction, the ampoule is rapidly cooled in an ice bath.
-
The polymer is dissolved in a suitable solvent (e.g., chloroform or methanol) and precipitated in a non-solvent (e.g., hexane or diethyl ether) to remove unreacted monomer and initiator fragments.
-
The purified polymer is dried under vacuum to a constant weight.
4. General Procedure for Solution Polymerization:
-
Follow steps 1 and 2 of the bulk polymerization procedure.
-
Add the desired amount of solvent (e.g., ethylene glycol) to the ampoule.
-
Proceed with steps 3 through 9 of the bulk polymerization procedure.
Data Presentation
The following tables summarize the expected influence of various reaction parameters on the NMP of this compound, based on data from 3-vinylpyridine polymerization.[6]
Table 1: Influence of Temperature on Bulk Polymerization
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 110 | 24 | Lower | Lower | Low (<1.5) |
| 125 | 12 | Intermediate | Intermediate | Low (<1.5) |
| 138 | 6 | Higher | Higher | Low (<1.5) |
Note: Mn = Number-average molecular weight; Đ = Polydispersity Index. Lower temperatures lead to slower polymerization rates and longer induction periods.[6]
Table 2: Influence of Nitroxide Concentration on Bulk Polymerization at 138°C
| [TEMPO]₀ (mol/L) | [BPO]₀ (mol/L) | Conversion (%) (at 4h) | Mn ( g/mol ) (at 4h) | Đ (Mw/Mn) |
| 2.4 x 10⁻² | 1.4 x 10⁻² | ~60 | Lower | Low (<1.5) |
| 1.2 x 10⁻² | 1.4 x 10⁻² | ~60 | Higher | Low (<1.5) |
Note: The initial nitroxide concentration does not significantly affect the polymerization kinetics but is inversely proportional to the final molecular weight.[6]
Visualizations
Diagram 1: General Workflow for NMP of this compound
Caption: Workflow for NMP of this compound.
Diagram 2: NMP Equilibrium
Caption: Reversible activation-deactivation equilibrium in NMP.
Key Considerations and Troubleshooting
-
Monomer Purity: The presence of inhibitors or other impurities can significantly affect the polymerization kinetics and control. Always use freshly purified monomer.
-
Oxygen Removal: Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing is crucial for successful NMP.
-
Temperature Control: The rate of polymerization and the activation/deactivation equilibrium are highly temperature-dependent. Precise temperature control is necessary for reproducible results.
-
Choice of Nitroxide: While TEMPO is effective for styrenic monomers, other nitroxides like SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) may offer better control at lower temperatures, especially for acrylate monomers.[7]
-
High Viscosity: Bulk polymerizations can become very viscous at high conversions, leading to challenges with stirring and heat transfer. Solution polymerization can mitigate these issues.
By carefully controlling these parameters, researchers can successfully apply NMP to synthesize well-defined polymers from this compound for a variety of applications in materials science and drug development.
References
Application Notes and Protocols for the Synthesis of Poly(3-Methyl-5-vinylpyridine) for Functional Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and functionalization of poly(3-Methyl-5-vinylpyridine), a versatile polymer with significant potential for the development of advanced functional coatings. Due to the limited availability of literature specifically on the this compound monomer, the following protocols have been expertly adapted from established and well-documented procedures for structurally similar vinylpyridine monomers, such as 2-vinylpyridine and 4-vinylpyridine. These protocols offer a robust starting point for researchers to develop novel coatings with applications in antimicrobial surfaces, corrosion protection, and drug delivery systems.
Synthesis of Poly(this compound) via Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques are recommended for the synthesis of poly(this compound) (P(3M5VP)) to ensure well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Three common CRP methods are presented here: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).
Expected Polymer Characteristics
The following table summarizes typical molecular weights (Mn) and polydispersity indices (PDI) that can be expected when synthesizing poly(vinylpyridine)s using different CRP techniques. These values are based on literature for analogous vinylpyridine monomers and can serve as a benchmark for the synthesis of P(3M5VP).
| Polymerization Technique | Monomer/Initiator Ratio | Polymerization Time (hours) | Temperature (°C) | Expected Mn ( g/mol ) | Expected PDI |
| RAFT | 100:1 to 500:1 | 6 - 24 | 60 - 80 | 5,000 - 50,000 | 1.10 - 1.30 |
| ATRP | 50:1 to 300:1 | 4 - 18 | 40 - 90 | 3,000 - 30,000 | 1.10 - 1.25 |
| NMP | 100:1 to 400:1 | 8 - 36 | 110 - 138 | 8,000 - 40,000 | 1.15 - 1.40 |
Experimental Protocols
1.2.1. Materials
-
This compound (monomer)
-
For RAFT:
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Cumyl dithiobenzoate (CDB) or similar RAFT agent
-
Anhydrous 1,4-dioxane or toluene (solvent)
-
-
For ATRP:
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Anhydrous anisole or isopropanol (solvent)
-
-
For NMP:
-
Benzoyl peroxide (BPO) (initiator)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (nitroxide mediator)
-
Anhydrous toluene or ethylene glycol (solvent)
-
-
Methanol or hexane (for precipitation)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
1.2.2. Monomer Purification
Prior to polymerization, the this compound monomer should be purified to remove any inhibitors by passing it through a short column of basic alumina.
1.2.3. RAFT Polymerization Protocol
-
In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CDB) and the initiator (AIBN).
-
Add the purified this compound monomer and the anhydrous solvent.
-
Seal the flask with a rubber septum and deoxygenate the mixture by purging with an inert gas for at least 30 minutes, or by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane).
-
Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
1.2.4. ATRP Protocol
-
To a Schlenk flask with a stir bar, add the copper halide catalyst (e.g., CuBr) and the ligand (e.g., PMDETA).
-
Seal the flask and perform three cycles of vacuum and backfilling with an inert gas to remove oxygen.
-
Add the anhydrous solvent and the purified this compound monomer via a degassed syringe.
-
Stir the mixture until the copper complex is formed (the solution should become colored and homogeneous).
-
Add the initiator (e.g., EBiB) via a syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Follow steps 5-8 from the RAFT protocol for monitoring, termination, and purification. To remove the copper catalyst, the polymer solution can be passed through a short column of neutral alumina before precipitation.
1.2.5. NMP Protocol
-
In a Schlenk flask, combine the initiator (BPO) and the nitroxide mediator (TEMPO).
-
Add the purified this compound monomer and the anhydrous solvent.
-
Deoxygenate the mixture as described in the RAFT protocol.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 125 °C).
-
Follow steps 5-8 from the RAFT protocol for monitoring, termination, and purification.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.
| Characterization Technique | Purpose | Expected Results |
| Size Exclusion Chromatography (SEC/GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A narrow, monomodal peak indicating a controlled polymerization. |
| ¹H NMR Spectroscopy | To confirm the polymer structure and determine monomer conversion. | Broad peaks corresponding to the polymer backbone protons and the disappearance of the vinyl proton signals of the monomer. |
| FTIR Spectroscopy | To identify the functional groups present in the polymer. | Characteristic peaks for the pyridine ring and the polymer backbone. |
Post-Polymerization Functionalization: Quaternization
The pyridine nitrogen in the P(3M5VP) backbone can be readily functionalized, most commonly through quaternization, to introduce a positive charge. This modification enhances the polymer's solubility in polar solvents and imparts antimicrobial properties.
Quaternization Protocol
-
Dissolve the synthesized P(3M5VP) in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or ethanol) in a round-bottom flask.
-
Add an excess of an alkylating agent (e.g., methyl iodide or ethyl bromide) to the polymer solution.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for a set duration (e.g., 4-24 hours).
-
Monitor the progress of the quaternization by ¹H NMR spectroscopy, observing the shift of the pyridine ring protons.
-
Isolate the quaternized polymer by precipitation into a non-solvent like diethyl ether.
-
Filter the product, wash thoroughly with the non-solvent, and dry under vacuum.
Formulation of Functional Coatings
The synthesized P(3M5VP) or its quaternized derivative can be formulated into functional coatings for various applications.
Example Formulation for an Antimicrobial Coating
-
Dissolve the quaternized P(3M5VP) in a suitable solvent such as ethanol or a mixture of ethanol and water to a concentration of 1-5% (w/v).
-
Optionally, a crosslinking agent (e.g., a small amount of a diepoxide) can be added to improve the coating's durability.
-
The coating can be applied to a substrate (e.g., glass, metal, or another polymer) by dip-coating, spin-coating, or spray-coating.
-
The coated substrate is then dried in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent and, if a crosslinker is used, to cure the coating.
Performance Evaluation of Functional Coatings
The performance of the functional coatings should be evaluated using standard testing methods.
| Performance Metric | Standard Test Method (Example) | Description |
| Antimicrobial Activity | ASTM E2180, ISO 22196 | These tests are used to quantitatively determine the antimicrobial effectiveness of the coating against bacteria such as Staphylococcus aureus and Escherichia coli.[1] |
| Corrosion Resistance | ASTM B117 (Salt Spray Test) | This method is used to assess the ability of the coating to protect a metal substrate from corrosion in a saline environment.[2] |
| Adhesion | ASTM D3359 (Cross-Cut Tape Test) | This test evaluates the adhesion of the coating to the substrate. |
Visualizing the Workflow and Functionalization
The following diagrams illustrate the experimental workflow for the synthesis and the process of functionalization for creating an active coating.
References
Application Notes and Protocols: 3-Methyl-5-vinylpyridine in Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymers incorporating vinylpyridine moieties are of significant interest in biomedical and pharmaceutical research due to the versatile functionality of the pyridine ring. The nitrogen atom can participate in hydrogen bonding, undergo quaternization to introduce positive charges, and coordinate with metal ions. These properties make vinylpyridine-containing copolymers suitable for a range of applications, including drug delivery systems, functional coatings for medical devices, and as components of biocatalysts.[1]
While 2-vinylpyridine and 4-vinylpyridine are the most studied isomers, substituted vinylpyridines such as 3-Methyl-5-vinylpyridine offer the potential for fine-tuning the physicochemical properties of the resulting copolymers. The methyl substituent can influence the polymer's solubility, thermal stability, and steric hindrance around the functional pyridine nitrogen.
This document provides detailed application notes and experimental protocols for the synthesis of copolymers using this compound. It should be noted that while extensive literature exists for other vinylpyridine isomers, specific research on this compound is less prevalent. Therefore, some of the following protocols are adapted from established methodologies for structurally similar monomers, such as 2-methyl-5-vinylpyridine and other substituted vinylpyridines. Researchers should consider these as a starting point and may need to optimize conditions for the specific reactivity of this compound.
Copolymer Synthesis Strategies
The synthesis of copolymers containing this compound can be achieved through various polymerization techniques. The choice of method will depend on the desired copolymer architecture (e.g., random, block), molecular weight control, and polydispersity.
Radical Copolymerization
Radical polymerization is a common method for synthesizing random copolymers. In a typical procedure, this compound and a comonomer are polymerized in the presence of a radical initiator.
Experimental Protocol: Radical Copolymerization of N-vinylpyrrolidone and this compound
This protocol is adapted from the synthesis of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers.[2]
Materials:
-
N-vinylpyrrolidone (VP)
-
This compound (3M5VP)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Ethanol (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a reaction vessel, dissolve the desired molar ratio of VP and 3M5VP in ethanol.
-
Add AIBN as the initiator. The amount will depend on the target molecular weight.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for a predetermined time to achieve the desired conversion.
-
Monitor the reaction progress by techniques such as NMR or by observing an increase in viscosity.
-
Terminate the polymerization by cooling the reaction mixture.
-
Isolate the copolymer by precipitation into a non-solvent like diethyl ether.
-
Filter the precipitate, wash with fresh diethyl ether, and dry under vacuum to a constant weight.
Characterization:
-
The copolymer composition can be determined using techniques like ¹H NMR spectroscopy or non-aqueous potentiometric titration.[2]
-
The molecular weight and polydispersity index (PDI) can be analyzed by gel permeation chromatography (GPC).[3]
Controlled Radical Polymerization
For more control over the polymer architecture and molecular weight distribution, controlled radical polymerization techniques such as Nitroxide-Mediated Radical Polymerization (NMRP) can be employed.
Experimental Protocol: Nitroxide-Mediated Radical Polymerization (NMRP) of this compound
This protocol is based on the NMRP of 3-isopropyl-5-vinylpyridine.[1]
Materials:
-
This compound (monomer), purified to remove inhibitors.
-
2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) (nitroxide mediator)
-
Benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
In a Schlenk flask under an inert atmosphere, combine the purified monomer, TEMPO, and BPO in anhydrous toluene. The molar ratio of monomer:initiator:mediator will determine the target molecular weight.
-
Heat the reaction mixture to 125-138 °C and stir for the time required to reach the desired monomer conversion.
-
Cool the reaction to terminate the polymerization.
-
Precipitate the polymer by adding the reaction solution to cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
Post-Polymerization Modification: Quaternization
The pyridine nitrogen in the this compound units provides a reactive site for post-polymerization modification, such as quaternization. This introduces a positive charge onto the polymer backbone, which can be useful for applications like gene delivery.
Experimental Protocol: Quaternization of Poly(this compound) containing copolymers
This is a general protocol adaptable from the quaternization of other polyvinylpyridines.[1]
Materials:
-
Copolymer containing this compound units.
-
Alkyl halide (e.g., methyl iodide, ethyl bromide).
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol).
-
Diethyl ether (for precipitation).
Procedure:
-
Dissolve the copolymer in the chosen solvent in a round-bottom flask.
-
Add an excess of the alkyl halide to the polymer solution.
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) for a set duration.
-
The progress of the quaternization can be monitored by NMR spectroscopy.
-
Isolate the quaternized polymer by precipitation into diethyl ether.
-
Filter the product, wash with diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Synthesis of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine Copolymers (for reference) [2]
| Copolymer Sample | Monomer Feed Ratio (VP:2M5VP) | Copolymer Composition (mol% 2M5VP) | Viscosity-Average Molecular Weight (kDa) |
| 1 | - | 35 | 15.2 |
| 2 | - | 39 | 27.6 |
| 3 | - | up to 75 ± 5 | - |
Note: Data for this compound is not available in the provided search results. This table shows data for the closely related 2-methyl-5-vinylpyridine for illustrative purposes.
Table 2: GPC Analysis of Pyridine-Grafted Copolymers (for reference) [3]
| Polymer Sample | Mn (x 10⁴ g/mol ) | Mw (x 10⁴ g/mol ) | PDI (Mw/Mn) |
| PSMP | - | 5.15 | 3.4 |
| PSMP1 | - | 5.22 | 3.3 |
| PMAP1 | - | 5.23 | 3.0 |
Note: This data is for different pyridine-grafted copolymers and serves to illustrate typical characterization data.
Visualizations
Caption: General workflow for copolymer synthesis and characterization.
Caption: Workflow for the quaternization of the copolymer.
Potential Applications in Drug Development
Copolymers of this compound hold promise for various applications in drug development:
-
Drug Delivery: The pH-responsive nature of the pyridine ring can be utilized for the controlled release of drugs in specific cellular environments. Quaternized copolymers can form polyplexes with nucleic acids for gene delivery applications.[1]
-
Functional Coatings: These copolymers can be used to coat medical devices to enhance biocompatibility or introduce antimicrobial properties.[1]
-
Biocatalysis: The polymer can serve as a support for immobilizing enzymes or catalysts.[1]
A Russian patent describes a copolymer of N-vinyl pyrrolidone, 2-methyl-5-vinyl pyridine, and 4-vinyl pyridine as an activator for interleukin-1 production, an agent against certain cancers, a phagocytosis activator, and as an adjuvant for influenza vaccines.[4] This suggests potential immunological applications for copolymers containing methyl-vinylpyridine isomers.
References
Application Notes: Functionalization of Polymers with 3-Methyl-5-vinylpyridine
Introduction
Polymers functionalized with vinylpyridine derivatives are a versatile class of materials with significant potential in various scientific and industrial fields, including drug development, catalysis, and advanced materials.[1][2] The pyridine ring within the polymer structure offers a reactive site, primarily the nitrogen atom, which can be readily modified through post-polymerization reactions.[1] This allows for the introduction of various functional groups, tailoring the polymer's properties for specific applications.
Specifically, the monomer 3-Methyl-5-vinylpyridine provides a unique combination of a vinyl group for polymerization and a pyridine ring for subsequent functionalization. The presence of the methyl group at the 3-position is expected to influence the polymer's solubility, thermal characteristics, and steric environment around the reactive nitrogen.[1]
Due to a notable scarcity of published research specifically on this compound, the following application notes and protocols are based on established and well-documented methodologies for structurally similar monomers, such as 2-vinylpyridine, 4-vinylpyridine, and other substituted vinylpyridines.[1] Researchers should consider these protocols as a foundational guide, with the understanding that optimization for the specific reactivity of this compound may be necessary.
Key Applications in Research and Drug Development
-
Drug and Gene Delivery: The pyridine nitrogen can be quaternized to introduce a permanent positive charge.[1] These cationic polymers can form complexes (polyplexes) with negatively charged biomolecules like siRNA and pDNA, facilitating their delivery into cells for gene therapy applications.[1] The pH-responsive nature of the pyridine ring (pKa of the pyridinium ion) can also be exploited for controlled drug release in specific acidic environments, such as tumor microenvironments or endosomal compartments.[1][3][4]
-
Stimuli-Responsive Systems: Polymers containing vinylpyridine are known to be stimuli-responsive, particularly to pH.[5][6][7] This property is crucial for creating "smart" materials that can change their physical or chemical properties in response to environmental cues, enabling on-demand drug release.[5][8]
-
Catalysis and Biocatalysis: Poly(vinylpyridine)s can act as macromolecular ligands for metal catalysts or as supports for immobilizing enzymes.[1][9] The cross-linked versions of these polymers are particularly noted for their high accessibility of functional groups, ease of filtration, and stability in many organic solvents, making them excellent catalyst supports.[9]
-
Functional Coatings and Surfaces: These polymers can be used to coat medical devices to enhance biocompatibility, introduce antimicrobial properties, or create surfaces with specific binding capabilities.[1][10] Quaternized poly(vinylpyridine)s, in particular, have been employed in the development of antibacterial surfaces.[10]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Controlled Radical Polymerization
This protocol is adapted from the Nitroxide-Mediated Radical Polymerization (NMRP) of a structurally similar monomer, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[1]
Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity index (PDI).
Materials:
-
This compound (monomer)
-
2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) (nitroxide mediator)
-
Benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Basic alumina (for monomer purification)
-
Schlenk flask and vacuum line
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.[1]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the purified monomer, TEMPO, and BPO in anhydrous toluene. The molar ratio of monomer:initiator:mediator will determine the target molecular weight.[1]
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 125-138 °C) and stir for a predetermined time to achieve the desired monomer conversion.[1]
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots and analyzing monomer conversion via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Termination and Isolation: Terminate the reaction by cooling the mixture to room temperature. Isolate the polymer by precipitating it into a cold non-solvent, such as methanol.[1]
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.[1]
-
Characterization: Characterize the final polymer to determine its molecular weight (Mn), polydispersity index (PDI), and chemical structure using Size-Exclusion Chromatography (SEC), NMR spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1]
Quantitative Data: Typical NMRP Conditions
| Parameter | Condition | Reference |
| Monomer | 3-substituted-5-vinylpyridine | [1] |
| Initiator/Mediator | BPO/TEMPO | [1] |
| Solvent | Anhydrous Toluene | [1] |
| Temperature (°C) | 125 - 138 | [1] |
| Target Mn ( g/mol ) | Controllable (e.g., 5,000 - 50,000) | [1] |
| Expected PDI (Mw/Mn) | < 1.5 with optimization | [1] |
Protocol 2: Post-Polymerization Functionalization via Quaternization
Quaternization is a common and effective method to functionalize poly(vinylpyridine)s by introducing a positive charge on the pyridine nitrogen.[1][10] This protocol describes the N-alkylation of the synthesized poly(this compound).
Objective: To introduce a positive charge and modify the solubility of poly(this compound) via N-alkylation.
Materials:
-
Poly(this compound) (synthesized in Protocol 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, methanol)[1][10]
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the poly(this compound) in the chosen solvent (e.g., ethanol) in a round-bottom flask.[1][10]
-
Reaction: Add an excess of the alkyl halide (e.g., methyl iodide) to the polymer solution.[1][10]
-
Incubation: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for a set duration (e.g., 4 to 24 hours).[1][10] The reaction can be refluxed to increase the rate.[10]
-
Monitoring: The progress of quaternization can be monitored by ¹H NMR spectroscopy by observing the appearance of new peaks corresponding to the alkyl group attached to the nitrogen and the shift of pyridine proton signals.[10]
-
Isolation: Isolate the quaternized polymer by precipitation into a non-solvent like diethyl ether.[1][10]
-
Purification and Drying: Filter the product, wash it thoroughly with the non-solvent to remove unreacted alkyl halide, and dry it under vacuum.[1][10]
-
Characterization: Confirm the success of the reaction and determine the degree of quaternization using FTIR and ¹H NMR spectroscopy.[10]
Quantitative Data: Spectroscopic Characterization of Quaternization
| Technique | Unfunctionalized Polymer (PVP) | Quaternized Polymer (PVPQ) | Reference |
| FTIR (cm⁻¹) | Pyridine ring vibrations (~1598, 1556, 1415) | Appearance of new pyridinium bands (~1640, 1570, 1516); weakening of the ~1598 peak | [10] |
| ¹H NMR (ppm) | Aliphatic backbone (~1.5-2.0); Pyridine protons (~6.6, 8.2) | Aliphatic backbone (~1.5-2.0); New alkyl protons (e.g., -CH₃ at ~4.2); Shifted pyridinium protons (~7.7, 8.5) | [10] |
Visualizations
Caption: General workflow for synthesis and functionalization.
Caption: Polymerization of this compound.
Caption: Quaternization functionalization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stimuli-Responsive Triblock Terpolymer Conversion into Multi-Stimuli-Responsive Micelles with Dynamic Covalent Bonds for Drug Delivery through a Quick and Controllable Post-Polymerization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stimuli-cleavable moiety enabled vinyl polymer degradation and emerging applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Multi-stimuli responsive polymers – the all-in-one talents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-5-vinylpyridine in Adhesive Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed research and application data specifically for 3-methyl-5-vinylpyridine as a monomer in adhesive formulations are not extensively available in publicly accessible literature. The following application notes and protocols are based on established principles for closely related vinylpyridine isomers, such as 2-vinylpyridine, 4-vinylpyridine, and 2-methyl-5-vinylpyridine, which are commonly used in adhesive applications. These protocols serve as a starting point and will require optimization and validation for the specific use of this compound.
Introduction
Vinylpyridines are a class of monomers that are valuable in the formulation of specialty polymers and adhesives due to the presence of the vinyl group for polymerization and the nitrogen atom in the pyridine ring. The pyridine moiety can enhance adhesion to various substrates, particularly metals and textiles, through hydrogen bonding and potential acid-base interactions. This compound, as a member of this class, is a potential candidate for incorporation into adhesive systems to improve bond strength and thermal stability. Its primary application is anticipated in copolymer systems, such as in pressure-sensitive adhesives (PSAs) and structural adhesives, as well as in latex formulations for textile-to-rubber adhesion.
Physicochemical Properties
| Property | This compound (CAS: 51961-51-4) | 2-Methyl-5-vinylpyridine (CAS: 140-76-1)[1] | 3-Methylpyridine (CAS: 108-99-6)[2][3] |
| Molecular Formula | C₈H₉N | C₈H₉N | C₆H₇N |
| Molecular Weight | 119.16 g/mol | 119.16 g/mol | 93.13 g/mol |
| Appearance | Not specified | Clear to faintly opalescent liquid | Colorless liquid |
| Boiling Point | Not specified | 177 °C | 144 °C |
| Melting Point | Not specified | -14.3 °C | -18 °C |
| Density | Not specified | 0.944 g/cm³ | 0.957 g/mL |
| Refractive Index | Not specified | 1.5400-1.5454 at 20 °C | Not specified |
| pKa (conjugate acid) | Not specified | 5.67 | Not specified |
Applications in Adhesive Formulations
As a Co-monomer in Pressure-Sensitive Adhesives (PSAs)
The incorporation of this compound as a co-monomer in acrylic or styrenic PSA formulations can potentially enhance adhesion to polar substrates and improve cohesive strength. The pyridine group can act as a functional site for crosslinking.
In Resorcinol-Formaldehyde-Latex (RFL) Adhesives
Vinylpyridine-containing latexes are a critical component of RFL dips, which are used to promote the adhesion of textile reinforcing cords (e.g., polyester, nylon, aramid) to rubber matrices in applications like tires and conveyor belts. This compound can be used in the synthesis of styrene-butadiene-vinylpyridine (SBR-VP) latex for this purpose.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Acrylic Pressure-Sensitive Adhesive via Emulsion Polymerization
This protocol describes the synthesis of an acrylic-based PSA incorporating this compound.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
Methyl methacrylate (MMA)
-
This compound (3M5VP)
-
Acrylic acid (AA)
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Sodium bicarbonate
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.
-
Monomer and initiator feed pumps.
-
Heating/cooling circulator.
Procedure:
-
Reactor Setup: Charge the reactor with deionized water and sodium dodecyl sulfate. Purge with nitrogen for 30 minutes to remove oxygen.
-
Initial Charge: Heat the reactor to 75°C with continuous stirring.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing 2-EHA, MMA, 3M5VP, AA, SDS, and deionized water.
-
Initiator Solution Preparation: Prepare an aqueous solution of potassium persulfate.
-
Polymerization:
-
Add a small portion of the monomer emulsion and the initiator solution to the reactor to initiate polymerization.
-
After initiation (indicated by a slight temperature increase and change in appearance), begin the continuous addition of the remaining monomer emulsion and initiator solution over a period of 3 hours.
-
Maintain the reaction temperature at 80-85°C.
-
-
Post-Polymerization: After the feeds are complete, maintain the temperature for another 2 hours to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. Neutralize the latex with a suitable base (e.g., ammonium hydroxide) to a pH of 7-8.
-
Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.
Representative Formulation:
| Component | Weight Percentage |
| 2-Ethylhexyl acrylate | 65% |
| Methyl methacrylate | 25% |
| This compound | 5% |
| Acrylic acid | 5% |
| Sodium dodecyl sulfate | 1.5% (of total monomers) |
| Potassium persulfate | 0.5% (of total monomers) |
| Deionized water | To achieve 45-50% solids content |
Experimental Workflow:
Caption: Workflow for PSA Synthesis.
Protocol 2: Preparation of a Resorcinol-Formaldehyde-Latex (RFL) Dip with a this compound-based Latex
This protocol outlines the preparation of an RFL adhesive dip using a pre-made styrene-butadiene-3-methyl-5-vinylpyridine (SBR-3M5VP) latex.
Materials:
-
Resorcinol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide solution (10%)
-
SBR-3M5VP latex (approx. 41% solids)
-
Deionized water
Procedure:
-
Resorcinol-Formaldehyde (RF) Resin Preparation:
-
In a beaker, dissolve resorcinol in deionized water.
-
Slowly add the formaldehyde solution while stirring.
-
Add the sodium hydroxide solution to catalyze the reaction.
-
Allow the mixture to pre-react (age) for a specified time (e.g., 2-6 hours) at room temperature with gentle stirring.
-
-
RFL Dip Formulation:
-
In a separate, larger vessel, add the SBR-3M5VP latex.
-
Slowly add the aged RF resin solution to the latex with continuous, gentle stirring.
-
Add additional deionized water to achieve the desired final solids content.
-
Allow the final RFL dip to mature for 18-24 hours at room temperature before use.
-
Representative Formulation:
| Component | Parts by Dry Weight |
| SBR-3M5VP Latex | 100 |
| Resorcinol | 11 |
| Formaldehyde | 6.2 |
| Sodium Hydroxide | 0.3 |
| Final Solids Content | ~20% |
Logical Relationship Diagram:
Caption: RFL Dip Formulation Process.
Performance Data (Representative)
The following tables present representative performance data for adhesives containing vinylpyridine monomers. Note: This data is for general vinylpyridine-containing adhesives and should be considered as a benchmark. The performance of adhesives with this compound may vary.
Table 1: Representative Properties of an Acrylic PSA with and without Vinylpyridine
| Property | Standard Acrylic PSA | Acrylic PSA with Vinylpyridine (5%) |
| Peel Adhesion (N/25mm) | 15 - 20 | 20 - 28 |
| Shear Strength (hours) | 24 - 48 | > 72 |
| Tack (N) | 8 - 12 | 10 - 15 |
| Substrate | Stainless Steel | Stainless Steel |
Table 2: Representative Adhesion of RFL-Treated Cord to Rubber
| Latex Type in RFL Dip | Vinylpyridine Content | Pull-out Force (N) |
| Styrene-Butadiene (SB) | 0% | 80 - 100 |
| Styrene-Butadiene-Vinylpyridine (SB-VP) | 10-15% | 150 - 200 |
Conclusion
This compound holds potential as a functional monomer in various adhesive formulations. Its incorporation is expected to enhance adhesion to polar substrates and improve the overall performance of the adhesive. The provided protocols, based on established chemistries of related vinylpyridine monomers, offer a solid foundation for researchers to explore the use of this compound in their specific applications. It is imperative to conduct thorough characterization and performance testing to optimize formulations and validate the efficacy of this monomer in adhesive systems.
References
Application of Poly(3-Methyl-5-vinylpyridine) in Catalysis: Application Notes and Protocols
Introduction to Poly(vinylpyridine)s in Catalysis
Poly(vinylpyridine)s are a class of polymers that have garnered significant interest in catalysis due to the presence of the pyridine functional group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of metal ions. This property allows for the immobilization of homogeneous catalysts onto a solid polymer support, which offers several advantages:
-
Ease of Catalyst Separation: The heterogeneous nature of the polymer-supported catalyst allows for simple filtration to separate the catalyst from the reaction mixture, simplifying product purification and reducing catalyst contamination of the final product.
-
Catalyst Reusability: The ability to easily recover the catalyst enables its reuse in multiple reaction cycles, which is both economically and environmentally beneficial.
-
Enhanced Catalyst Stability: Immobilization on a polymer backbone can prevent the aggregation and deactivation of metal nanoparticles and complexes, leading to a longer catalyst lifetime.
-
Tunable Properties: The physical and chemical properties of the polymer support, such as cross-linking density, porosity, and swelling behavior, can be tailored to optimize catalytic activity and selectivity.[1][2]
The position of the vinyl group and any additional substituents on the pyridine ring can influence the steric and electronic properties of the polymer, thereby affecting its coordination chemistry and catalytic performance.
General Applications of Poly(vinylpyridine)s in Catalysis
Poly(vinylpyridine)s, primarily the 2-vinyl and 4-vinyl isomers, have been successfully employed in a variety of catalytic applications, including:
-
As Catalyst Supports: Cross-linked poly(4-vinylpyridine) is a widely used support for a variety of reagents and catalysts.[1][3] These polymer supports can be functionalized, for example, through quaternization with alkyl halides, to create charged sites for immobilizing anionic metal complexes.[4][5]
-
In Photocatalysis: Composite materials of poly(vinylpyridine)s with metal oxides like TiO2 and ZnO have been investigated for the photocatalytic degradation of organic pollutants.[6][7] The polymer can act as a sorbent for the pollutants and can influence the morphology and electronic properties of the metal oxide, thereby enhancing photocatalytic activity.
-
In Oxidation and Reduction Reactions: Poly(vinylpyridine)-supported metal complexes have been used as catalysts for various oxidation and reduction reactions.
-
In Carbon-Carbon Coupling Reactions: These polymer-supported catalysts are particularly valuable in facilitating a range of cross-coupling reactions, which are fundamental in organic synthesis and drug discovery.
Quantitative Data on Poly(vinylpyridine)-Supported Catalysis
The following table summarizes representative quantitative data from studies on poly(4-vinylpyridine) and poly(2-vinylpyridine) supported catalysts to provide an indication of the expected performance.
| Catalyst System | Reaction | Substrate | Product | Conversion/Yield (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Rhodium complex on N-methylated poly(4-vinylpyridine-co-divinylbenzene) | Methanol Carbonylation | Methanol | Methyl acetate | - | - | Initial rate ca. double the homogeneous analogue | [4] |
| Poly(4-vinylpyridine)-ZnO composite | Photocatalytic Degradation | Methyl Orange | Degraded products | ~81% after 5h | - | - | [6] |
| Iron complexes with pyridine-oxime ligands (monomeric analogue) | Isoprene Polymerization | Isoprene | Polyisoprene | up to 98% after 2 min | cis-1,4-alt-3,4 | up to 6.5 x 10⁶ g/mol ·h | [8] |
| Cobalt complexes with pyridine-oxime ligands (monomeric analogue) | Isoprene Polymerization | Isoprene | Polyisoprene | Full conversion within 10 min | cis-1,4-enriched | up to 16.3 x 10⁵ (mol of Co)⁻¹(h)⁻¹ | [9] |
Note: The data for isoprene polymerization is for monomeric metal complexes with pyridine-containing ligands, which serve as models for potential polymer-supported analogues.
Experimental Protocols
The following are generalized protocols for the synthesis of a poly(vinylpyridine) support, its functionalization, and its application in a generic catalytic reaction. These protocols are based on established methods for poly(2-vinylpyridine) and poly(4-vinylpyridine) and would require optimization for poly(3-Methyl-5-vinylpyridine).
Protocol for Synthesis of Cross-linked Poly(this compound)
This protocol describes a typical free-radical polymerization to produce a cross-linked polymer network suitable for use as a catalyst support.
Materials:
-
This compound (monomer)
-
Divinylbenzene (DVB) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound monomer and divinylbenzene in toluene. The molar ratio of monomer to cross-linker will determine the degree of cross-linking.
-
Add AIBN as the radical initiator. The amount of initiator will influence the polymerization rate and polymer molecular weight.
-
De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir vigorously.
-
Allow the polymerization to proceed for 12-24 hours. The polymer will precipitate out of the solution as it forms.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the polymer and wash it extensively with toluene and methanol to remove any unreacted monomer, cross-linker, and initiator.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol for Immobilization of a Metal Catalyst
This protocol describes the immobilization of a generic palladium catalyst onto the synthesized poly(this compound) support.
Materials:
-
Cross-linked poly(this compound)
-
Palladium(II) acetate or another suitable palladium precursor
-
An appropriate solvent (e.g., ethanol, THF, or a mixture)
Procedure:
-
Swell the cross-linked poly(this compound) in the chosen solvent in a flask for 1-2 hours to allow for better accessibility of the pyridine sites.
-
In a separate flask, dissolve the palladium precursor in the same solvent.
-
Add the palladium solution to the swollen polymer suspension.
-
Stir the mixture at room temperature or with gentle heating for 12-24 hours to allow for the coordination of the palladium to the pyridine nitrogen atoms.
-
After the immobilization is complete, filter the polymer-supported catalyst.
-
Wash the catalyst thoroughly with the solvent to remove any unbound palladium precursor.
-
Dry the catalyst under vacuum.
Protocol for a Generic Catalytic Cross-Coupling Reaction
This protocol outlines the use of the prepared polymer-supported palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Poly(this compound)-supported palladium catalyst
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
A base (e.g., potassium carbonate)
-
A suitable solvent system (e.g., toluene/water or dioxane/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, and the base.
-
Add the poly(this compound)-supported palladium catalyst. The catalyst loading should be optimized for the specific reaction.
-
Add the solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to recover the polymer-supported catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate contains the product. Perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general workflow and a conceptual reaction pathway for catalysis using polymer-supported systems.
Caption: General workflow for synthesis and application of a polymer-supported catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization | MDPI [mdpi.com]
Post-Polymerization Modification of Poly(3-Methyl-5-vinylpyridine): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of poly(3-Methyl-5-vinylpyridine) (P3M5VP), a versatile polymer platform with significant potential in drug delivery and biomedical applications. The ability to modify the pyridine functionality post-polymerization allows for the fine-tuning of the polymer's physicochemical properties, such as solubility, charge, and interaction with biological molecules. This document outlines two key modification strategies: N-alkylation (quaternization) and N-oxidation, complete with experimental protocols, data presentation, and workflow diagrams.
Introduction to Post-Polymerization Modification of P3M5VP
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers that may be inaccessible through direct polymerization of functionalized monomers. For P3M5VP, the nitrogen atom on the pyridine ring serves as a reactive handle for various chemical transformations.
Quaternization introduces a permanent positive charge on the pyridine ring, transforming the polymer into a cationic polyelectrolyte. This modification significantly enhances water solubility and enables interaction with negatively charged molecules such as nucleic acids (for gene delivery) and certain drugs. The degree of quaternization can be controlled to modulate the charge density and, consequently, the material's properties.
N-oxidation converts the pyridine group into a pyridine-N-oxide. This modification increases the hydrophilicity and hydrogen bonding capabilities of the polymer. Poly(vinylpyridine-N-oxide)s have been investigated for their biological activities and their ability to interact with various molecules.
Experimental Protocols
Synthesis of Poly(this compound) (P3M5VP)
Prior to modification, a well-defined P3M5VP homopolymer is required. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a recommended technique to achieve control over molecular weight and dispersity.
Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina
-
Azobisisobutyronitrile (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of this compound, AIBN, and CPAD in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Isolate the polymer by filtration.
-
Wash the polymer thoroughly with diethyl ether to remove any unreacted monomer and initiator fragments.
-
Dry the polymer under vacuum at 40°C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ) and by ¹H NMR spectroscopy for structural confirmation.
Experimental Workflow for P3M5VP Synthesis
Caption: Workflow for the synthesis of P3M5VP via RAFT polymerization.
Post-Polymerization Modification: Quaternization
This protocol describes the N-alkylation of P3M5VP using an alkyl halide to yield a quaternized, cationic polymer.
Protocol: Quaternization of P3M5VP with Methyl Iodide
Materials:
-
Poly(this compound) (P3M5VP)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF) or Ethanol (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve a known amount of P3M5VP in DMF or ethanol in a round-bottom flask.
-
Add a molar excess of methyl iodide to the polymer solution (e.g., 5-10 equivalents per pyridine unit). The degree of quaternization can be controlled by varying the molar ratio of the alkyl halide.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
After the desired reaction time, precipitate the quaternized polymer by adding the solution dropwise to a large volume of diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration.
-
Wash the product thoroughly with diethyl ether to remove unreacted methyl iodide and solvent.
-
Dry the quaternized polymer under vacuum at room temperature.
-
Characterize the product by ¹H NMR and FTIR spectroscopy to confirm quaternization and determine the degree of modification.
Reaction Pathway for Quaternization
Caption: Quaternization of P3M5VP with methyl iodide.
Post-Polymerization Modification: N-Oxidation
This protocol details the conversion of the pyridine moieties in P3M5VP to pyridine-N-oxides.
Protocol: N-Oxidation of P3M5VP
Materials:
-
Poly(this compound) (P3M5VP)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) in acetic acid
-
Dichloromethane (DCM) or Chloroform (solvent)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve P3M5VP in a suitable solvent such as DCM or chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.5 equivalents per pyridine unit) in the same solvent to the polymer solution. Alternatively, a mixture of hydrogen peroxide and acetic acid can be used.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction by washing the organic phase with a saturated sodium bicarbonate solution to remove excess peroxyacid and the resulting m-chlorobenzoic acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Precipitate the poly(this compound-N-oxide) by adding the concentrated solution to an excess of diethyl ether.
-
Filter and dry the product under vacuum.
-
Characterize the resulting polymer by ¹H NMR and FTIR spectroscopy to confirm the formation of the N-oxide.
Reaction Pathway for N-Oxidation
Caption: N-Oxidation of P3M5VP using m-CPBA.
Data Presentation
The following tables summarize typical quantitative data obtained from the post-polymerization modification of poly(vinylpyridine)s. While specific data for P3M5VP is limited in the literature, the values for poly(4-vinylpyridine) (P4VP) provide a reasonable expectation for reaction efficiencies.
Table 1: Quaternization of Poly(4-vinylpyridine) with Methyl Iodide [1]
| Entry | Molar Ratio (CH₃I:Pyridine) | Solvent | Reaction Time (h) | Degree of Quaternization (%) | Yield (%) |
| 1 | 1:1 | Ethanol | 4 | 35 | 71 |
| 2 | 2:1 | Ethanol | 4 | 60 | 99.8 |
| 3 | 5:1 | Ethanol | 4 | 85 | 84 |
| 4 | 10:1 | Methanol | 4 | >95 | >90 (estimated) |
Table 2: N-Oxidation of Cross-linked Poly(4-vinylpyridine)
| Entry | Oxidizing Agent | Solvent | Reaction Time (h) | Degree of Oxidation (%) |
| 1 | H₂O₂ / Acetic Acid | Water | 24 | High (qualitative) |
Applications in Drug Development
Modified P3M5VP holds considerable promise for various applications in drug and gene delivery.
Quaternized P3M5VP:
-
Gene Delivery: The cationic nature of quaternized P3M5VP allows for the complexation with negatively charged nucleic acids (pDNA, siRNA) to form polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its cellular uptake.[2][3] The degree of quaternization and the length of the alkyl chain can be varied to optimize transfection efficiency and cytotoxicity.[2]
-
Drug Delivery: The positive charges can be utilized for electrostatic interactions with negatively charged drugs, enabling the formulation of drug-polymer conjugates or nanoparticles for controlled release.
Poly(this compound-N-oxide):
-
Drug Solubilization: The N-oxide moiety can enhance the aqueous solubility of the polymer and potentially improve the solubilization of poorly water-soluble drugs through hydrogen bonding and dipole-dipole interactions.
-
Biocompatible Coatings: These polymers could be used as coatings for medical devices to improve their biocompatibility.
Logical Relationship for Drug/Gene Delivery Application
Caption: Relationship between P3M5VP, its modifications, and applications.
Characterization of Modified Polymers
¹H NMR Spectroscopy:
-
Quaternization: Successful quaternization is confirmed by the appearance of a new signal corresponding to the N-alkyl protons (e.g., around 4.2 ppm for a methyl group) and a downfield shift of the aromatic pyridine protons.[1] The degree of quaternization can be calculated by comparing the integration of the N-alkyl proton signal to the integration of the polymer backbone protons.
-
N-Oxidation: The formation of the N-oxide results in a downfield shift of the aromatic protons adjacent to the nitrogen atom.
FTIR Spectroscopy:
-
Quaternization: The characteristic vibration bands of the pyridine ring (around 1600 cm⁻¹) shift to higher wavenumbers upon quaternization.
-
N-Oxidation: A new characteristic absorption band for the N-O stretching vibration appears around 1200-1300 cm⁻¹.
Conclusion
The post-polymerization modification of poly(this compound) offers a versatile platform for the development of advanced materials for drug and gene delivery. The protocols provided herein for quaternization and N-oxidation serve as a foundation for researchers to synthesize and tailor the properties of P3M5VP-based polymers for specific biomedical applications. Further optimization of reaction conditions and in-depth biological evaluation are crucial next steps in harnessing the full potential of these functional polymers.
References
- 1. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternized poly(4-vinylpyridine)s as model gene delivery polycations: structure-function study by modification of side chain hydrophobicity and degree of alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quaternization of Poly(3-Methyl-5-vinylpyridine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quaternization of poly(vinylpyridine)s is a critical post-polymerization modification that transforms them into strong cationic polyelectrolytes, or polyquaterniums. This modification is achieved through the N-alkylation of the pyridine rings along the polymer backbone.[1] The resulting polymers, bearing permanent positive charges, are of significant interest in biomedical and pharmaceutical fields. Their applications include the development of antimicrobial surfaces, non-viral vectors for gene delivery, and components of drug delivery systems.[2]
This document provides detailed application notes and a generalized experimental protocol for the quaternization of poly(3-Methyl-5-vinylpyridine). While much of the existing literature focuses on poly(4-vinylpyridine) (P4VP), the procedures are readily adaptable. The presence of a methyl group at the 3-position of the pyridine ring may introduce steric effects that can influence reaction kinetics compared to unsubstituted P4VP, potentially requiring optimization of reaction conditions.
Application Notes
1. Principle of Quaternization
The quaternization of poly(this compound) is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). This results in the formation of a quaternary pyridinium salt. The degree of quaternization—the percentage of pyridine units that have been alkylated—is a critical parameter that dictates the physicochemical properties of the final polymer, such as charge density, solubility, and hydrophilicity.[3][4]
2. Factors Influencing the Quaternization Reaction
-
Alkylating Agent: The choice of alkylating agent significantly affects the reaction rate and efficiency. Highly reactive agents like methyl iodide or dimethyl sulfate can lead to high degrees of quaternization. The length and bulkiness of the alkyl group can also impact the reaction; longer alkyl chains may decrease the reaction rate due to steric hindrance but can be used to tune the hydrophobicity of the resulting polymer.[5][6]
-
Solvent: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), or in alcohols like methanol and ethanol.[1] The choice of solvent can influence the reaction rate and the solubility of both the starting polymer and the quaternized product.[6]
-
Reaction Temperature and Time: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions. The reaction time is adjusted to achieve the desired degree of quaternization.
-
Steric Hindrance: The methyl group at the 3-position in poly(this compound) may sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially leading to slower reaction kinetics compared to P4VP. This may necessitate the use of more reactive alkylating agents, higher temperatures, or longer reaction times to achieve a high degree of quaternization.
3. Characterization of Quaternized Polymers
The success of the quaternization reaction and the degree of quaternization can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying the degree of quaternization. New signals corresponding to the protons of the attached alkyl group will appear (e.g., a peak around 4.2 ppm for a methyl group).[1] The ratio of the integral of this new peak to the integrals of the polymer backbone or pyridine ring protons allows for the calculation of the quaternization degree.[1][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the quaternization by showing characteristic shifts in the vibration bands of the pyridine ring. For instance, the C=N stretching vibration of the pyridine ring shifts to a higher wavenumber upon quaternization.[1]
-
Elemental Analysis: For quaternization with halides, elemental analysis can be used to determine the percentage of the halide in the polymer, which can then be used to calculate the degree of quaternization.[5]
Summary of Reaction Conditions for Poly(vinylpyridine) Quaternization
The following table summarizes various conditions reported in the literature for the quaternization of poly(4-vinylpyridine), which can be used as a starting point for the optimization of poly(this compound) quaternization.
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Degree of Quaternization (%) |
| Methyl Iodide | Methanol | Reflux | 4 | ~100 |
| Methyl Iodide | Ethanol | Reflux | 4 | Variable, up to high degrees |
| Octyl Bromide | Ethanol | Not Specified | >360 | Variable, dependent on MW |
| Dodecyl Bromide | Ethanol | Not Specified | Not Specified | Variable |
| Tetradecyl Bromide | Not Specified | Not Specified | Not Specified | 35 - 75 |
| Bromoalkanes (C5-C22) | Not Specified | Not Specified | Not Specified | Almost full |
| Dimethyl Sulfate | Not Specified | Not Specified | Not Specified | Almost full |
Note: The reaction conditions are highly dependent on the specific polymer, its molecular weight, and the desired final properties. These values should be considered as a guideline.[1][5][6][7]
Experimental Protocol: Quaternization of Poly(this compound) with Methyl Iodide
Objective: To synthesize poly(3-Methyl-5-vinyl-N-methylpyridinium iodide) with a high degree of quaternization.
Materials:
-
Poly(this compound)
-
Methyl Iodide (CH₃I)
-
Anhydrous Methanol (CH₃OH)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution of the Polymer:
-
In a round-bottom flask, dissolve a known amount of poly(this compound) (e.g., 1.0 g) in anhydrous methanol (e.g., 50 mL).
-
Stir the mixture at room temperature until the polymer is completely dissolved. An inert atmosphere is recommended to prevent side reactions.
-
-
Addition of Alkylating Agent:
-
Add a molar excess of methyl iodide to the polymer solution. A 1.5 to 3-fold molar excess relative to the pyridine monomer units is a common starting point.
-
Caution: Methyl iodide is toxic and volatile. Handle it in a well-ventilated fume hood.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.
-
Allow the reaction to proceed with stirring for a specified time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR.
-
-
Isolation and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the quaternized polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether (e.g., 200 mL).
-
A solid precipitate should form. Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected polymer with additional diethyl ether to remove any unreacted methyl iodide and residual solvent.
-
-
Drying:
-
Dry the purified polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the degree of quaternization using ¹H NMR spectroscopy by comparing the integral of the newly formed N-methyl peak (around 4.2 ppm) with the integrals of the aromatic or backbone protons.
-
Confirm the structure using FTIR spectroscopy by observing the shift in the pyridine ring vibration bands.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the quaternization of poly(this compound).
References
- 1. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface characterization of poly(4-vinylpyridine) quaternized with tetradecyl bromide: effect of the degree of quaternization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grafting 3-Methyl-5-vinylpyridine onto Polymer Backbones for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of graft copolymers featuring 3-Methyl-5-vinylpyridine. Such polymers are of significant interest in drug development due to their pH-responsive nature, which can be exploited for targeted drug delivery to acidic microenvironments, such as those found in tumors or endosomal compartments.
Introduction to this compound Graft Copolymers
Grafting this compound (3M5VP) onto a polymer backbone introduces pendant pyridine groups. The nitrogen atom in the pyridine ring can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This pH-sensitivity can be harnessed to trigger the release of encapsulated therapeutic agents in a controlled manner. The methyl group at the 3-position may introduce steric hindrance that can influence the pKa of the pyridine nitrogen and the polymer's interaction with biological molecules, offering a tunable parameter for drug delivery system design.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are highly suitable for the synthesis of well-defined graft copolymers with controlled molecular weights and narrow polydispersities.[1][2]
Key Applications in Drug Development
Polymers functionalized with vinylpyridine derivatives are primarily explored for their potential in pH-responsive drug delivery systems.[3][4][5] The principle lies in the protonation of the pyridine nitrogen in acidic environments, leading to the swelling or dissolution of the polymer matrix and subsequent release of the encapsulated drug.
Potential Therapeutic Scenarios:
-
Oncology: The acidic tumor microenvironment (pH ~6.5-7.2) can trigger drug release from 3M5VP-grafted polymer nanoparticles that are stable at physiological pH (7.4).[5]
-
Intracellular Delivery: Upon endocytosis, the polymer-drug conjugate is exposed to the acidic environment of the endosomes and lysosomes (pH ~4.5-6.5), facilitating the release of the therapeutic agent into the cytoplasm.[6]
-
Oral Drug Delivery: Protecting acid-labile drugs from the harsh acidic environment of the stomach, with subsequent release in the more neutral pH of the intestine.
Experimental Protocols
Due to the limited literature specifically on this compound, the following protocols are based on established methods for similar vinylpyridine monomers, such as 2-vinylpyridine and 4-vinylpyridine, and provide a strong starting point for optimization.
Protocol 1: "Grafting From" Poly(ethylene glycol) using Atom Transfer Radical Polymerization (ATRP)
This protocol describes the synthesis of a poly(ethylene glycol)-graft-poly(this compound) (PEG-g-P3M5VP) copolymer. A PEG macroinitiator is first synthesized, from which the P3M5VP chains are grown.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH) (Mn = 5,000 g/mol )
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
This compound (3M5VP), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Methanol
-
Basic alumina
-
Dialysis membrane (MWCO 3,500 Da)
Procedure:
-
Synthesis of mPEG-macroinitiator:
-
Dissolve mPEG-OH (1 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the solution to remove triethylammonium bromide salt.
-
Precipitate the polymer by adding the filtrate to cold diethyl ether.
-
Collect the white precipitate and dry under vacuum.
-
-
ATRP of this compound:
-
In a Schlenk flask, add the mPEG-macroinitiator (1 eq) and 3M5VP (target degree of polymerization, e.g., 50 eq).
-
Add anhydrous toluene to achieve a 50% (v/v) monomer concentration.
-
In a separate flask, prepare the catalyst solution by adding CuBr (1 eq) and PMDETA (1 eq) to anhydrous toluene under an inert atmosphere.
-
Subject the monomer/macroinitiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Using a degassed syringe, transfer the catalyst solution to the monomer/macroinitiator solution.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples periodically for ¹H NMR and GPC analysis.
-
To quench the polymerization, open the flask to air and add a small amount of THF.
-
Pass the polymer solution through a short column of basic alumina to remove the copper catalyst.
-
Precipitate the polymer in cold n-hexane.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate in cold n-hexane.
-
Dry the final PEG-g-P3M5VP copolymer under vacuum.
-
Protocol 2: "Grafting Through" using RAFT Polymerization
This protocol involves the synthesis of a macromonomer of this compound followed by its copolymerization with another monomer to form a graft copolymer.
Materials:
-
This compound (3M5VP), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Vinylbenzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Monomer for backbone (e.g., N-isopropylacrylamide, NIPAM)
-
Dioxane
-
Diethyl ether
Procedure:
-
Synthesis of P3M5VP Macromonomer:
-
In a Schlenk flask, dissolve 3M5VP, CPADB, and AIBN in DMF. The molar ratio of [3M5VP]:[CPADB]:[AIBN] should be optimized, a starting point is[7]:[3]:[0.2].
-
Deoxygenate the solution by purging with argon for 30 minutes.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time to achieve a target molecular weight.
-
Quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
To functionalize the chain end, add an excess of vinylbenzyl chloride and stir at room temperature for 12 hours.
-
Precipitate the polymer in cold diethyl ether and dry under vacuum.
-
-
"Grafting Through" Copolymerization:
-
In a Schlenk flask, dissolve the P3M5VP macromonomer, NIPAM, and AIBN in dioxane. The feed ratio of macromonomer to NIPAM will determine the grafting density.
-
Deoxygenate the solution by purging with argon for 30 minutes.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Precipitate the graft copolymer in cold diethyl ether.
-
Purify the graft copolymer by dialysis against deionized water to remove any unreacted macromonomer and NIPAM monomer.
-
Lyophilize the purified solution to obtain the final graft copolymer.
-
Characterization of Graft Copolymers
A thorough characterization is essential to confirm the successful synthesis of the graft copolymers and to understand their properties.
| Characterization Technique | Purpose |
| ¹H NMR Spectroscopy | To confirm the chemical structure of the graft copolymer, determine the grafting density, and calculate the degree of polymerization of the grafted chains. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymers. A shift to higher molecular weight compared to the backbone polymer is indicative of successful grafting. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups of both the polymer backbone and the grafted P3M5VP chains. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the graft copolymers. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature(s) (Tg) of the copolymer, which can indicate the presence of separate phases for the backbone and the grafts. |
| Dynamic Light Scattering (DLS) | For copolymers that self-assemble into nanoparticles in aqueous solution, DLS is used to measure their hydrodynamic diameter and size distribution. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles and its variation with pH, confirming the pH-responsive nature. |
Application Example: pH-Responsive Drug Release
This section provides a representative protocol for evaluating the drug loading and pH-triggered release from self-assembled nanoparticles of a PEG-g-P3M5VP copolymer.
Materials:
-
PEG-g-P3M5VP copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis membrane (appropriate MWCO for the drug)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Drug Loading:
-
Dissolve a known amount of PEG-g-P3M5VP and the hydrophobic drug in a small amount of a common solvent like DMSO.
-
Add this solution dropwise to a larger volume of deionized water while stirring to induce nanoparticle self-assembly and drug encapsulation.
-
Stir the solution overnight in the dark to allow for solvent evaporation.
-
Dialyze the nanoparticle solution against deionized water for 24 hours to remove unloaded drug and residual organic solvent.
-
Lyophilize the purified drug-loaded nanoparticles.
-
To determine the drug loading content (DLC) and encapsulation efficiency (EE), dissolve a known weight of the lyophilized nanoparticles in a suitable solvent and measure the drug concentration using UV-Vis spectrophotometry or HPLC.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded nanoparticles in buffer solutions of different pH (e.g., pH 7.4 and pH 5.0).
-
Place the dispersions in dialysis bags and immerse them in a larger volume of the corresponding buffer at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time for each pH.
-
Quantitative Data from Analogous Poly(vinylpyridine) Systems:
The following table summarizes representative data from drug delivery systems based on other vinylpyridine isomers, which can serve as a benchmark for studies with this compound.
| Polymer System | Drug | Drug Loading Efficiency (%) | Drug Release at pH 5.0 (after 24h) | Drug Release at pH 7.4 (after 24h) | Reference |
| P2VP-b-PEO | Curcumin | 6.4 | >90% | ~40% | [3][4] |
| P2VP-b-PEO | 5-Fluorouracil | 5.8 | >90% | ~20% | [3][4] |
| PEG-b-P2VP | Gossypol | 83 | 91% | <20% | [6] |
| PEG-b-P2VP | Doxorubicin | >95% | <10% | <5% | [6] |
Visualizations
Experimental Workflow for "Grafting From" Synthesis
Caption: Workflow for the "grafting from" synthesis of PEG-g-P3M5VP.
Logic of pH-Responsive Drug Release
Caption: Mechanism of pH-triggered drug release from P3M5VP-based nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-responsive shell-sheddable polymeric nanoparticles as the photodynamic drug carrier: synthesis, characterization, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ion-Exchange Resins from 3-Methyl-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Scientific literature extensively covers the synthesis and application of ion-exchange resins from 2-vinylpyridine and 4-vinylpyridine. However, there is a notable scarcity of published research specifically detailing the synthesis of ion-exchange resins from 3-Methyl-5-vinylpyridine. The following application notes and protocols are therefore based on established and well-documented methodologies for the copolymerization of 4-vinylpyridine with divinylbenzene and subsequent functionalization. Researchers should consider these protocols as a starting point and may need to optimize conditions for the specific reactivity and steric hindrance imparted by the methyl group at the 3-position of this compound.
Introduction
Ion-exchange resins are insoluble, cross-linked polymers containing charged functional groups that can exchange ions with a surrounding solution.[1] They are critical materials in a wide range of applications, including water purification, chromatography, catalysis, and controlled drug delivery.[1] Resins derived from vinylpyridine monomers are particularly valuable as they form weak base anion exchangers, which can be quaternized to create strong base anion exchangers.
The nitrogen atom on the pyridine ring of this compound serves as the functional site. By copolymerizing this monomer with a cross-linking agent such as divinylbenzene (DVB), a porous and insoluble polymer matrix is formed. Subsequent quaternization of the pyridine nitrogen introduces a permanent positive charge, creating a strong base anion exchange resin capable of exchanging anions like Cl⁻, SO₄²⁻, and NO₃⁻. The methyl group at the 3-position may influence the polymer's physical properties and the basicity of the nitrogen atom.
Synthesis Overview
The synthesis of an ion-exchange resin from this compound is a two-step process:
-
Suspension Copolymerization: this compound is copolymerized with divinylbenzene (DVB) to form cross-linked polymer beads. An initiator, such as benzoyl peroxide, is used to initiate the free radical polymerization.
-
Functionalization (Quaternization): The pyridine nitrogen atoms in the polymer beads are alkylated, typically with an alkyl halide, to introduce a permanent positive charge and create the anion exchange sites.
Experimental Protocols
Protocol 1: Synthesis of Cross-linked Poly(this compound-co-divinylbenzene) Beads
This protocol describes the synthesis of the base polymer beads via suspension polymerization.
Materials:
-
This compound (monomer)
-
Divinylbenzene (DVB) (cross-linking agent)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Toluene (porogen - pore-forming solvent)
-
Deionized water
Procedure:
-
Monomer Purification: Remove the polymerization inhibitor from this compound and divinylbenzene by passing them through a column of activated basic alumina.
-
Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water to create a 0.5% (w/v) solution. This will serve as the continuous aqueous phase.
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving benzoyl peroxide (1% by weight of the total monomers) in a mixture of this compound, divinylbenzene, and toluene. The ratio of this compound to divinylbenzene can be varied to control the degree of cross-linking. A typical starting molar ratio is 90:10. Toluene is used as a porogen to create a macroporous structure.
-
Polymerization:
-
Heat the aqueous phase in the reaction flask to 80°C with continuous stirring (e.g., 300 rpm) under a nitrogen atmosphere.
-
Once the temperature is stable, add the organic phase to the flask. The stirring will disperse the organic phase into fine droplets.
-
Maintain the reaction at 80°C for 6-8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the polymer beads and wash them extensively with hot deionized water to remove the suspending agent.
-
Wash the beads with methanol to remove any unreacted monomers and the porogen.
-
Dry the beads in a vacuum oven at 60°C to a constant weight.
-
Protocol 2: Quaternization of Poly(this compound-co-divinylbenzene) Beads
This protocol functionalizes the polymer beads to create a strong base anion exchange resin.
Materials:
-
Dry poly(this compound-co-divinylbenzene) beads (from Protocol 1)
-
Methyl iodide (alkylating agent)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: Place the dry polymer beads in a round-bottom flask. Add a sufficient amount of ethanol to swell the beads.
-
Alkylation: Add an excess of methyl iodide to the flask. The molar amount of methyl iodide should be greater than the molar amount of vinylpyridine units in the polymer.
-
Reaction: Reflux the mixture with stirring for 24-48 hours. The progress of the quaternization can be monitored by infrared spectroscopy.
-
Work-up and Purification:
-
After the reaction, filter the quaternized beads and wash them with ethanol to remove excess methyl iodide.
-
Wash the beads with deionized water until the washings are neutral.
-
The resin is now in the iodide form. It can be converted to other forms (e.g., chloride or hydroxide) by washing with a solution of the desired salt (e.g., NaCl) or base (e.g., NaOH).
-
Dry the final ion-exchange resin beads in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Data Presentation
The properties of the synthesized ion-exchange resin are highly dependent on the synthesis parameters. The following tables provide a template for presenting key quantitative data.
Table 1: Copolymerization Parameters
| Parameter | Value |
| Molar Ratio of this compound to Divinylbenzene | 90:10 |
| Initiator Concentration (wt% of monomers) | 1% |
| Porogen (Toluene) Volume (mL per gram of monomer) | 1.5 mL/g |
| Reaction Temperature | 80°C |
| Reaction Time | 8 hours |
| Polymer Yield | (To be determined experimentally) |
Table 2: Properties of the Synthesized Ion-Exchange Resin
| Property | Value |
| Appearance | (e.g., White spherical beads) |
| Particle Size Distribution | (To be determined by sieving) |
| Degree of Quaternization | (To be determined by elemental analysis) |
| Ion-Exchange Capacity (meq/g) | (To be determined by titration) |
| Swelling Ratio in Water | (To be determined experimentally) |
Visualizations
Caption: Workflow for the synthesis of an anion-exchange resin from this compound.
Caption: Chemical transformation from monomers to the final quaternized ion-exchange resin.
References
Troubleshooting & Optimization
Preventing premature polymerization of 3-Methyl-5-vinylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 3-Methyl-5-vinylpyridine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the stability and integrity of your monomer.
Frequently Asked Questions (FAQs)
Q1: What causes the premature polymerization of this compound?
A1: The premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors[1]:
-
Heat: Elevated temperatures significantly increase the rate of free radical formation, promoting polymerization.[2]
-
Light: Exposure to UV light can provide the energy needed to initiate the polymerization process.[1]
-
Contaminants: Impurities such as peroxides or metal ions can act as initiators for polymerization.[1]
-
Absence of Inhibitor: In the absence of a stabilizing agent, the monomer is highly susceptible to spontaneous polymerization.[1]
Q2: What are the visual signs that my this compound has started to polymerize?
A2: Regular visual inspection of your monomer is crucial. The common signs of polymerization include[1]:
-
A noticeable increase in viscosity, making the liquid thicker than usual.
-
The formation of a gel or a semi-solid mass.
-
The appearance of a white or off-white precipitate.
-
A hazy or cloudy appearance of the liquid.
Q3: What are the recommended inhibitors for preventing polymerization of this compound?
A3: For vinylpyridines, including this compound, phenolic inhibitors are commonly used. These include:
-
4-Methoxyphenol (MEHQ)[3] Organic polysulfides have also been shown to be effective, particularly during distillation at elevated temperatures.[2][4]
Q4: Why is the presence of oxygen important when using phenolic inhibitors?
A4: Phenolic inhibitors like TBC and HQ require the presence of oxygen to effectively scavenge free radicals and prevent polymerization.[1] Therefore, this compound stabilized with these inhibitors should be stored under an atmosphere containing air. Storing under an inert atmosphere like nitrogen or argon will render these inhibitors ineffective.[1]
Q5: What are the optimal storage conditions for this compound?
A5: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at a temperature range of 0-8 °C.[5]
-
Light: Keep the monomer in an amber or opaque container to protect it from light.[1]
-
Atmosphere: If using phenolic inhibitors, store the container with a headspace of air.[1] Keep the container tightly sealed and in a well-ventilated area.[6][7]
Q6: How can I remove the inhibitor from this compound before use in my experiment?
A6: If you need to remove a phenolic inhibitor like TBC or HQ, you can perform a wash with an aqueous sodium hydroxide (NaOH) solution (e.g., 1 M).[3] The basic solution will deprotonate the phenolic inhibitor, making it soluble in the aqueous phase, which can then be separated from the monomer.[3] After separation, the monomer should be dried and used promptly.
Troubleshooting Guide
If you suspect that your this compound has begun to polymerize, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected polymerization.
Quantitative Data Summary
The following tables provide a summary of recommended storage conditions and inhibitor concentrations for this compound and related vinylpyridines.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-8 °C | To minimize the rate of free radical formation.[5] |
| Atmosphere | Air (for phenolic inhibitors) | Oxygen is required for the inhibitory action of TBC and HQ.[1] |
| Light Protection | Amber or opaque container | To prevent photoinitiation of polymerization.[1] |
| Container | Tightly sealed | To prevent contamination and evaporation.[6][7] |
Table 2: Common Inhibitors and Recommended Concentrations
| Inhibitor | Abbreviation | Recommended Concentration (ppm) | Notes |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Effective in the presence of oxygen.[1] |
| Hydroquinone | HQ | 10 - 100 | Requires oxygen to be effective.[1] |
| 4-Methoxyphenol | MEHQ | 100 - 200 | A common inhibitor for vinyl monomers.[3][8] |
| Organic Polysulfides | - | 0.5 - 5% by weight | Particularly useful during distillation.[4] |
Note: The recommended concentrations are general guidelines. The optimal concentration may vary depending on the specific storage duration and conditions. It may be necessary to determine the optimal conditions experimentally.
Experimental Protocols
Protocol 1: Visual Inspection of this compound
Objective: To visually assess the monomer for any signs of polymerization before use.
Materials:
-
Sample of this compound in its original container.
-
Clean, dry glass vial.
-
White and black backgrounds for inspection.
-
Adequate lighting and a well-ventilated fume hood.
Procedure:
-
Before opening the container, gently swirl it to ensure the sample is homogeneous. Avoid vigorous shaking.
-
In a fume hood, carefully dispense a small aliquot of the monomer into a clean, dry glass vial.
-
Hold the vial against a white background and observe for any discoloration, haziness, or the presence of dark particulate matter.
-
Hold the vial against a black background to better visualize any light-colored precipitates.
-
Tilt the vial and observe the flow of the liquid. A significant increase in viscosity compared to a fresh sample is an indication of polymerization.
-
If any signs of polymerization are observed, refer to the troubleshooting guide.
Protocol 2: Evaluating the Effectiveness of an Inhibitor (Accelerated Aging Test)
Objective: To determine the optimal concentration of an inhibitor to prevent polymerization under accelerated aging conditions.
Materials:
-
Purified this compound (inhibitor-free).
-
Selected inhibitor (e.g., TBC or HQ).
-
Series of small, sealable amber glass vials.
-
Oven or heating block with precise temperature control.
-
Analytical balance.
-
Viscometer.
Procedure:
-
Prepare a stock solution of the chosen inhibitor in a small amount of the monomer.
-
Create a series of samples of the purified monomer with varying concentrations of the inhibitor (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm).
-
Aliquot each sample into multiple sealed amber vials, ensuring a small headspace of air for phenolic inhibitors.
-
Place the vials in an oven at a constant, elevated temperature (e.g., 50-60 °C) to accelerate the aging process.
-
At regular intervals (e.g., every 24 hours), remove one vial from each concentration series.
-
Allow the vials to cool to room temperature.
-
Visually inspect each sample for any signs of polymerization.
-
Measure the viscosity of each sample. A significant increase in viscosity indicates the onset of polymerization.[1]
-
Plot the viscosity versus time for each inhibitor concentration. The optimal concentration will be the lowest one that effectively prevents a significant increase in viscosity for the desired duration of the test.
Mandatory Visualizations
Caption: Mechanism of free-radical polymerization.
Caption: Mechanism of polymerization inhibition by a phenolic inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 5. This compound | 51961-51-4 [amp.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of 3-Methyl-5-vinylpyridine Monomer
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective stabilization of 3-Methyl-5-vinylpyridine monomer during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What causes the spontaneous polymerization of this compound?
A1: this compound, like other vinyl monomers, is susceptible to spontaneous free-radical polymerization. This process can be initiated by exposure to heat, light, oxygen (which can form peroxides), or contaminants. Without a stabilizing inhibitor, the monomer can readily form polymers, leading to increased viscosity, gel formation, or even solidification. The formation of insoluble, cross-linked "popcorn" polymer is a significant concern as it can rapidly proliferate and cause blockages and damage to equipment.[1][2]
Q2: What are the visible signs that my this compound monomer has started to polymerize?
A2: Regular visual inspection is critical. Key signs of polymerization include:
-
Increased viscosity: The monomer appears thicker than usual and flows more slowly.[3]
-
Hazy or cloudy appearance: The initially clear liquid becomes turbid.[3]
-
Formation of precipitates: Small, solid white or off-white particles may be visible.[3]
-
Gel or semi-solid formation: The monomer begins to solidify into a gel-like substance.[3]
-
Presence of "popcorn" polymer: This appears as a hard, porous, opaque white material that resembles popcorn and is insoluble in the monomer.[1]
Q3: Which inhibitors are recommended for stabilizing this compound?
A3: While data specifically for this compound is limited, inhibitors effective for other vinylpyridines are recommended as starting points. The most common are phenolic inhibitors. Organic polysulfides are particularly effective at preventing insoluble polymer formation during heating, such as in distillation.[4] For long-term storage of 2-methyl-5-vinylpyridine, compounds like azobenzene and phenylhydrazine have also been used to prevent popcorn polymer formation.[5]
Q4: What is the correct way to store this compound to ensure stability?
A4: Proper storage conditions are crucial to maximize the shelf-life of the monomer. Key recommendations include:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term stability, storage at or below -20°C is recommended.[6]
-
Atmosphere: If using phenolic inhibitors like TBC or HQ, the monomer must be stored under an atmosphere containing oxygen (i.e., air).[3] These inhibitors function by scavenging free radicals, a process that requires oxygen. Storing under an inert gas like nitrogen or argon will render them ineffective.
-
Light: Protect the monomer from light by storing it in an amber or opaque container.[3]
-
Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.[7]
Q5: Do I need to remove the inhibitor before using the monomer in a polymerization reaction?
A5: Yes, in most cases, the inhibitor must be removed immediately before use.[8] Inhibitors are designed to prevent polymerization, and their presence will interfere with or completely halt your intended reaction. Common removal methods include passing the monomer through a column of basic alumina or washing with an aqueous sodium hydroxide solution.[9][10]
Data Presentation
Table 1: Recommended Inhibitors for Vinylpyridine Monomers
| Inhibitor Type | Specific Inhibitor | Recommended Concentration | Primary Application | Reference(s) |
| Phenolic | 4-tert-Butylcatechol (TBC) | 10 - 100 ppm | General storage | [3][9] |
| Phenolic | Hydroquinone (HQ) | 10 - 100 ppm | General storage | [3][10] |
| Organic Polysulfide | Ditertiarybutyl polysulfide | 0.1 - 5.0% (by weight) | Preventing popcorn polymer during distillation | [4] |
| Hydrazine Derivative | Phenylhydrazine | Sufficient to inhibit | Preventing popcorn polymer | [5] |
| Azo Compound | Azobenzene | Sufficient to inhibit | Preventing popcorn polymer | [5] |
Note: The optimal inhibitor and concentration for this compound may need to be determined experimentally. The values above serve as a general guideline based on related vinylpyridine compounds.
Table 2: Recommended Storage Conditions for Inhibited this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential polymerization. | [3] |
| Atmosphere | Air (for phenolic inhibitors) | Oxygen is required for the inhibitory mechanism of TBC and HQ. | [3] |
| Light Protection | Amber or opaque container | Prevents light-induced polymerization. | [3] |
| Container | Tightly sealed | Prevents contamination and monomer evaporation. | [7] |
Mandatory Visualization
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for suspected monomer polymerization.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor (e.g., TBC, HQ) via Liquid-Liquid Extraction
-
Objective: To remove acidic phenolic inhibitors from this compound prior to polymerization.
-
Materials:
-
This compound containing a phenolic inhibitor
-
Diethyl ether or dichloromethane (DCM)
-
1 M aqueous sodium hydroxide (NaOH) solution[10]
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
-
-
Methodology:
-
Safety: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Dissolution: Dissolve the inhibited monomer in an equal volume of diethyl ether or DCM in a separatory funnel.
-
Base Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[10]
-
Separation: Allow the layers to separate. The aqueous layer, containing the deprotonated inhibitor, will be the bottom layer if using DCM or the top layer if using diethyl ether (confirm with a drop test if unsure). Drain and discard the aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M NaOH two more times to ensure complete removal of the inhibitor.[10]
-
Neutralization: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Drying: Wash the organic layer with an equal volume of brine to initiate drying. Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the inhibitor-free this compound. Use the purified monomer immediately.
-
Protocol 2: Accelerated Aging Test for Inhibitor Effectiveness
-
Objective: To determine the most effective concentration of an inhibitor for preventing the polymerization of this compound under elevated temperature conditions.[3]
-
Materials:
-
Inhibitor-free this compound (purified using Protocol 1)
-
Selected inhibitor (e.g., TBC or HQ)
-
Series of small, sealable amber glass vials
-
Oven or heating block with precise temperature control
-
Analytical balance
-
Viscometer (optional, for quantitative analysis)
-
-
Methodology:
-
Sample Preparation: Prepare a series of samples of the purified monomer with varying concentrations of the inhibitor (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm).
-
Aliquotting: Transfer equal volumes of each sample into multiple, identical amber vials. Ensure a small headspace of air is present in each vial if using a phenolic inhibitor. Seal the vials tightly.
-
Incubation: Place the vials in an oven set to a constant elevated temperature (e.g., 40°C or 50°C). This will accelerate the aging process.
-
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove one vial from each concentration series.
-
Observation: Allow the vials to cool to room temperature. Visually inspect each sample for signs of polymerization (haziness, increased viscosity, precipitate formation).
-
Viscosity Measurement (Optional): Measure the viscosity of each sample. A significant increase in viscosity indicates the onset of polymerization.
-
Data Analysis: Plot the observed degree of polymerization (qualitative or quantitative via viscosity) against time for each inhibitor concentration. The optimal concentration is the lowest one that prevents significant polymerization for the desired storage period at the accelerated temperature.[3]
-
References
- 1. gccpo.org [gccpo.org]
- 2. jmcanty.com [jmcanty.com]
- 3. benchchem.com [benchchem.com]
- 4. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 5. US2860140A - Stabilization of 2-methyl-5-vinylpyridine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methyl-5-vinylpyridine
This guide provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-5-vinylpyridine.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, viscous liquid. What are the likely impurities?
A1: A dark color and high viscosity are often signs of polymer formation.[1] Vinylpyridines are prone to polymerization, particularly when exposed to heat, light, or acidic conditions.[1] Depending on the synthesis route, other impurities may include unreacted starting materials and intermediate products.[1]
Q2: How can I prevent the polymerization of this compound during purification and storage?
A2: To prevent polymerization, a polymerization inhibitor must be used, especially before any heating steps like distillation.[1][2] Common inhibitors for vinylpyridines include 4-tert-butylcatechol (TBC), hydroquinone (HQ), and 4-methoxyphenol (MEHQ).[1][2] For storage, the monomer should be kept refrigerated (2-8°C), protected from light, and in a tightly sealed container under an inert atmosphere.[3][4]
Q3: What is the most effective method for purifying this compound on a lab scale?
A3: Vacuum distillation is the most effective and widely used method for purifying vinylpyridine monomers.[1][5] This technique lowers the boiling point, significantly reducing the risk of thermally induced polymerization.[1][5] It is crucial to perform the distillation in the presence of a polymerization inhibitor.[1] For separating impurities with different polarities, flash column chromatography can also be effective.[5]
Q4: How can I remove the polymerization inhibitor from my purified this compound?
A4: Phenolic inhibitors like TBC and HQ can be removed by washing the monomer with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).[1][6] The basic wash deprotonates the phenolic inhibitor, making it soluble in the aqueous phase, which can then be separated.[1] Alternatively, passing the monomer through a column of basic alumina can also remove these inhibitors.[7][8]
Q5: What are the recommended storage conditions for purified this compound?
A5: The purified monomer should be stored at low temperatures (0-8°C) in a tightly sealed container, protected from light and air.[3][9] It is also advisable to add a small amount of a polymerization inhibitor (e.g., TBC or MEHQ) if the monomer is to be stored for an extended period.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solid formation or rapid viscosity increase during distillation | Spontaneous polymerization is occurring.[1] | 1. Immediately stop the distillation and cool the apparatus to prevent the formation of intractable polymer.[1] 2. Check Inhibitor Concentration: Ensure an adequate amount of inhibitor (e.g., 100-200 ppm TBC) was added before heating.[1] 3. Reduce Temperature: Lower the heating mantle temperature. The distillation should be slow and controlled.[11] 4. Improve Vacuum: Ensure the vacuum level is sufficiently low (e.g., 1-10 mmHg) to minimize the required distillation temperature.[1][11] |
| Product is discolored (yellow to brown) after distillation | 1. Co-distillation of impurities. 2. Thermal degradation or minor polymerization.[11] | 1. Improve Fractionation: Use a fractionating column (e.g., Vigreux) to better separate the product from lower and higher boiling impurities. Discard the forerun and leave a small amount of residue in the distillation flask.[1] 2. Re-distill: Perform a second fractional distillation under high vacuum and with fresh inhibitor. |
| Low product yield after distillation | 1. Inefficient condensation. 2. Polymerization in the distillation flask.[1] 3. Vacuum leaks in the apparatus.[11] | 1. Check Condenser: Ensure the condenser has a sufficient flow of cold water. 2. Inspect Residue: If the distillation pot contains a large amount of viscous or solid material, polymerization was likely the cause. Optimize inhibitor and temperature conditions on a smaller scale. 3. Check Seals: Ensure all glass joints are properly sealed with vacuum grease and that the vacuum pump is functioning correctly.[11] |
| Inhibitor is still present in the final product | Incomplete removal during the workup. | 1. Repeat NaOH Wash: Perform additional washes with 1 M NaOH solution, ensuring vigorous mixing in a separatory funnel.[1] 2. Use an Alumina Column: Pass the product through a short plug or column of activated basic alumina.[8] This is a very effective method for removing phenolic inhibitors.[7] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Boiling Point (Predicted) | 188.4 ± 9.0 °C | At atmospheric pressure.[3] Vacuum distillation is required to lower this temperature. |
| Density (Predicted) | 0.954 ± 0.06 g/cm³ | At standard conditions.[3] |
| Storage Temperature | 0 - 8 °C | Refrigeration is necessary to slow polymerization.[3][4] |
| Typical Inhibitor Conc. | 100 - 200 ppm | For 4-tert-butylcatechol (TBC) during distillation.[1] |
| Typical Vacuum Pressure | 1 - 10 mmHg | For laboratory-scale vacuum distillation.[1] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor via Base Wash
This protocol is for removing inhibitors like TBC or HQ from the purified monomer.
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.[1]
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.[1]
-
Allow the layers to separate. The aqueous layer contains the dissolved inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH two more times to ensure complete removal.[1]
-
Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual NaOH and aid in drying.[1]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter to remove the drying agent. The resulting liquid is inhibitor-free monomer.
Protocol 2: Purification by Vacuum Distillation
Safety Note: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure all glassware is dry and free of acidic residues.
-
Preparation: To the crude this compound in a round-bottom flask, add a polymerization inhibitor such as 4-tert-butylcatechol (TBC) at a concentration of 100-200 ppm.[1] Add a magnetic stir bar for smooth boiling.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is often suitable. Ensure all joints are properly sealed with vacuum grease.[5]
-
Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system, aiming for a stable pressure between 1-10 mmHg.[1]
-
Once the pressure is stable, begin gently heating the distillation flask with a heating mantle.
-
Monitor the head temperature closely. Collect the fraction that distills at a constant temperature. This is the purified product.[1]
-
-
Completion: Discard any initial low-boiling fractions (forerun). Stop the distillation before the flask boils to dryness to avoid concentrating potentially unstable residues.[1] After cooling the system completely, slowly and carefully release the vacuum before collecting the purified product.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for polymerization during distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound | 51961-51-4 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 11. njhjchem.com [njhjchem.com]
Optimizing initiator concentration in 3-Methyl-5-vinylpyridine polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the initiator concentration in the polymerization of 3-Methyl-5-vinylpyridine. Due to the limited availability of published data specifically for this compound, the information provided is based on established principles of vinylpyridine polymerization and data from structurally similar monomers.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems related to initiator concentration.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI > 1.3) | 1. Too high initiator concentration: This leads to a higher rate of initiation relative to propagation, resulting in shorter polymer chains with a broader molecular weight distribution. 2. Inhibitor presence: Residual inhibitor from the monomer can interfere with the polymerization. 3. Oxygen contamination: Oxygen can act as a radical scavenger, leading to uncontrolled termination and re-initiation. | 1. Decrease initiator concentration: A typical starting point for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an initiator-to-RAFT agent ratio between 1:5 and 1:10. For free-radical polymerization, systematically decrease the initiator concentration in increments. 2. Purify the monomer: Pass the monomer through a column of basic alumina to remove inhibitors before use. 3. Thoroughly degas the reaction mixture: Utilize techniques such as freeze-pump-thaw cycles to remove dissolved oxygen. |
| Low Monomer Conversion | 1. Low initiator concentration: An insufficient amount of initiator will result in a low concentration of active radical species. 2. Initiator decomposition: The initiator may have decomposed due to improper storage or handling. 3. Steric hindrance: The methyl group on the pyridine ring might sterically hinder the approach of the initiator radical to the vinyl group. | 1. Increase initiator concentration: Incrementally increase the amount of initiator. Ensure the initiator's half-life is appropriate for the reaction temperature and duration. 2. Use fresh initiator: Store initiators at their recommended temperature and use a fresh batch for each experiment. 3. Increase reaction time or temperature: This can help overcome the kinetic barrier caused by steric hindrance. |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Inefficient initiation: The initiator may not be efficiently generating radicals at the reaction temperature. 2. Chain transfer reactions: Chain transfer to solvent or monomer can lead to the formation of new polymer chains with different molecular weights. 3. Presence of impurities: Impurities can act as alternative initiators or chain transfer agents. | 1. Select an appropriate initiator: Choose an initiator with a suitable half-life at the desired polymerization temperature. For RAFT, ensure the initiator is compatible with the chosen RAFT agent. 2. Choose a suitable solvent: Select a solvent with a low chain transfer constant. 3. Ensure high purity of all reagents: Purify the monomer and solvent before use. |
| Inconsistent Results Between Batches | 1. Variations in reagent purity: Inconsistent levels of inhibitors or other impurities in the monomer or solvent. 2. Inaccurate measurement of reagents: Small variations in the amount of initiator can significantly impact the polymerization. 3. Inconsistent degassing: The level of residual oxygen can vary between experiments. | 1. Standardize reagent purification: Use a consistent method for purifying the monomer and solvent for all experiments. 2. Use precise measurement techniques: Use calibrated equipment for weighing and dispensing all reagents. 3. Standardize the degassing procedure: Implement a consistent and thorough degassing protocol for all reactions. |
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration generally affect the molecular weight of the resulting poly(this compound)?
A1: Generally, in free-radical polymerization, increasing the initiator concentration leads to a decrease in the average molecular weight of the polymer.[1] This is because a higher initiator concentration generates a larger number of polymer chains simultaneously, resulting in shorter chains for a given amount of monomer.
Q2: What is a typical initiator used for the polymerization of vinylpyridines?
A2: A common thermal initiator for the free-radical polymerization of vinylpyridines is 2,2'-Azobis(2-methylpropionitrile) (AIBN). For controlled radical polymerization techniques like RAFT, AIBN is also frequently used in conjunction with a suitable RAFT agent.
Q3: How can I experimentally determine the optimal initiator concentration?
A3: A systematic approach is recommended. A design of experiments (DoE) can be employed where the initiator concentration is varied while keeping all other parameters (monomer concentration, temperature, reaction time) constant. The resulting polymers should be analyzed for molecular weight, polydispersity index (PDI), and monomer conversion to identify the optimal concentration for the desired polymer characteristics.
Q4: What is the role of the initiator in RAFT polymerization of this compound?
A4: In RAFT polymerization, the initiator's role is to generate the initial radical species. These radicals then react with the monomer to start the polymer chain growth. The RAFT agent then reversibly transfers the growing radical chain, allowing for controlled polymerization and the synthesis of polymers with a narrow molecular weight distribution. The ratio of initiator to RAFT agent is a critical parameter to control.
Q5: Can the polymerization of this compound be initiated without a conventional radical initiator?
A5: Recent research has shown that acid-triggered RAFT polymerization can proceed without a conventional radical initiator. In this method, an abundant acid can have a dual role in initiating and accelerating the polymerization, leading to polymers with low dispersity. This could be an alternative approach for the polymerization of this compound.
Experimental Protocols
Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)
-
Inhibitor removal column (basic alumina)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer Purification: Pass the this compound monomer through a short column of basic alumina to remove any polymerization inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the RAFT agent and AIBN.
-
Addition of Reagents: Add the purified monomer and the anhydrous, deoxygenated solvent to the Schlenk flask. The amounts will depend on the target molecular weight and desired monomer concentration.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and begin stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be taken at different time points under an inert atmosphere to determine monomer conversion (by ¹H NMR) and molecular weight (by GPC/SEC).
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold hexanes or diethyl ether), followed by filtration and drying under vacuum.
Quantitative Data Summary
The following table provides a hypothetical example of how initiator concentration could affect the properties of poly(this compound) based on general principles of RAFT polymerization. Note: This data is illustrative and should be experimentally verified.
| [Monomer]:[RAFT Agent]:[Initiator] Ratio | Target Mn ( g/mol ) | Conversion (%) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.1 | 10,000 | >95 | 9,800 | 1.15 |
| 100:1:0.2 | 10,000 | >95 | 9,500 | 1.25 |
| 100:1:0.5 | 10,000 | >95 | 8,900 | 1.40 |
| 200:1:0.1 | 20,000 | >95 | 19,500 | 1.20 |
| 200:1:0.2 | 20,000 | >95 | 18,800 | 1.30 |
Visualizations
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Relationship between initiator concentration and polymer properties.
References
Controlling molecular weight in poly(3-Methyl-5-vinylpyridine) synthesis
Technical Support Center: Poly(3-Methyl-5-vinylpyridine) Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of poly(this compound), with a specific focus on controlling polymer molecular weight and minimizing polydispersity. As specific literature for this monomer is limited, the following guidance is based on established principles from the well-documented synthesis of related poly(vinylpyridine)s (e.g., P2VP, P4VP) and general controlled polymerization techniques.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are best for controlling the molecular weight of poly(this compound)?
A1: To achieve precise control over molecular weight (MW) and obtain a narrow molecular weight distribution (low polydispersity index, PDI), "living" or controlled polymerization techniques are essential. The two most suitable methods are:
-
Living Anionic Polymerization: This is a powerful technique for synthesizing well-defined polymers.[3] It requires stringent experimental conditions, including high-purity reagents and an inert (oxygen- and moisture-free) atmosphere.[2][4]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization method that is more tolerant to functional groups and less sensitive to impurities than anionic polymerization.[5][6] It allows for the synthesis of polymers with predictable molecular weights and low PDIs by adding a suitable RAFT agent to a conventional free-radical polymerization setup.[7]
Q2: How is the final molecular weight of the polymer predicted and controlled?
A2: In a controlled/"living" polymerization, the number-average molecular weight (Mₙ) is determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀) and the fractional monomer conversion (X).[7]
The theoretical Mₙ can be calculated using the following formula:
Mₙ (theoretical) = ([M]₀ / [I]₀) * (Monomer Molecular Weight) * X + (Initiator Molecular Weight)
For RAFT polymerization, the formula is similar, substituting the RAFT agent for the initiator:
Mₙ (theoretical) = ([M]₀ / [RAFT]₀) * (Monomer Molecular Weight) * X + (RAFT Agent Molecular Weight)[7]
Therefore, by carefully selecting the [M]₀/[I]₀ or [M]₀/[RAFT]₀ ratio, you can target a specific molecular weight. Achieving a high monomer conversion (approaching 100%, or X ≈ 1) is crucial for the experimental Mₙ to match the theoretical value.
Q3: What is a typical Polydispersity Index (PDI) for a well-controlled polymerization?
A3: For a successful living anionic or controlled RAFT polymerization, the PDI (Mₙ/Mₙ) should be low, typically ranging from 1.05 to 1.3.[3][8] A PDI value greater than 1.5 in these systems suggests a loss of control, potential side reactions, or the presence of impurities.[7]
Troubleshooting Guide
Q4: My experimental molecular weight is significantly different from my theoretical calculation. What went wrong?
A4: Discrepancies between theoretical and experimental Mₙ often point to issues with initiator efficiency or inaccurate reagent measurement.
-
Initiator Inactivation: In anionic polymerization, reactive impurities like water, oxygen, or acidic protons will consume a portion of the initiator (e.g., n-butyllithium), reducing its effective concentration. This leads to a higher actual [M]₀/[I]₀ ratio and thus a higher molecular weight than predicted.[2]
-
Inaccurate Reagent Quantities: Precisely measuring the initiator, which is often used in small quantities, is critical. For anionic initiators, titration is recommended to determine the exact concentration before use.[2]
-
Incomplete Monomer Conversion: If the reaction is stopped before reaching high conversion, the experimental Mₙ will be lower than the value calculated assuming 100% conversion.
Q5: The polydispersity index (PDI) of my polymer is high (>1.5). How can I reduce it?
A5: A high PDI indicates that the polymer chains are of widely varying lengths, which is characteristic of uncontrolled polymerization.
-
Presence of Impurities: This is the most common cause in anionic polymerization. Water or other protic impurities can act as terminating agents, halting chain growth prematurely and broadening the molecular weight distribution. Ensure all glassware is flame-dried and reagents are rigorously purified.[2][4]
-
Slow Initiation: For a narrow PDI, the rate of initiation must be much faster than the rate of propagation.[9] If initiation is slow, monomer is consumed by propagating chains before all initiator molecules have started a chain, leading to a broad distribution. In anionic polymerization, this can be influenced by temperature and solvent choice.[3][9]
-
Temperature Control: Side reactions that lead to chain termination or transfer are more prevalent at higher temperatures. For anionic polymerization of vinylpyridines, low temperatures (e.g., -78 °C) are crucial to suppress these reactions.[3]
Q6: My polymerization reaction did not start, or the yield is extremely low. What are the likely causes?
A6: Failure to initiate is almost always due to the complete inactivation of the initiator by impurities.
-
Gross Contamination: Significant contamination of the monomer or solvent with air, moisture, or inhibitor will consume all of the initiator before it can react with the monomer.[4]
-
Monomer Inhibitor: Commercial vinyl monomers often contain inhibitors (like the catechol-type mentioned in a patent for 2-methyl-5-vinylpyridine) to prevent polymerization during storage. This inhibitor must be removed, typically by distillation under reduced pressure, before use.[4]
-
Inactive Initiator: The initiator itself may have degraded due to improper storage. Always use freshly titrated or verified initiators.
Data Presentation: Targeting Molecular Weight
The following table provides a theoretical guide for targeting specific number-average molecular weights (Mₙ) for poly(this compound) (Monomer MW ≈ 119.16 g/mol ) via a controlled polymerization technique, assuming 100% monomer conversion.
| Target Mₙ ( g/mol ) | Monomer-to-Initiator/RAFT Ratio ([M]₀/[I]₀) | Moles Monomer (for 1 g) | Moles Initiator/RAFT Required | Expected PDI |
| 5,000 | 42 | 8.39 mmol | 0.200 mmol | < 1.2 |
| 10,000 | 84 | 8.39 mmol | 0.100 mmol | < 1.2 |
| 25,000 | 210 | 8.39 mmol | 0.040 mmol | < 1.2 |
| 50,000 | 420 | 8.39 mmol | 0.020 mmol | < 1.2 |
Visualized Guides
Logical Relationship Diagram
This diagram illustrates how key experimental parameters influence the final polymer properties in a controlled synthesis.
Caption: Figure 1. Key parameters affecting polymer molecular weight, PDI, and yield.
Experimental Workflow Diagram
This diagram outlines the critical steps for performing a successful living anionic polymerization.
Caption: Figure 2. Step-by-step experimental workflow for anionic synthesis.
Exemplary Experimental Protocol: Anionic Polymerization
The following is a representative protocol for the living anionic polymerization of this compound. It is adapted from general procedures for related monomers and must be optimized.[2]
1. Materials and Purification:
-
Solvent (Tetrahydrofuran, THF): Reflux over sodium/benzophenone ketyl under an inert atmosphere (N₂ or Ar) and distill immediately before use.
-
Monomer (this compound): Stir over powdered calcium hydride (CaH₂) for 24 hours, then distill under reduced pressure. Store the purified monomer under an inert atmosphere at -20 °C.[2]
-
Initiator (sec-Butyllithium, s-BuLi): Use as received from the supplier. The concentration should be accurately determined by titration (e.g., with 1,1-Diphenylethylene) immediately prior to the polymerization.[2]
-
Terminating Agent (Methanol): Degas by several freeze-pump-thaw cycles.
2. Polymerization Procedure:
-
Glassware: A multi-neck round-bottom flask equipped with a magnetic stirrer and rubber septa is assembled and flame-dried under high vacuum. The flask is then filled with a positive pressure of inert gas.
-
Solvent and Monomer Addition: The purified THF is transferred to the reactor via a stainless-steel cannula. The reactor is cooled to -78 °C using a dry ice/acetone bath. The desired amount of purified this compound monomer is then added via a gas-tight syringe.
-
Initiation: The calculated volume of the titrated s-BuLi initiator solution is rapidly injected into the vigorously stirred monomer solution. A color change should be observed, indicating the formation of the living pyridinyl anions.
-
Propagation: The reaction is allowed to proceed at -78 °C with continuous stirring. The polymerization of vinylpyridines is typically very fast.[1] A reaction time of 1-2 hours is usually sufficient.
-
Termination: The polymerization is terminated by adding a small amount of degassed methanol via syringe. The color of the solution should disappear.
-
Isolation: The reaction flask is allowed to warm to room temperature. The polymer is isolated by precipitating the THF solution into a large volume of a non-solvent (e.g., cold n-hexane). The precipitated polymer is collected by filtration and dried in a vacuum oven to a constant weight.
3. Characterization:
-
The number-average molecular weight (Mₙ) and polydispersity index (PDI) of the final polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), calibrated with appropriate standards (e.g., polystyrene or poly(2-vinylpyridine)).[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. boronmolecular.com [boronmolecular.com]
- 8. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion in 3-Methyl-5-vinylpyridine Polymerization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the polymerization of 3-Methyl-5-vinylpyridine (3M5VP). Low monomer conversion is a frequent issue that can often be resolved through systematic troubleshooting. This guide provides a question-and-answer-based approach to identify and address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound polymerization has resulted in very low or no polymer yield. What are the most common causes?
Low conversion in 3M5VP polymerization can stem from several factors, broadly categorized as issues with the monomer, initiator, reaction conditions, or the presence of impurities. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Troubleshooting Steps:
-
Monomer Quality: The purity of the this compound monomer is critical. The presence of inhibitors, oligomers, or other impurities can significantly hinder or completely prevent polymerization.
-
Initiator Activity: The initiator may be inactive or used at an inappropriate concentration. Initiators can degrade over time, especially if not stored correctly.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can lead to poor conversion rates.
-
Atmospheric Contamination: For certain polymerization methods, particularly anionic polymerization, the presence of oxygen or moisture can terminate the reaction.
Q2: How can I determine if my this compound monomer is the source of the problem?
Monomer impurities are a primary suspect in failed polymerizations.
-
Inhibitors: Commercial vinyl monomers, including 3M5VP, are often shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage. These must be removed before use.
-
Impurities: The monomer may contain impurities from its synthesis or degradation products. Water is a common impurity that is particularly detrimental to anionic polymerization.
Recommended Actions:
-
Monomer Purification: Always purify the monomer before use. A common and effective method is to pass it through a column of basic alumina to remove inhibitors.[1] Subsequent distillation under reduced pressure can remove other non-volatile impurities. Difficulties in distillation can arise due to the monomer's tendency to polymerize at elevated temperatures, so low-temperature, high-vacuum distillation is recommended.[2]
-
Purity Analysis: If you suspect impurities, you can analyze the monomer using techniques like NMR spectroscopy to identify any unexpected signals.
Q3: My initiator is new, but the reaction is still not proceeding. What could be wrong with the initiation step?
Even with a fresh initiator, problems can arise from incorrect concentration or improper handling.
-
Initiator Concentration: The concentration of the initiator directly impacts the rate of polymerization.[3]
-
Too Low: An insufficient amount of initiator will generate a low concentration of active species, leading to a slow reaction and low conversion.
-
Too High: While a higher initiator concentration can increase the polymerization rate, it can also lead to the formation of shorter polymer chains and, in some cases, an increased rate of termination reactions, which may not necessarily improve overall conversion.[3]
-
-
Initiator Decomposition: The efficiency of thermal initiators is temperature-dependent. If the reaction temperature is too low for the chosen initiator, it will not decompose at a sufficient rate to initiate polymerization effectively.
Recommended Actions:
-
Optimize Initiator Concentration: If low conversion is observed, a modest increase in the initiator concentration can be attempted. The relationship between initiator concentration and polymerization rate generally follows the principle that the rate is proportional to the square root of the initiator concentration.[3]
-
Select the Appropriate Initiator: Ensure the chosen initiator has a suitable half-life at your reaction temperature. For example, AIBN (Azobisisobutyronitrile) and BPO (Benzoyl Peroxide) are common free-radical initiators with different optimal temperature ranges.
Q4: How do reaction temperature and time affect the conversion of this compound?
Temperature and time are critical parameters that control the kinetics of the polymerization.
-
Temperature:
-
Free-Radical Polymerization: Generally, higher temperatures increase the rate of initiator decomposition and propagation, leading to a faster polymerization rate.[4] However, excessively high temperatures can also increase the rate of side reactions and chain termination. For the related 3-vinylpyridine, polymerization rates are observed to increase with temperature in the range of 110-138°C.[4] For 2-vinylpyridine, a study showed that lower temperatures (e.g., 55°C) resulted in slower conversion compared to higher temperatures (65°C and 75°C).[5]
-
Anionic Polymerization: This method is often conducted at low temperatures (e.g., -78°C) to minimize side reactions and ensure "living" characteristics.
-
-
Reaction Time: Polymerization is not instantaneous. Insufficient reaction time is a common reason for low conversion.
Recommended Actions:
-
Monitor the Reaction Over Time: Take aliquots from the reaction mixture at different time points to track the monomer conversion (e.g., by NMR or GC). This will help you determine if the reaction is simply slow or has stalled.
-
Adjust Temperature (for Free-Radical Polymerization): If the conversion is low at a given temperature, consider increasing it in increments (e.g., 10°C) to see if the rate improves.
Q5: I am attempting an anionic polymerization of this compound and getting no polymer. What are the likely causes?
Anionic polymerization has extremely stringent requirements for purity and inert conditions.
-
Atmospheric Contaminants: Oxygen and moisture will rapidly terminate the living anionic chain ends.
-
Protic Impurities: Any protic impurities in the monomer, solvent, or glassware (e.g., water, alcohols) will quench the anionic initiator and propagating chains.
-
Steric Hindrance: The methyl group on the pyridine ring may introduce some steric hindrance, potentially requiring a less sterically bulky initiator (e.g., n-butyllithium instead of sec-butyllithium) and longer reaction times.
Recommended Actions:
-
Rigorous Purification: Monomer and solvent must be meticulously purified and dried. This often involves distillation from drying agents like calcium hydride, followed by distillation from a living polymer solution to scavenge any remaining impurities.
-
Inert Atmosphere: The entire polymerization must be conducted under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Glassware Preparation: All glassware must be thoroughly dried, often by flame-drying under vacuum, to remove any adsorbed moisture.
Data Summary
The following tables provide a summary of how different parameters can influence the polymerization of vinylpyridines. Note that specific data for this compound is limited; therefore, data from closely related vinylpyridine monomers are included as a reference and starting point for optimization.
Table 1: Effect of Temperature on Polymerization of Vinylpyridines (Free-Radical)
| Monomer | Temperature (°C) | Observation |
| 3-Vinylpyridine | 110 | Slower polymerization rate, longer induction period.[4] |
| 3-Vinylpyridine | 125 | Intermediate polymerization rate.[4] |
| 3-Vinylpyridine | 138 | Faster polymerization rate, no observable induction period.[4] |
| 2-Vinylpyridine | 55 | Slower conversion.[5] |
| 2-Vinylpyridine | 65 | Faster conversion than at 55°C.[5] |
| 2-Vinylpyridine | 75 | Fastest conversion among the tested temperatures.[5] |
Table 2: General Effect of Initiator Concentration on Free-Radical Polymerization
| Initiator Concentration | Effect on Polymerization Rate | Effect on Molecular Weight |
| Increase | Increases[3] | Decreases[3] |
| Decrease | Decreases | Increases |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Inhibitor Removal: Pass the as-received this compound through a short column packed with basic alumina. This will remove phenolic inhibitors.
-
Drying and Distillation:
-
Place the inhibitor-free monomer in a round-bottom flask containing calcium hydride (CaH₂). Stir the mixture overnight under an inert atmosphere to remove water.
-
Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Distill the monomer under reduced pressure. Due to the tendency of vinylpyridines to polymerize at high temperatures, it is crucial to maintain a low distillation temperature.[2]
-
Collect the purified monomer in a receiver flask cooled in an ice bath.
-
Store the purified monomer under an inert atmosphere at a low temperature (e.g., -20°C) and in the dark to prevent spontaneous polymerization.
-
Protocol 2: General Procedure for Free-Radical Polymerization of this compound
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and a suitable solvent (e.g., toluene, dioxane).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of inert gas, add the desired amount of a free-radical initiator (e.g., AIBN or BPO). The initiator should be dissolved in a small amount of degassed solvent.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir the reaction mixture for the intended duration.
-
Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., hexane or methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Visual Guides
Below are diagrams illustrating key workflows and relationships in troubleshooting this compound polymerization.
Caption: A logical workflow for troubleshooting low conversion in this compound polymerization.
Caption: Key steps in a typical anionic polymerization workflow, highlighting the stringent requirements.
References
Technical Support Center: Synthesis of 3-Methyl-5-vinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-vinylpyridine. The following information is designed to help identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent industrial method for synthesizing this compound is the catalytic dehydrogenation of 3-methyl-5-ethylpyridine in the vapor phase. This process typically involves passing the vapor of 3-methyl-5-ethylpyridine, often mixed with an inert gas like steam or nitrogen, over a heated catalyst bed.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Polymerization: The vinyl group in this compound is highly susceptible to polymerization, especially at elevated temperatures and in the presence of acidic catalysts or light. This is a major cause of yield loss and can complicate purification processes.[1][2]
-
Incomplete Dehydrogenation: A portion of the starting material, 3-methyl-5-ethylpyridine, may remain unreacted, leading to contamination of the final product.
-
Over-dehydrogenation and Ring Opening: At excessively high temperatures, further dehydrogenation or cleavage of the pyridine ring can occur, leading to the formation of various aromatic and aliphatic byproducts.
-
Isomerization: Depending on the catalyst and reaction conditions, isomerization of the methyl or vinyl group on the pyridine ring could potentially occur, though this is generally less common.
Q3: How can I minimize the polymerization of this compound during synthesis and purification?
A3: To minimize polymerization, consider the following strategies:
-
Use of Inhibitors: Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the reaction mixture and during distillation.[2]
-
Temperature Control: Maintain the lowest possible temperature that allows for efficient dehydrogenation and distillation.
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.
-
Vacuum Distillation: Purify the final product via vacuum distillation to lower the boiling point and reduce thermal stress on the molecule.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Solid Precipitate
Possible Cause: Polymerization of the product is a likely cause of both low yield and the formation of solid material. Vinylpyridines are known to polymerize, especially at elevated temperatures.[1]
Troubleshooting Steps:
| Parameter | Observation | Suggested Action | Expected Outcome |
| Reaction Temperature | High reaction or distillation temperature. | Lower the temperature to the minimum required for the reaction to proceed. | Reduced rate of polymerization. |
| Inhibitor Presence | No or insufficient amount of polymerization inhibitor. | Add a suitable inhibitor (e.g., 4-tert-butylcatechol) to the reaction and purification stages.[2] | Suppression of radical polymerization. |
| Atmosphere | Reaction carried out in the presence of air. | Purge the reaction setup with an inert gas (N₂, Ar) and maintain a positive pressure. | Minimization of oxygen-initiated polymerization. |
| Purification Method | Atmospheric distillation. | Utilize vacuum distillation for the purification of the final product. | Lower boiling point reduces thermal stress and polymerization. |
Issue 2: Contamination of the Final Product with Starting Material
Possible Cause: Incomplete dehydrogenation of 3-methyl-5-ethylpyridine.
Troubleshooting Steps:
| Parameter | Observation | Suggested Action | Expected Outcome |
| Catalyst Activity | Reduced conversion efficiency over time. | Regenerate or replace the dehydrogenation catalyst. | Restored catalyst activity and higher conversion. |
| Contact Time | Insufficient residence time of the reactant over the catalyst bed. | Decrease the flow rate of the reactant to increase contact time. | Increased conversion of the starting material. |
| Reaction Temperature | Temperature is too low for efficient dehydrogenation. | Gradually increase the reaction temperature while monitoring for side reactions. | Improved dehydrogenation rate. |
Issue 3: Presence of Multiple Unidentified Byproducts in GC-MS Analysis
Possible Cause: High reaction temperatures leading to over-dehydrogenation, cracking, or other side reactions.
Troubleshooting Steps:
| Parameter | Observation | Suggested Action | Expected Outcome |
| Reaction Temperature | Temperature significantly exceeds the optimal range for dehydrogenation. | Lower the reaction temperature and optimize for selectivity over conversion. | Reduced formation of thermal degradation byproducts. |
| Catalyst Selectivity | The catalyst may be promoting undesired side reactions. | Screen different types of dehydrogenation catalysts (e.g., iron oxide-based, noble metal-based) for higher selectivity. | Enhanced yield of the desired product with fewer impurities. |
| Feedstock Purity | Impurities in the 3-methyl-5-ethylpyridine starting material. | Purify the starting material before the dehydrogenation step. | Elimination of byproducts originating from feedstock impurities. |
Experimental Protocols
Purity Assessment of this compound using GC-MS
-
Objective: To identify and quantify the main product and any impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[3]
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating pyridine derivatives.[3]
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dilute a small sample of the crude or purified product in a suitable solvent (e.g., dichloromethane or methanol) before injection.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and common side reactions.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow from synthesis to analysis.
References
Technical Support Center: Characterization of Impurities in 3-Methyl-5-vinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 3-Methyl-5-vinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
Impurities in this compound can originate from several sources, including the manufacturing process, degradation, and improper storage.[1] Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Byproducts: Compounds formed during the synthesis, such as isomers or products of side reactions.
-
Intermediates: Unconverted chemical intermediates from the synthesis steps.
-
Reagents and catalysts: Residual reagents, solvents, or catalysts used in the manufacturing process.[1]
-
Degradation products: Compounds formed due to exposure to heat, light, air (oxidation), or moisture.[1][2]
-
Polymers: this compound can polymerize, especially when heated, leading to the formation of oligomers and polymers.[3]
Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of impurities. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification of non-volatile impurities and purity determination.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying functional groups present in the impurities.[4]
Troubleshooting Guides
Problem 1: An unknown peak is observed in the GC-MS chromatogram of my this compound sample.
Possible Causes and Solutions:
-
Contamination: The peak could be from a contaminated solvent, glassware, or syringe.
-
Troubleshooting Step: Run a blank analysis with just the solvent to check for contamination. Ensure all glassware is thoroughly cleaned and rinsed.
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline or discrete peaks.
-
Troubleshooting Step: Condition the GC column according to the manufacturer's instructions. Check the maximum operating temperature of your column.
-
-
Presence of an Isomer or Positional Impurity: The synthesis of this compound might result in the formation of structural isomers.
-
Troubleshooting Step: Analyze the mass spectrum of the unknown peak. Compare the fragmentation pattern with a spectral library or with the expected fragmentation of potential isomers.
-
-
Degradation Product: The sample may have degraded due to improper handling or storage.
-
Troubleshooting Step: Review the storage conditions of your sample. Degradation can be initiated by exposure to light, heat, or air. Re-analyze a freshly opened sample if available.
-
Problem 2: The purity of my this compound sample is lower than expected when analyzed by HPLC.
Possible Causes and Solutions:
-
Inadequate Chromatographic Separation: The HPLC method may not be optimized to separate all impurities from the main peak.
-
Troubleshooting Step: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve resolution. Consider using a different column chemistry (e.g., a different stationary phase).
-
-
Presence of Non-volatile Impurities: These would not be detected by GC-MS.
-
Troubleshooting Step: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if available, in addition to a UV detector, to detect impurities that lack a UV chromophore.
-
-
Sample Diluent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and inaccurate quantification.
-
Troubleshooting Step: Dissolve the sample in the mobile phase or a weaker solvent.[5]
-
Problem 3: The NMR spectrum of my sample shows unexpected signals.
Possible Causes and Solutions:
-
Residual Solvents: Small amounts of solvents used in the synthesis or purification process may be present.
-
Troubleshooting Step: Compare the chemical shifts of the unknown signals with the known shifts of common laboratory solvents.
-
-
Presence of Structural Isomers: Isomeric impurities will have distinct NMR signals.
-
Troubleshooting Step: Carefully analyze the coupling patterns and chemical shifts of the signals to propose potential isomeric structures. 2D NMR techniques like COSY and HSQC can help in elucidating the structures.
-
-
Polymerization: The presence of oligomers or polymers can lead to broad signals in the NMR spectrum.
-
Troubleshooting Step: Look for broad humps in the baseline, particularly in the aliphatic and aromatic regions.
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile and semi-volatile impurities.[4]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4][5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Inlet Temperature: 250°C.[5]
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: 40-400 amu.[5]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[4]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify non-volatile components.[5]
-
Instrumentation: HPLC system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection: UV at 254 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the sample.[5]
-
Instrumentation: 400 MHz NMR Spectrometer.[5]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).[5]
-
Data Processing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals to determine relative proton ratios.[5]
Data Presentation
Table 1: Potential Impurities and their Characterization Data
| Impurity Type | Potential Compound | Expected GC-MS (m/z) | Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) |
| Starting Material | 2-Methyl-5-ethylpyridine | 121 (M+), 106 | 1.2 (t, 3H), 2.6 (q, 2H), 2.5 (s, 3H), 7.0-8.3 (m, 3H) |
| Isomer | 3-Methyl-2-vinylpyridine | 119 (M+), 118, 92 | Signals for methyl, vinyl, and pyridine protons with different shifts and coupling constants compared to the main product. |
| Degradation Product | 3-Methylpyridine | 93 (M+), 92, 66 | 2.3 (s, 3H), 7.1-8.4 (m, 4H) |
| Polymer | Poly(this compound) | Not applicable | Broad signals in the NMR spectrum |
Note: The exact m/z values and chemical shifts may vary slightly depending on the instrument and conditions.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting logic for unexpected analytical results.
References
Avoiding gel formation during 3-Methyl-5-vinylpyridine polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gel formation during the polymerization of 3-Methyl-5-vinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is gel formation and why does it occur during this compound polymerization?
A1: Gel formation, or gelation, is the formation of a cross-linked, insoluble polymer network within the reaction mixture, resulting in a gelatinous or solid mass. In the context of this compound polymerization, this is typically an undesired side reaction that can ruin the synthesis. The primary cause of gel formation is the uncontrolled propagation of polymer chains, leading to branching and cross-linking reactions. In free radical polymerization, this can be exacerbated by high monomer concentration, high temperature, or the presence of impurities that can act as cross-linking agents.
Q2: What are the key factors that influence gel formation in vinylpyridine polymerization?
A2: Several factors can contribute to gel formation. These include:
-
Monomer Concentration: Higher monomer concentrations can increase the probability of chain transfer reactions to the polymer, leading to branching and eventual cross-linking.
-
Initiator Concentration: An inappropriate initiator concentration can lead to a high concentration of radicals, promoting uncontrolled polymerization and termination reactions that can result in cross-linking.
-
Temperature: Elevated temperatures can increase the rate of polymerization and side reactions, making the process more difficult to control and increasing the likelihood of gelation.
-
Solvent Choice: The solvent can influence the solubility of the growing polymer chains. Poor solubility can lead to precipitation and the formation of localized areas of high polymer concentration, which can promote gelation.
-
Impurities: The presence of difunctional impurities in the monomer can act as cross-linkers, leading to gel formation.
Q3: How can I prevent gel formation during the polymerization of this compound?
A3: Preventing gel formation requires careful control over the polymerization conditions. Here are some key strategies:
-
Utilize Controlled Radical Polymerization (CRP) Techniques: Techniques like Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide better control over the polymerization process, minimizing side reactions that lead to gelation.[1][2]
-
Optimize Reaction Conditions: Carefully control the monomer and initiator concentrations, as well as the reaction temperature. Lowering these parameters can often reduce the risk of gel formation.
-
Proper Solvent Selection: Use a solvent that ensures the solubility of both the monomer and the resulting polymer throughout the reaction. For poly(vinylpyridines), polar aprotic solvents like DMF or DMSO can be good choices.[3]
-
Monomer Purification: Ensure the this compound monomer is free from impurities, especially any difunctional vinyl compounds. Distillation of the monomer prior to use is recommended.
-
Use of Inhibitors: For storage of the monomer to prevent premature polymerization which can lead to impurities, inhibitors like 4-tert-Butylcatechol (TBC) can be used.[4] However, these must be removed before polymerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous and forms a gel early in the polymerization. | 1. Reaction temperature is too high.2. Initiator concentration is excessive.3. Monomer concentration is too high. | 1. Lower the reaction temperature. For free-radical polymerization, temperatures are often in the range of 60-80°C.[5]2. Reduce the initiator concentration.3. Decrease the initial monomer concentration by adding more solvent. |
| Gel formation is observed at high monomer conversion. | 1. Chain transfer to polymer is becoming significant.2. Depletion of initiator or monomer leading to changes in kinetics.[6] | 1. Stop the reaction at a lower conversion before the onset of gelation.2. Consider using a controlled polymerization technique like RAFT or NMP to maintain living chain ends and minimize side reactions. |
| Inconsistent results with some batches forming gels while others do not. | 1. Impurities in the monomer.2. Inconsistent oxygen levels in the reaction (for free radical polymerization). | 1. Purify the monomer by distillation before each use to remove inhibitors and any polymeric impurities.2. Ensure a consistent inert atmosphere (e.g., nitrogen or argon) is maintained throughout the polymerization to prevent oxygen inhibition and related side reactions. |
| Polymer precipitates out of solution before gelation. | The chosen solvent is not suitable for the polymer at the reaction temperature. | Select a better solvent that can maintain the polymer in solution at the desired concentration and temperature. Consider solvent mixtures if necessary. |
Experimental Protocols
Example Protocol for Controlled Radical Polymerization (RAFT) of a Vinylpyridine
This is a general guideline and may require optimization for this compound.
Materials:
-
This compound (purified by distillation)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
Procedure:
-
The RAFT agent, initiator, and solvent are added to a Schlenk flask equipped with a magnetic stir bar.
-
The flask is sealed, and the mixture is degassed by several freeze-pump-thaw cycles.
-
The purified this compound monomer is then added to the flask under an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (e.g., 70°C) and stirred for the specified time.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum.
Visualizations
Caption: Factors leading to gel formation during polymerization.
Caption: A logical workflow for troubleshooting gel formation.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. web.itu.edu.tr [web.itu.edu.tr]
Validation & Comparative
A Comparative Analysis of Reactivity: 3-Methyl-5-vinylpyridine vs. 2-Methyl-5-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Methyl-5-vinylpyridine and 2-Methyl-5-vinylpyridine. Understanding the nuanced differences in their reactivity is crucial for applications in polymer chemistry, materials science, and as precursors in pharmaceutical synthesis. This document synthesizes available experimental data and theoretical principles to offer a comprehensive overview.
Introduction
This compound and 2-Methyl-5-vinylpyridine are structural isomers, differing only in the position of the methyl group on the pyridine ring relative to the nitrogen atom and the vinyl group. This seemingly minor structural variation leads to significant differences in their electronic and steric properties, which in turn dictates their reactivity in various chemical transformations, most notably polymerization reactions.
Key Structural Differences:
-
2-Methyl-5-vinylpyridine: The methyl group is in the ortho position relative to the nitrogen atom. This proximity introduces steric hindrance around the nitrogen and can influence the electronic environment of the pyridine ring through inductive and steric effects.
-
This compound: The methyl group is in the meta position relative to the nitrogen atom. This placement results in less steric hindrance around the nitrogen compared to the 2-methyl isomer and primarily exerts an electronic influence on the ring.
Electronic Properties and Basicity
The basicity of the pyridine nitrogen is a key indicator of the electronic environment of the ring and can influence the reactivity of the vinyl group. A more basic nitrogen suggests a more electron-rich ring system, which can affect the polarization of the vinyl group's double bond.
| Compound | pKa (conjugate acid) | Reference |
| 2-Methyl-5-vinylpyridine | 5.67 | [1] |
| This compound | 5.15 (Predicted) | [2] |
The experimental pKa of 2-methyl-5-vinylpyridine is higher than the predicted pKa of this compound, indicating that the nitrogen atom in the 2-methyl isomer is more basic. This can be attributed to the electron-donating inductive effect of the methyl group, which is more pronounced from the ortho position.
Reactivity in Polymerization
The primary application of these monomers is in the synthesis of polymers and copolymers. Their reactivity in polymerization is influenced by both the electronic nature of the vinyl group and steric factors.
General Reactivity Trends
The reactivity of vinylpyridines in polymerization is generally influenced by the electron-withdrawing nature of the pyridine ring, which activates the vinyl group towards nucleophilic attack and influences its behavior in radical polymerization. The position of the methyl group modifies this reactivity:
-
Electronic Effects: The electron-donating methyl group can slightly decrease the overall electron-withdrawing character of the pyridine ring, thus subtly influencing the reactivity of the vinyl group.
-
Steric Effects: The methyl group in the 2-position can sterically hinder the approach of monomers and propagating polymer chains to the nitrogen atom and potentially the vinyl group, which can affect polymerization kinetics.
Quantitative Reactivity Data
Direct comparative kinetic studies for the homopolymerization of this compound and 2-methyl-5-vinylpyridine under identical conditions are scarce in the published literature. However, reactivity ratios in copolymerization studies provide valuable insights into their relative reactivities.
One study determined the reactivity ratio for the copolymerization of 2-methyl-5-vinylpyridine (M₁) with triethyleneglycol dimethacrylate (M₂) to be r₁ = 0.32 ± 0.065 .[3] This value, being less than 1, indicates that the propagating radical ending in a 2-methyl-5-vinylpyridine unit prefers to add to a triethyleneglycol dimethacrylate monomer rather than another 2-methyl-5-vinylpyridine monomer.
Unfortunately, no directly comparable reactivity ratio data for this compound with the same comonomer could be found. However, based on general principles of vinylpyridine reactivity, it is anticipated that the steric hindrance from the ortho-methyl group in 2-methyl-5-vinylpyridine might lead to a lower homopolymerization rate compared to this compound under certain conditions.
Experimental Protocols
To facilitate direct comparison, the following experimental protocols are proposed.
Determination of pKa
A standardized acid-base titration method can be employed to experimentally determine and compare the pKa values of the conjugate acids of both isomers.
Workflow for pKa Determination:
Caption: Workflow for experimental pKa determination.
Comparative Polymerization Kinetics
A dilatometry or NMR-based method can be used to monitor the rate of homopolymerization of each isomer under identical conditions (initiator concentration, temperature, and solvent).
Experimental Workflow for Comparative Polymerization:
Caption: Experimental workflow for comparative polymerization kinetics.
Synthesis and Purification
Both isomers are typically synthesized from their corresponding methyl-ethylpyridine precursors through dehydrogenation.[4] It is critical to ensure high purity of the monomers for reactivity studies, as impurities can significantly affect polymerization kinetics. Purification is often achieved by vacuum distillation.[3][5]
General Synthesis Pathway:
Caption: General synthesis of methyl-vinylpyridines.
Conclusion
The reactivity of this compound and 2-Methyl-5-vinylpyridine is governed by a subtle interplay of electronic and steric effects.
-
2-Methyl-5-vinylpyridine exhibits higher basicity due to the ortho-methyl group, which also introduces significant steric hindrance around the nitrogen atom. This steric factor is likely to reduce its homopolymerization rate compared to the 3-methyl isomer.
-
This compound , with its meta-methyl group, experiences less steric hindrance, potentially leading to faster polymerization kinetics. Its lower predicted basicity suggests a slightly more electron-withdrawing pyridine ring compared to the 2-methyl isomer, which could also influence vinyl group reactivity.
For researchers and developers, the choice between these two isomers will depend on the specific application. If a more basic polymer backbone is desired or if steric hindrance around the nitrogen is a design feature (e.g., for controlling metal coordination), 2-methyl-5-vinylpyridine may be preferred. Conversely, if higher polymerization rates and less steric congestion are desired, this compound could be the more suitable monomer. Further direct comparative studies are warranted to provide definitive quantitative data on their relative reactivities.
References
- 1. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51961-51-4 [amp.chemicalbook.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]
- 5. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
A Comparative Guide to the Polymerization Kinetics of Vinylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of three vinylpyridine (VP) isomers: 2-vinylpyridine (2VP), 3-vinylpyridine (3VP), and 4-vinylpyridine (4VP). The position of the nitrogen atom in the pyridine ring significantly influences the electronic and steric characteristics of the vinyl group, leading to distinct polymerization behaviors. This document summarizes key kinetic data from various controlled radical polymerization techniques, outlines detailed experimental protocols, and provides a mechanistic rationale for the observed differences.
Executive Summary
The polymerization of vinylpyridine isomers is of significant interest for the development of functional polymers for applications such as drug delivery, gene therapy, and smart materials. The basicity of the pyridine nitrogen allows for pH-responsive behavior and complexation with various molecules and ions. Understanding the polymerization kinetics of each isomer is crucial for designing polymers with controlled architectures, molecular weights, and functionalities.
Generally, 2VP and 4VP are more commonly studied than 3VP. The nitrogen atom in the 2- and 4-positions exerts a stronger electronic influence on the vinyl group, facilitating both anionic and controlled radical polymerization. The polymerization of 3VP has been reported to be faster than styrene and 4VP in nitroxide-mediated radical polymerization. Anionic polymerization of 2VP and 4VP is known to be extremely rapid.
Data Presentation
The following tables summarize the available quantitative data for the polymerization of vinylpyridine isomers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Table 1: RAFT Polymerization of Vinylpyridine Isomers
| Monomer | Polymerization Type | Initiator | RAFT Agent | Temperature (°C) | Apparent Rate Constant (k_app_, s⁻¹) | Polydispersity Index (Đ) | Reference |
| 2-Vinylpyridine | Bulk | AIBN | Cumyl dithiobenzoate (CDB) | 60 | Not explicitly stated, but linear pseudo-first-order plot observed | 1.10 - 1.25 | [1][2] |
| 4-Vinylpyridine | Bulk | AIBN | Cumyl dithiobenzoate (CDB) | 60 | Not explicitly stated, but linear pseudo-first-order plot observed | 1.10 - 1.25 | [1][2] |
| 3-Vinylpyridine | Emulsion | AIBN | 2-Cyano-2-propyl benzodithioate (CPBD) | 80 (macro-RAFT synthesis) | Not explicitly stated, but high conversion achieved | 1.1 (for macro-RAFT) | [3] |
Table 2: ATRP of Vinylpyridine Isomers
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Observations | Polydispersity Index (Đ) | Reference |
| 2-Vinylpyridine | Benzyl chloride | CuCl/PMDETA | Acetone | Ambient | Slower rate with CuCl vs. CuBr due to halogen exchange | < 1.4 | [4] |
| 4-Vinylpyridine | Ethyl 2-bromopropionate | CuCl/TPMA | Aqueous media | 30 | Faster and well-controlled polymerization | < 1.3 | [5][6] |
| 4-Vinylpyridine | PS-Br macroinitiator | CuCl/PMDETA | Not specified | 80 | Faster polymerization without halogen exchange | Not specified | [7] |
Mechanistic Insights: Electronic and Steric Effects
The differences in polymerization kinetics among the vinylpyridine isomers can be attributed to the interplay of electronic and steric effects arising from the position of the nitrogen atom in the pyridine ring.
-
2-Vinylpyridine (2VP): The proximity of the nitrogen atom to the vinyl group in 2VP allows for potential coordination with the propagating radical or initiator/catalyst complex. This can influence the stereochemistry of the resulting polymer. The nitrogen atom's electron-withdrawing nature activates the vinyl group for polymerization.
-
3-Vinylpyridine (3VP): The nitrogen atom is in the meta position relative to the vinyl group. Its electronic influence on the vinyl group is less pronounced compared to 2VP and 4VP. This can lead to different reactivity patterns.
-
4-Vinylpyridine (4VP): The nitrogen atom is in the para position, exerting a strong electron-withdrawing effect through resonance, which effectively stabilizes the propagating radical. This generally leads to a well-controlled polymerization.
Experimental Protocols
Monomer Purification
Prior to polymerization, it is crucial to remove the inhibitor (typically p-tert-butylcatechol) from the vinylpyridine monomers. A standard procedure involves the following steps:
-
Dissolve the vinylpyridine monomer in a suitable solvent like diethyl ether.
-
Wash the solution with an aqueous solution of sodium hydroxide (e.g., 1 M) to remove the acidic inhibitor.
-
Wash with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
For controlled polymerization techniques like anionic polymerization, further purification by distillation under reduced pressure from a suitable drying agent (e.g., calcium hydride) is necessary.[8][9][10][11][12][13]
RAFT Polymerization of 2-Vinylpyridine and 4-Vinylpyridine
This protocol is based on the bulk RAFT polymerization of 2VP and 4VP.[1][2]
Materials:
-
2-Vinylpyridine or 4-Vinylpyridine (purified)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Cumyl dithiobenzoate (CDB) (RAFT agent)
-
Septa-sealed vials
-
Nitrogen source
Procedure:
-
In a septa-sealed vial, add the desired amounts of AIBN and CDB.
-
Add the purified 2-vinylpyridine or 4-vinylpyridine monomer. A typical molar ratio of [Monomer]:[CDB]:[AIBN] is 374:1:0.21.
-
Seal the vial and deoxygenate the mixture by purging with nitrogen for at least 30 minutes.
-
Place the vial in a preheated oil bath at 60 °C to initiate polymerization.
-
At specific time intervals, take aliquots to monitor monomer conversion and molecular weight evolution by techniques such as ¹H NMR and size exclusion chromatography (SEC).
-
To quench the polymerization, cool the vial in an ice bath and expose the contents to air.
ATRP of 4-Vinylpyridine in Aqueous Media
This protocol describes a well-controlled ATRP of 4VP in an aqueous environment.[5][6]
Materials:
-
4-Vinylpyridine (purified)
-
Ethyl 2-bromopropionate (initiator)
-
Copper(I) chloride (CuCl)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Deionized water (deoxygenated)
-
Schlenk flask
-
Nitrogen source
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add CuCl and TPMA.
-
Add deoxygenated deionized water and stir until a homogeneous catalyst complex is formed.
-
Add the purified 4-vinylpyridine monomer to the flask.
-
Initiate the polymerization by adding ethyl 2-bromopropionate.
-
Maintain the reaction at 30 °C with constant stirring.
-
Monitor the polymerization progress by taking samples at regular intervals for analysis of conversion and molecular weight.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
The polymer can be purified by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a suitable non-solvent.
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Simplified mechanism of RAFT polymerization.
Caption: Simplified mechanism of ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nsrrc.org.tw [nsrrc.org.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution - Google Patents [patents.google.com]
- 10. The polymerization of 4-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 12. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 13. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
Reactivity of 3-Methyl-5-vinylpyridine in Copolymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of vinylpyridine derivatives is crucial for the tailored design of functional polymers. This guide provides a comparative analysis of the reactivity ratios of 3-methyl-5-vinylpyridine with various comonomers, supported by experimental data and detailed protocols.
Due to the limited availability of specific data for this compound, this guide utilizes data for its close structural isomer, 2-methyl-5-vinylpyridine, as a proxy to provide valuable insights into its copolymerization characteristics.
Comparative Reactivity Ratios
The reactivity of a monomer in a copolymerization reaction is quantified by its reactivity ratio (r). This value indicates the preference of a growing polymer chain ending in a certain monomer unit to add the same type of monomer (homo-propagation) versus the other monomer (cross-propagation). The following table summarizes the known reactivity ratios for the copolymerization of 2-methyl-5-vinylpyridine (M₁) with several comonomers (M₂).
| Comonomer (M₂) | r₁ (2-Methyl-5-vinylpyridine) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type |
| Triethyleneglycol dimethacrylate | 0.32 ± 0.065[1] | 0.59 ± 0.06[1] | 0.1888 | Alternating |
| Butadiene | 0.76 ± 0.02 | 1.18 ± 0.03 | 0.8968 | Statistical |
Data for the copolymerization with butadiene was obtained from a secondary source referencing the work of Farberov and Tsailingol'd.
Interpretation of Reactivity Ratios:
-
r₁ < 1 and r₂ < 1: Both growing chains prefer to add the other monomer, leading to a tendency for alternating copolymers . The product of the reactivity ratios (r₁ * r₂) being close to zero, as seen with triethyleneglycol dimethacrylate, indicates a strong alternating tendency.[1]
-
r₁ < 1 and r₂ > 1 (or vice versa): One monomer is more reactive than the other. The copolymer will be enriched with the more reactive monomer.
-
r₁ * r₂ ≈ 1: The system behaves ideally, and the monomer units are incorporated randomly, forming a statistical copolymer . This is observed in the copolymerization with butadiene.
-
r₁ > 1 and r₂ > 1: Both growing chains prefer to add their own monomer, which can lead to the formation of block copolymers .
Unfortunately, specific reactivity ratios for the copolymerization of 2-methyl-5-vinylpyridine with the widely used comonomers styrene, methyl methacrylate, and acrylonitrile could not be located in the available literature. However, a 1964 paper by Davankov et al. mentions that Ostroverkhov, Vakarchuk, and Sinyavskii had determined the reactivity ratios for the copolymerization of 2-methyl-5-vinylpyridine with styrene, though the values were not provided in the referencing article.[1]
Experimental Protocols
The determination of reactivity ratios involves synthesizing a series of copolymers with varying initial monomer feed compositions. The composition of the resulting copolymers is then determined at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.
General Procedure for Free-Radical Copolymerization of Vinylpyridines
This protocol is a generalized procedure based on methods reported for the copolymerization of other vinylpyridine derivatives.[2]
Materials:
-
2-Methyl-5-vinylpyridine (or this compound), purified by vacuum distillation.
-
Comonomer (e.g., styrene, methyl methacrylate, acrylonitrile), purified to remove inhibitors.
-
Initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN), recrystallized from a suitable solvent like methanol.
-
Solvent (e.g., benzene, toluene, dimethylformamide - DMF), dried and distilled.
Procedure:
-
Preparation of Monomer Solutions: Prepare a series of solutions with different molar ratios of 2-methyl-5-vinylpyridine and the comonomer in the chosen solvent.
-
Initiator Addition: Add a known amount of the initiator (e.g., 0.1-1.0 mol% relative to the total monomer concentration) to each monomer solution.
-
Degassing: Transfer the solutions to polymerization tubes or flasks. Subject the mixtures to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the tubes or flasks under vacuum or an inert atmosphere (e.g., nitrogen or argon) and place them in a constant temperature bath to initiate polymerization. The reaction temperature will depend on the initiator used (e.g., 60-80 °C for AIBN).
-
Termination: After a predetermined time to achieve low conversion, quench the polymerization by rapidly cooling the reaction mixture and/or adding an inhibitor.
-
Isolation and Purification: Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane, or water, depending on the copolymer's solubility). Filter the precipitated polymer and wash it thoroughly to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature until a constant weight is achieved.
Determination of Copolymer Composition
The composition of the synthesized copolymers can be determined using various analytical techniques:
-
Elemental Analysis: By determining the percentage of nitrogen in the copolymer, the molar fraction of the vinylpyridine monomer can be calculated.[3][4] This method is particularly useful when the comonomer does not contain nitrogen.
-
¹H NMR Spectroscopy: The molar composition of the copolymer can be determined by integrating the characteristic proton signals of each monomer unit in the ¹H NMR spectrum.[5]
-
UV-Vis Spectroscopy: If one of the monomers has a distinct chromophore, its concentration in the copolymer can be determined by measuring the absorbance at a specific wavelength.[2]
Data Analysis: Determining Reactivity Ratios
Once the copolymer composition for each initial monomer feed ratio is known, the reactivity ratios can be determined using graphical methods such as the Fineman-Ross or Kelen-Tüdős methods, or by non-linear least squares analysis.
Visualizing the Copolymerization Process
The following diagrams illustrate the key concepts and workflows involved in determining reactivity ratios.
Caption: Experimental workflow for determining copolymerization reactivity ratios.
Caption: Interpretation of reactivity ratios and resulting copolymer structures.
References
A Comparative Analysis of the Thermal Properties of Poly(4-vinylpyridine) and Poly(3-Methyl-5-vinylpyridine)
This guide delves into the critical thermal properties of two pyridine-based polymers, poly(4-vinylpyridine) and poly(3-Methyl-5-vinylpyridine). A thorough understanding of these properties, such as glass transition temperature and thermal decomposition, is paramount for their application in various fields, including drug delivery systems, catalysis, and material science. While extensive data exists for P4VP, the thermal behavior of P3M5VP is less documented. This guide compiles the available experimental data for P4VP and offers a scientifically grounded discussion on the anticipated thermal characteristics of P3M5VP based on structure-property relationships in polymers.
Comparative Thermal Properties
The thermal behavior of a polymer is dictated by its molecular structure, including chain flexibility, intermolecular forces, and molecular weight. For the polymers , the key structural difference is the presence of a methyl group on the pyridine ring of P3M5VP.
| Thermal Property | Poly(4-vinylpyridine) (P4VP) | Poly(this compound) (P3M5VP) |
| Glass Transition Temperature (Tg) | 137 - 142 °C | Not experimentally determined (Theoretically expected to be higher than P4VP) |
| Thermal Decomposition Temperature (Td) | Onset around 400 °C, with maximum degradation rate around 420 °C under an inert atmosphere.[1] | Not experimentally determined (Theoretically expected to be similar to or slightly lower than P4VP) |
Theoretical Insight into Poly(this compound) Thermal Properties
The introduction of a methyl group onto the pyridine ring in poly(this compound) is expected to influence its thermal properties in comparison to poly(4-vinylpyridine).
Glass Transition Temperature (Tg): The presence of the methyl group in the 3-position of the pyridine ring is likely to increase the steric hindrance and restrict the rotational freedom of the polymer backbone. This increased rigidity would lead to a higher glass transition temperature for P3M5VP compared to P4VP. A higher Tg implies that the polymer will remain in a glassy, rigid state at higher temperatures, which can be a desirable characteristic for applications requiring dimensional stability.
Thermal Decomposition (Td): The thermal decomposition of vinyl polymers often initiates at sites of structural weakness. The fundamental degradation mechanism for both polymers is expected to be similar, primarily involving chain scission and depolymerization.[2][3] The methyl group in P3M5VP is not expected to significantly alter the main chain C-C bond strengths. Therefore, the onset of thermal decomposition for P3M5VP is anticipated to be in a similar range to that of P4VP. However, the specific degradation pathway and the composition of the resulting volatile products might differ due to the presence of the methyl substituent.
Experimental Methodologies
The data presented for poly(4-vinylpyridine) and the theoretical considerations for poly(this compound) are based on standard thermal analysis techniques.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
-
Typical Protocol: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle to erase any prior thermal history. For instance, a sample may be heated from room temperature to 230 °C at a rate of 10 °C/min, cooled at the same rate, and then reheated at 10 °C/min.[4] The Tg is determined from the midpoint of the transition in the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Decomposition
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on the thermal stability and decomposition profile of the material.
-
Typical Protocol: A known mass of the polymer sample is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) in an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[1][5] The mass loss is continuously recorded as a function of temperature, and the onset of decomposition and the temperature of maximum degradation rate can be determined from the resulting TGA curve and its derivative (DTG).
Logical Workflow for Polymer Thermal Property Comparison
Caption: Logical workflow for the comparative thermal analysis of polymers.
Signaling Pathway for Thermal Degradation
Caption: Generalized pathway for the thermal degradation of vinyl polymers.
References
- 1. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal degradation of poly(vinylpyridine)s [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis for Structural Confirmation of Poly(3-Methyl-5-vinylpyridine): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of poly(3-Methyl-5-vinylpyridine). Due to the limited availability of direct experimental data for poly(this compound), this guide leverages a comparative approach, presenting established data for its isomers, poly(2-vinylpyridine) and poly(4-vinylpyridine), alongside reasoned estimations for the target polymer. This approach allows for a robust framework for researchers to confirm the structure of poly(this compound) based on anticipated spectroscopic characteristics.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of poly(this compound) and its common isomers. The data for poly(this compound) are predicted based on established principles of spectroscopy and the known effects of methyl and vinyl group substitutions on the pyridine ring.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Polymer | Chemical Shift (δ) of Pyridine Ring Protons (ppm) | Chemical Shift (δ) of Vinyl Backbone Protons (ppm) | Chemical Shift (δ) of Methyl Protons (ppm) |
| Poly(this compound) | ~8.2-8.5 (s, 1H), ~7.3-7.6 (s, 1H), ~6.9-7.2 (s, 1H) | ~1.3-2.1 (br m, 3H) | ~2.3-2.5 (s, 3H) |
| Poly(2-vinylpyridine) | ~8.2-8.5 (br), ~6.9-7.5 (br), ~6.3-6.8 (br) | ~1.4-2.3 (br) | N/A |
| Poly(4-vinylpyridine) | ~8.2-8.6 (br d, 2H)[1][2] | ~1.4-2.0 (br m, 3H)[1][2] | N/A |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Polymer | Chemical Shift (δ) of Pyridine Ring Carbons (ppm) | Chemical Shift (δ) of Vinyl Backbone Carbons (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) |
| Poly(this compound) | ~148-150, ~145-147, ~135-138, ~132-134, ~123-125 | ~40-46, ~35-40 | ~18-20 |
| Poly(2-vinylpyridine) | ~163, ~149, ~136, ~123, ~121 | ~40, ~37 | N/A |
| Poly(4-vinylpyridine) | ~155, ~150, ~124[1] | ~40-45, ~38-42 | N/A |
Table 3: FTIR Spectral Data (cm⁻¹)
| Polymer | Pyridine Ring C=C, C=N Stretching | C-H Stretching (Aromatic) | C-H Stretching (Aliphatic) | C-H Bending (Alkyl) |
| Poly(this compound) | ~1600, ~1570, ~1470, ~1420 | ~3050-3000 | ~2960-2850 | ~1450, ~1380 |
| Poly(2-vinylpyridine) | 1589, 1568, 1471, 1433[3] | ~3060-3010 | 2927, 2854 | Not prominent |
| Poly(4-vinylpyridine) | 1598, 1557, 1449, 1413[3][4] | ~3070-3020 | ~2920, ~2850 | Not prominent |
Table 4: UV-Vis Spectral Data
| Polymer | λmax (nm) | Solvent |
| Poly(this compound) | ~260-270 | Ethanol |
| Poly(2-vinylpyridine) | ~263 | Ethanol |
| Poly(4-vinylpyridine) | ~257[3] | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the polymer.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the polymer is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30 or similar).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymer.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the polymer.
Instrumentation: UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., ethanol, chloroform). A typical concentration is in the range of 0.01-0.1 mg/mL.
-
Use a quartz cuvette with a 1 cm path length.
-
Fill a reference cuvette with the pure solvent.
Acquisition Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
Data Processing:
-
Record the absorbance spectrum of the polymer solution.
-
The instrument software will automatically subtract the absorbance of the solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for structural confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of poly(this compound).
Caption: Logical workflow for the structural confirmation of poly(this compound) via spectroscopic data analysis and comparison.
References
A Comparative Guide to Initiators for 3-Methyl-5-vinylpyridine Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polymers from 3-Methyl-5-vinylpyridine (3M5VP) is crucial for a variety of applications, including the development of advanced drug delivery systems, functional coatings, and specialized materials in biomedical devices. The choice of initiator is a critical parameter that dictates the outcome of the polymerization, influencing key polymer characteristics such as molecular weight, polydispersity, and chain-end functionality. This guide provides a comparative overview of common initiator systems for the polymerization of 3M5VP, supported by experimental data and detailed protocols to aid in the rational selection of an appropriate polymerization strategy.
Performance Comparison of Initiator Systems
The selection of an initiator for the polymerization of this compound is dependent on the desired polymer characteristics. The following tables summarize the performance of various initiator classes, including free radical, controlled radical (NMP, ATRP, RAFT), anionic, and cationic polymerization. The data presented is a compilation from studies on vinylpyridine monomers, which serve as a close structural and reactivity analog to 3M5VP.
| Initiator Type | Initiator/Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Key Advantages | Limitations |
| Free Radical | Benzoyl Peroxide (BPO) | 70 | 1 | >90 | Not controlled | Broad | Simple, robust, wide monomer scope. | Poor control over molecular weight and architecture, broad polydispersity. |
| Potassium Persulfate | 70 | 1 | High | Not controlled | Broad | Water-soluble, suitable for emulsion/suspension polymerization.[1] | Similar lack of control as other free radical initiators. | |
| NMP | TEMPO/BPO | 110-138 | 1-5 | 40-90 | 5,000-20,000 | 1.2-1.5 | Controlled polymerization, allows for block copolymer synthesis.[2] | High temperatures required, slower reaction rates. |
| ATRP | Ethyl 2-bromoisobutyrate/CuCl/Bpy | 70 | 0.5-10 | 10-90 | 2,000-15,000 | 1.1-1.5 | Well-controlled polymerization at lower temperatures, versatile for various monomers.[3] | Catalyst removal can be challenging, sensitivity to impurities. |
| Me6TREN/CuCl | 40 | 3 | ~90 | - | Low | Efficient for vinylpyridines.[4] | Ligand synthesis and purification required. | |
| RAFT | Cumyl dithiobenzoate (CDB)/AIBN | 60 | 2-24 | 10-95 | 5,000-30,000 | 1.1-1.3 | Excellent control, wide range of compatible monomers and functional groups.[5] | RAFT agent synthesis can be complex, potential for color in the final polymer. |
| 2-Cyano-2-propyl benzodithioate (CPBD)/AIBN | - | - | 95 | 18,600 | 1.1 | Effective for producing macroRAFT agents for block copolymer synthesis.[6] | Requires careful selection of RAFT agent for the specific monomer. | |
| Anionic | n-BuLi or sec-BuLi | -78 | 1-4 | High | Controlled | <1.1 | Produces highly uniform polymers with narrow molecular weight distribution, allows for synthesis of block copolymers with high fidelity.[7] | Requires stringent reaction conditions (high purity reagents, inert atmosphere), not tolerant to many functional groups.[7] |
| Cationic | β-diketiminato rare-earth metal complexes/[Ph3C][B(C6F5)4] | - | - | Quantitative | - | - | Can produce highly isotactic polymers.[8] | Limited to specific catalyst systems, can be sensitive to impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible polymer synthesis. Below are representative protocols for key polymerization techniques, which can be adapted for this compound.
Free Radical Polymerization Protocol
This protocol describes a typical free radical polymerization of a vinylpyridine monomer using a thermal initiator.[1]
Materials:
-
This compound (purified by passing through a column of basic alumina to remove inhibitor)
-
Benzoyl Peroxide (BPO) or Potassium Persulfate
-
Anhydrous solvent (e.g., toluene or water for persulfate)
-
Schlenk flask and line for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified this compound monomer and the initiator (e.g., BPO) in the anhydrous solvent.
-
The molar ratio of monomer to initiator will influence the molecular weight, though not in a controlled manner.
-
The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a predetermined time.
-
Polymerization can be monitored by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine monomer conversion.
-
The reaction is terminated by cooling the mixture to room temperature.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane).
-
The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum.
Nitroxide-Mediated Polymerization (NMP) Protocol
This protocol outlines the steps for a controlled radical polymerization using a nitroxide mediator.[2][9]
Materials:
-
This compound (purified)
-
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Benzoyl Peroxide (BPO)
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the purified this compound monomer, TEMPO, and BPO in anhydrous toluene. The molar ratio of monomer:initiator:mediator will determine the target molecular weight.[9]
-
The reaction mixture is heated to a specific temperature (e.g., 125-138 °C) and stirred for a predetermined time to achieve the desired conversion.[9]
-
The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion.[9]
-
The polymerization is terminated by cooling the reaction mixture to room temperature.[9]
-
The polymer is then isolated by precipitation into a non-solvent, such as cold methanol.[9]
-
The precipitated polymer is filtered, washed with fresh methanol, and dried under vacuum to a constant weight.[9]
Atom Transfer Radical Polymerization (ATRP) Protocol
This protocol provides a general procedure for ATRP of a vinylpyridine monomer.[3][10]
Materials:
-
This compound (purified)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) chloride (CuCl) (catalyst)
-
2,2'-Bipyridine (bpy) or Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Anhydrous solvent (e.g., toluene or 2-propanol)
Procedure:
-
The ligand (e.g., bpy or TPMA) and CuCl are added to a Schlenk flask under an inert atmosphere.
-
The anhydrous solvent is added, and the mixture is stirred to form the catalyst complex.
-
The purified this compound monomer and the initiator (EBiB) are added to the flask.
-
The reaction is typically carried out at a controlled temperature (e.g., 70°C).
-
Samples are taken at different time intervals to monitor monomer conversion by GC or NMR and molecular weight evolution by size-exclusion chromatography (SEC).
-
The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Protocol
The following is a general protocol for RAFT polymerization of a vinylpyridine monomer.[5][6]
Materials:
-
This compound (purified)
-
RAFT agent (e.g., cumyl dithiobenzoate or 2-cyano-2-propyl benzodithioate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., bulk or a suitable solvent like ethanol)
Procedure:
-
The this compound monomer, RAFT agent, and AIBN are placed in a reaction vessel.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The vessel is backfilled with an inert gas and placed in a preheated oil bath at a specific temperature (e.g., 60°C).[5]
-
The polymerization is allowed to proceed for a set time.
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The polymer is isolated by precipitation into a suitable non-solvent and dried under vacuum.
Visualization of Polymerization Mechanisms
The following diagrams illustrate the fundamental mechanisms of the discussed polymerization techniques.
Caption: Free Radical Polymerization Workflow.
Caption: Nitroxide-Mediated Polymerization (NMP) Mechanism.
Caption: Atom Transfer Radical Polymerization (ATRP) Mechanism.
References
- 1. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Performance Deep Dive: 3-Methyl-5-vinylpyridine-based Copolymers in Drug Delivery
For researchers, scientists, and drug development professionals, the quest for novel polymeric carriers with enhanced therapeutic efficacy and biocompatibility is perpetual. This guide provides a comprehensive performance comparison of 3-Methyl-5-vinylpyridine-based copolymers, offering a critical analysis of their properties against other alternatives, supported by available experimental data.
Copolymers based on this compound (3M5VP) are emerging as a noteworthy class of smart polymers, primarily due to their pH-responsive nature and potential immunomodulatory and anti-cancer activities. This guide will delve into the synthesis, molecular characteristics, and biological performance of these copolymers, drawing comparisons with other vinylpyridine isomers and established drug delivery polymers.
Comparative Analysis of Copolymer Properties
The performance of this compound-based copolymers is best understood in the context of their molecular architecture and in comparison to analogous systems. The following table summarizes the key characteristics of a representative N-vinylpyrrolidone (NVP) and 2-methyl-5-vinylpyridine (a close structural analog to 3M5VP) copolymer, alongside other relevant vinylpyridine-based copolymers.
| Property | NVP / 2-Methyl-5-vinylpyridine Copolymer | Poly(methacrylic acid-ran-2-vinylpyridine) | Poly(4-vinylpyridine)-based Copolymers |
| Synthesis Method | Radical Copolymerization[1] | Nitroxide-Mediated Polymerization[2] | Radical Polymerization |
| Monomer Ratio Determination | Non-aqueous potentiometric titration, 13C NMR[1] | - | - |
| Viscosity-Average Molecular Weight (Mv) | 15.2 - 27.6 kDa (for 35-39 mol% 2M5VP)[1] | - | 15 - 250 kDa (for NVP/2M5VP/4VP terpolymer)[3] |
| Solubility | Water-soluble up to 75 ± 5 mol% of 2M5VP[1] | Water-soluble at low and high pH, insoluble in between[2] | Generally water-soluble at low pH |
| Stimuli-Responsiveness | pH-responsive (implied by pyridine moiety) | pH and Temperature responsive[2] | pH-responsive |
| Reported Biological Activity | Immunostimulating and antitumor effects[1][3] | - | Antimicrobial (quaternized form) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis and characterization of vinylpyridine-based copolymers.
Synthesis of N-vinylpyrrolidone and 2-Methyl-5-vinylpyridine Copolymers by Radical Copolymerization
This protocol is based on the "injection method" mentioned in the literature for synthesizing N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers[1].
-
Monomer and Initiator Preparation: N-vinylpyrrolidone and 2-methyl-5-vinylpyridine are purified by distillation. A solution of the initiator, such as azobisisobutyronitrile (AIBN), is prepared in a suitable solvent (e.g., ethanol).
-
Reaction Setup: A reaction vessel is charged with the initial monomer mixture and solvent, and the solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. The vessel is then heated to the desired reaction temperature (e.g., 60-70°C).
-
Injection of Monomers and Initiator: A mixture of the two monomers and the initiator solution is slowly and continuously injected into the reaction vessel over a defined period. This "injection method" helps to maintain a relatively constant monomer concentration and achieve a more homogeneous copolymer composition.
-
Polymerization: The reaction is allowed to proceed for a specified time to achieve the desired monomer conversion.
-
Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent (e.g., diethyl ether). The precipitate is then filtered, washed with the non-solvent to remove unreacted monomers and initiator, and dried under vacuum.
Characterization of Copolymer Composition by Non-aqueous Potentiometric Titration
This method is used to determine the ratio of monomer units in the copolymer[1].
-
Sample Preparation: A known weight of the dried copolymer is dissolved in a suitable non-aqueous solvent mixture, such as dioxane-methanol.
-
Titration Setup: The solution is placed in a beaker with a combined glass electrode connected to a pH meter. The titration is performed under a nitrogen atmosphere to prevent interference from atmospheric carbon dioxide.
-
Titration: A standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in dioxane) is used as the titrant. The titrant is added in small increments, and the potential (in mV) is recorded after each addition.
-
Data Analysis: The equivalence point of the titration, which corresponds to the complete protonation of the pyridine nitrogen atoms, is determined from the inflection point of the titration curve. The molar content of the vinylpyridine monomer in the copolymer can then be calculated.
Determination of Viscosity-Average Molecular Weight (Mv)
This technique provides an average molecular weight of the polymer chains[1].
-
Solution Preparation: A series of dilute solutions of the copolymer are prepared in a suitable solvent at known concentrations.
-
Viscosity Measurement: The flow times of the pure solvent and each of the polymer solutions are measured using a capillary viscometer (e.g., an Ubbelohde viscometer) in a constant temperature bath.
-
Calculation of Viscosities: The relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red = η_sp / c) are calculated for each concentration (c).
-
Huggins and Kraemer Plots: The reduced viscosity and the inherent viscosity (ln(η_rel) / c) are plotted against the concentration.
-
Intrinsic Viscosity Determination: Both plots are extrapolated to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].
-
Mark-Houwink Equation: The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink equation: [η] = K * Mv^a, where K and 'a' are constants specific to the polymer-solvent-temperature system.
Visualizing the Workflow and Potential Mechanism of Action
To better illustrate the processes involved in the study of these copolymers, the following diagrams are provided.
Caption: Workflow for the synthesis and evaluation of 3M5VP-based copolymers.
The reported immunostimulatory activity of these copolymers, potentially through the activation of interleukin-1, suggests an interaction with immune cells. The following diagram illustrates a hypothetical signaling pathway.
References
Validating the Purity of Synthesized 3-Methyl-5-vinylpyridine: A GC-MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, the verification of purity is a critical step to ensure the reliability and reproducibility of experimental results. For a compound such as 3-Methyl-5-vinylpyridine, a substituted pyridine derivative with potential applications in polymer chemistry and as a synthetic building block, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust analytical technique for purity assessment and impurity identification. This guide provides a comprehensive comparison of GC-MS with alternative methods, supported by detailed experimental protocols and illustrative data.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1] This combination makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The GC component separates the synthesized compound from any residual starting materials, byproducts, or degradation products based on their boiling points and interactions with the chromatographic column. Subsequently, the MS component provides detailed structural information for each separated compound by analyzing its mass-to-charge ratio and fragmentation pattern, allowing for confident identification of both the target molecule and any impurities.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative data from the GC-MS analysis of synthesized this compound. The purity and impurity levels are representative and may vary depending on the synthetic route and purification efficiency.
| Analyte | Expected Purity/Concentration Range (%) | Method of Determination |
| This compound | > 95.0%[2] | GC-MS (Area % or vs. Internal Standard) |
| 3-Methyl-5-ethylpyridine | < 2.0% | GC-MS (Identification by MS library match and retention time) |
| Pyridine Dimers/Oligomers | < 1.0% | GC-MS (Higher molecular weight ions) |
| Other unidentified impurities | < 0.5% each | GC-MS (Identification based on fragmentation patterns) |
Detailed Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or methanol) to create a 1 mg/mL solution.
-
If quantitative analysis with an internal standard is desired, add a known concentration of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977 MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
The purity of this compound is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.
-
For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.
Comparison with Alternative Analytical Techniques
While GC-MS is a preferred method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific analytical requirements and the nature of the expected impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis.[1] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analyte Volatility | Required; suitable for volatile and semi-volatile compounds. | Not required; suitable for non-volatile and thermally labile compounds. |
| Impurity Identification | Excellent; provides structural information from mass spectra, enabling confident identification of unknown impurities.[1] | Possible with a hyphenated mass spectrometer (LC-MS), but standard UV detection provides limited structural information. |
| Sensitivity | High, often in the picogram to femtogram range, especially with selected ion monitoring (SIM). | Good, typically in the nanogram to microgram range with UV detection. |
| Common Impurities Detected | Effective for separating volatile impurities such as residual solvents and unreacted starting materials (e.g., 3-methyl-5-ethylpyridine). | Capable of separating a wider range of impurities, including less volatile by-products and polymeric materials. |
| Sample Throughput | Can be lower due to longer run times and potential for column contamination with non-volatile materials. | Generally higher than GC-MS for routine purity checks. |
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting the appropriate analytical technique.
References
Comparative Guide to Cross-linking Efficiency in Copolymer Networks: A Focus on Vinyl-based Cross-linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-linking efficiency of common vinyl-based cross-linking agents used in the synthesis of copolymer networks. While the primary focus of this inquiry is 3-Methyl-5-vinylpyridine, a comprehensive literature search revealed a significant lack of quantitative experimental data on its cross-linking performance. Therefore, this guide presents a detailed comparison of two widely used and structurally relevant cross-linkers, Divinylbenzene (DVB) and Ethylene Glycol Dimethacrylate (EGDMA), to serve as a benchmark. The methodologies and data presented herein provide a framework for the evaluation of this compound's cross-linking efficiency should it be investigated in future studies.
Comparison of Cross-linking Agents
The selection of a cross-linking agent is a critical parameter in the design of copolymer networks, as it directly influences the material's structural integrity, mechanical properties, and solvent interactions. An ideal cross-linker should offer high reactivity, leading to a high degree of cross-linking and forming a stable three-dimensional network.
Chemical Structures of Compared Cross-linkers
To visually compare the cross-linking agents discussed, their chemical structures are presented below.
Navigating Polymer Molecular Weight: A Comparative Guide to GPC Analysis of Poly(3-Methyl-5-vinylpyridine)
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and reproducibility. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques—Multi-Angle Light Scattering (MALS) and Viscometry—for the molecular weight characterization of poly(3-Methyl-5-vinylpyridine), a polymer of interest in various biomedical and industrial applications.
This publication delves into the experimental protocols, data presentation, and inherent advantages and limitations of each method, supported by representative experimental data. A key focus is placed on the practical aspects of analyzing a substituted polyvinylpyridine, offering insights into potential challenges and strategies for obtaining reliable results.
At a Glance: Comparing the Techniques
The choice of analytical technique for determining the molecular weight of poly(this compound) depends on the specific information required, such as the type of molecular weight average, interest in polymer architecture, and the availability of appropriate standards. While GPC is a widely used and powerful separation technique, coupling it with advanced detectors like MALS and viscometers provides a more complete picture of the polymer's characteristics.
| Feature | Gel Permeation Chromatography (GPC) | Multi-Angle Light Scattering (MALS) | Viscometry |
| Principle | Separation based on hydrodynamic volume in solution. | Measures the intensity of scattered light to determine absolute molecular weight. | Measures the viscosity of a polymer solution to determine the viscosity-average molecular weight. |
| Molecular Weight Info | Relative Mn, Mw, Mz, and Polydispersity Index (PDI) (requires calibration). | Absolute Mw, and radius of gyration (Rg). | Viscosity-average molecular weight (Mv). |
| Calibration | Requires calibration with standards of known molecular weight and similar structure. | Does not require calibration for molecular weight, but requires known dn/dc value. | Requires knowledge of Mark-Houwink parameters (K and a). |
| Structural Info | Limited information on branching without advanced detectors. | Can provide information on conformation and branching when coupled with GPC. | Can provide insights into polymer shape and solvent interactions through the Mark-Houwink 'a' value. |
| Advantages | High-throughput, provides molecular weight distribution.[1][2] | Provides absolute molecular weight, no need for column calibration.[3][4] | Simple, low-cost instrumentation. |
| Disadvantages | Relative molecular weights are dependent on calibration standards.[1] | Sensitive to sample purity (dust, aggregates), requires accurate concentration and dn/dc values. | Provides only an average molecular weight, requires known constants. |
Table 1. High-level comparison of GPC, MALS, and Viscometry for polymer molecular weight determination.
Quantitative Data Summary
The following table presents a hypothetical comparative dataset for a poly(this compound) sample, illustrating the typical results obtained from each technique. It is important to note that obtaining such a direct comparison from a single study is challenging; this table is a composite representation based on typical data for similar polymers.
| Parameter | GPC (Relative to Polystyrene Standards) | SEC-MALS (Absolute) | Viscometry |
| Number-Average Molecular Weight (Mn) | 45,000 g/mol | 52,000 g/mol | - |
| Weight-Average Molecular Weight (Mw) | 68,000 g/mol | 75,000 g/mol | - |
| Viscosity-Average Molecular Weight (Mv) | - | - | 72,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.51 | 1.44 | - |
| Radius of Gyration (Rg) | - | 12.5 nm | - |
Table 2. Illustrative comparative data for the molecular weight determination of a poly(this compound) sample.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for reproducible results. Below are representative methodologies for each technique.
Gel Permeation Chromatography (GPC)
This protocol is adapted from established methods for the analysis of poly(2-vinylpyridine), a close structural analog.[5]
-
System: Agilent 1260 Infinity II GPC/SEC System
-
Columns: 2 x Agilent PLgel 5 µm MIXED-C columns (300 x 7.5 mm) preceded by a PLgel 5 µm guard column (50 x 7.5 mm)
-
Mobile Phase: Dimethylformamide (DMF) with 0.1% LiBr
-
Flow Rate: 1.0 mL/min
-
Temperature: 50 °C
-
Detector: Differential Refractive Index (DRI)
-
Calibration: Polystyrene standards
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1-2 mg/mL and filtered through a 0.45 µm PTFE syringe filter before injection.
Static Light Scattering (SLS) for Absolute Molecular Weight
This can be performed as a standalone (batch) measurement or, more powerfully, coupled with GPC (SEC-MALS).
-
System (SEC-MALS): GPC system as described above, with a multi-angle light scattering detector (e.g., Wyatt DAWN) and a refractive index detector connected in series after the columns.
-
dn/dc Determination: The refractive index increment (dn/dc) of poly(this compound) in the mobile phase must be determined offline using a dedicated instrument or estimated from literature values for similar polymers.
-
Data Analysis: Software such as ASTRA is used to process the light scattering and concentration detector signals to calculate the absolute molecular weight at each elution slice.
Viscometry for Viscosity-Average Molecular Weight
-
Instrument: Ubbelohde or similar capillary viscometer in a temperature-controlled bath (e.g., 25 °C).
-
Solvent: A suitable solvent for poly(this compound) for which Mark-Houwink parameters are known or can be determined (e.g., methanol).
-
Procedure:
-
Prepare a series of dilute polymer solutions of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 g/dL).
-
Measure the flow time of the pure solvent (t₀) and each polymer solution (t).
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).
-
Determine the intrinsic viscosity [η] by plotting reduced viscosity (η_sp/c) versus concentration and extrapolating to zero concentration.
-
-
Calculation: Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). For poly(2-methyl-5-vinylpyridine) in methanol at 25°C, the reported parameters are K = 0.80 x 10⁻⁴ dL/g and a = 0.76. These can serve as a starting point for poly(this compound).
Mandatory Visualizations
To better illustrate the experimental workflows and the relationships between the different analytical approaches, the following diagrams are provided.
Caption: Workflow for GPC analysis of poly(this compound).
Caption: Data relationship in a Triple Detection GPC system.
Challenges in the Analysis of Poly(this compound)
The analysis of polar polymers such as poly(this compound) can present specific challenges:
-
Secondary Interactions: The nitrogen atom in the pyridine ring can lead to interactions with the GPC column stationary phase, resulting in peak tailing and inaccurate molecular weight determination. The addition of salts like LiBr to the mobile phase is often necessary to suppress these interactions.
-
Solubility: Finding a suitable solvent that dissolves the polymer well and is compatible with the GPC system is crucial. For substituted polyvinylpyridines, solvents like DMF, THF, or aqueous buffers at low pH are often employed.
-
Calibration Standards: The hydrodynamic volume of poly(this compound) may differ significantly from that of polystyrene standards, leading to inaccuracies in relative molecular weight determination by conventional GPC. This highlights the advantage of using MALS for absolute molecular weight measurement.
References
A Comparative Guide to the Thermal Analysis of Poly(vinylpyridine) Copolymers
A Note on Poly(3-Methyl-5-vinylpyridine) Copolymers: Comprehensive research into the thermal analysis of poly(this compound) copolymers reveals a scarcity of available data in peer-reviewed literature. To provide a valuable and relevant resource, this guide will focus on the well-characterized thermal properties of copolymers derived from its isomers, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP). The structural similarities allow for a pertinent comparison and provide a strong foundational understanding for researchers interested in vinylpyridine-based polymers.
This guide presents a comparative overview of the thermal stability and transitions of various poly(vinylpyridine) copolymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data herein is intended to assist researchers, scientists, and drug development professionals in understanding the thermal characteristics of these versatile polymers.
Quantitative Data Summary
The thermal properties of copolymers are significantly influenced by the nature of the comonomer, copolymer composition, and molecular weight. Below is a summary of the glass transition temperatures (Tg) and decomposition temperatures for selected poly(vinylpyridine) copolymers and their respective homopolymers.
Table 1: Glass Transition Temperatures (Tg) of Poly(vinylpyridine)s and their Copolymers from DSC Analysis
| Polymer/Copolymer | Comonomer | Tg (°C) | Notes |
| Poly(2-vinylpyridine) (P2VP) | - | ~104 | [1] |
| Poly(4-vinylpyridine) (P4VP) | - | ~142 | [1] |
| Polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) | Polystyrene | Two Tgs corresponding to each block | The presence of two distinct glass transitions is characteristic of immiscible block copolymers. |
| Poly(methyl methacrylate)-block-poly(2-vinylpyridine) (PMMA-b-P2VP) | Poly(methyl methacrylate) | Two Tgs corresponding to each block | Similar to PS-b-P2VP, this indicates microphase separation. |
| Quaternized Poly(4-vinylpyridine) | - | Increases with quaternization | The introduction of ionic groups restricts chain mobility, thus increasing the Tg.[2][3] |
| Poly(2-vinylpyridine) with Pd Nanoparticles | Palladium Nanoparticles | Can increase by as much as 73.7 °C | The nanoparticles can promote chain entanglement, leading to a drastic elevation in Tg.[4] |
Table 2: Decomposition Temperatures of Poly(vinylpyridine)s and their Copolymers from TGA
| Polymer/Copolymer | Decomposition Onset (°C) | Temperature of Maximum Decomposition Rate (°C) | Atmosphere |
| Poly(2-vinylpyridine) (P2VP) | ~380-480 | - | Inert |
| Poly(4-vinylpyridine) (P4VP) | ~380-480 | - | Inert |
| Copolymers of 2-vinylpyridine and methacrylates | Varies with composition | - | Inert[5] |
| Poly(methyl methacrylate) (PMMA) | ~280-330 | ~370 | Inert[6] |
| PMMA-b-P2VP | ~360 (PMMA block), ~389 (P2VP block) | - | Inert[7] |
| Quaternized Poly(4-vinylpyridine) | Varies with quaternization | - | Inert and Air[3] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of thermal analysis data. Below are generalized protocols for TGA and DSC analysis of poly(vinylpyridine) copolymers.
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: A small sample of the copolymer (typically 5-10 mg) is accurately weighed and placed into a TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[3][8]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[9]
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Heating and Cooling Program: A heat-cool-heat cycle is commonly employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected Tg and melting point (if any) at a controlled rate (e.g., 10 °C/min).[10]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is typically determined from the second heating scan as a change in the baseline of the heat flow curve.[10]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), which appears as a step-like change in the heat capacity.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of poly(vinylpyridine) copolymers using TGA and DSC.
Caption: Workflow for TGA and DSC analysis of copolymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arcjournals.org [arcjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-5-vinylpyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the proper disposal of 3-Methyl-5-vinylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][2] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that ensures safety and regulatory compliance.
-
Waste Identification and Segregation : All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste. It is important to store it separately from strong oxidizing agents and acids.[1]
-
Waste Collection : Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical, with glass or high-density polyethylene being suitable options.[2]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." The associated hazards (e.g., Flammable, Toxic, Irritant) must also be clearly indicated.
-
Storage : Store the sealed and labeled waste container in a designated, cool, well-ventilated, and secure satellite accumulation area away from sources of ignition.[1][2]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[2] Never pour this compound down the drain or dispose of it in regular trash.[2] The recommended disposal method for pyridine-based waste is controlled incineration.[4]
Emergency First Aid Measures
In case of accidental exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact : Rinse eyes with water for at least 15 minutes and seek medical attention.[2]
-
Inhalation : Move to fresh air immediately and consult a healthcare professional.[2]
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methyl-5-vinylpyridine
For laboratory personnel, including researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical safety and handling protocols is paramount. This guide provides crucial safety, operational, and disposal information for 3-Methyl-5-vinylpyridine, drawing on data from structurally similar compounds to ensure a secure laboratory environment.
Hazard Profile:
-
Flammability: Vinylpyridines are flammable liquids and vapors.[1]
-
Toxicity: It is likely to be toxic if swallowed, inhaled, or in contact with skin.[1]
-
Corrosivity: May cause severe skin burns and eye damage.[1]
-
Respiratory Irritation: Vapors can be irritating to the respiratory tract.[1]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar pyridine derivatives.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against splashes and vapors that can cause serious eye irritation or damage.[3][4] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving can provide additional protection.[3][5] | Provides a barrier against skin contact, which can cause irritation.[3][4] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[3][5] | Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[3][6] | Protects the respiratory tract from potentially irritating and harmful vapors.[3][4] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe working environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[2][7] No smoking should be permitted in the handling area.[2][7]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when using this product.[2][7] Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Dispensing: When dispensing, use appropriate tools and techniques to minimize the creation of aerosols or vapors.[3]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]
Storage:
-
Container: Store in the original, tightly sealed container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area.[2]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizers and acids.[4][8]
-
Security: Store in a locked-up location.[2]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes.[4][9] Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately flush the affected skin with large amounts of water for at least 15 minutes, using an emergency shower if the exposure is extensive.[4][9] Remove all contaminated clothing while rinsing.[4][9] Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting.[8][10] Rinse the mouth with water.[11] Seek immediate medical attention.[4][11] |
| Minor Spill | For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert dry material (e.g., vermiculite, sand).[2][4] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[2][4] |
| Major Spill | If a large amount is spilled, immediately evacuate the area and secure it.[4] Call emergency services and the institution's Environmental Health and Safety (EHS) department.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Liquid Waste: Collect all liquid waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical.[1]
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.[1]
Waste Storage:
-
Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[1]
-
Ensure waste containers are kept closed except when adding waste.[1]
Waste Disposal:
-
Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed disposal company.[1][12]
-
Do not dispose of this chemical down the drain or in regular trash.[12]
Workflow for Safe Handling of this compound
Caption: This flowchart outlines the key stages for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. fishersci.fr [fishersci.fr]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
